5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVCDYDIQVBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585827 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82514-58-7 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: Physicochemical Properties and Drug Development Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1] This guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and potential pharmacological relevance of this compound, with a focus on its application in drug discovery and development. While specific experimental data for this particular hydrochloride salt is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and closely related analogs to provide a robust framework for researchers.
Chemical Identity and Basic Properties
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 82514-58-7 | [2] |
| Molecular Formula | C6H9ClN2S | [2] |
| Molecular Weight | 176.67 g/mol | [2] |
| IUPAC Name | 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine;hydrochloride | |
| Synonyms | 4H,5H,6H-cyclopenta[d][3][4]thiazol-2-amine hydrochloride | [2] |
| Purity (Typical) | ≥95% | [2] |
| Physical Form | Solid | [5] |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Rationale |
| Melting Point | Data not available | The melting point of the free base, 2-amino-4,5,6,7-tetrahydrobenzothiazole, is reported to be in the range of 228-230°C. Hydrochloride salts typically have higher melting points than their corresponding free bases due to the ionic character of the salt. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form is intended to enhance aqueous solubility. The parent 2-aminothiazole is soluble in water.[6] For a related compound, (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, it is sparingly soluble in methanol and slightly soluble in water.[7] The hydrochloride salt of the target compound is therefore expected to have improved solubility in aqueous media, a critical factor for many biological assays and formulation development. |
| pKa | Data not available | The pKa of the amino group on the thiazole ring is a critical determinant of its ionization state at physiological pH. The basicity is influenced by the electron-donating or -withdrawing nature of the fused ring system. Experimental determination via potentiometric titration or UV-Vis spectroscopy is recommended. |
| LogP | Data not available | The lipophilicity of the molecule will influence its membrane permeability and interaction with biological targets. Computational prediction tools can provide an initial estimate, but experimental determination using methods like the shake-flask method or reverse-phase HPLC is necessary for accurate assessment. |
| Stability | Store at 2-8°C in a dry, dark place. | Commercial suppliers recommend refrigerated storage, suggesting potential sensitivity to heat, light, or moisture.[2][5] Formal stability studies under various conditions (temperature, humidity, pH, light) are crucial to determine the shelf-life and appropriate storage conditions for the bulk drug substance and formulated products. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Analytical Characterization
Robust analytical methods are essential for identity confirmation, purity assessment, and quantification of the compound in various matrices.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the hydrochloride salt is not published, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the chemical structure. For the closely related compound 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, the following spectral data has been reported in DMSO-d6: ¹H-NMR (ppm): 6.58 (2H, s, NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m); ¹³C-NMR (ppm): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04.[8]
Expected ¹H NMR Features for this compound:
-
NH₂ protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the hydrochloride salt, this signal may be shifted downfield.
-
Aliphatic protons: A series of multiplets corresponding to the methylene groups of the cyclopentane ring.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for purity determination and quantification. A validated reverse-phase HPLC (RP-HPLC) method is recommended.
Workflow for HPLC Method Development:
Figure 2: A typical workflow for developing a validated HPLC method.
3. Mass Spectrometry (MS)
Mass spectrometry is used for molecular weight confirmation and structural analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ would be approximately 141.05.
Pharmacological and Toxicological Considerations
The therapeutic potential and safety profile of this compound will be dictated by the 2-aminothiazole core, which is known for a wide range of biological activities.
1. Potential Pharmacological Activities
Derivatives of 2-aminothiazole have been reported to possess a multitude of pharmacological effects, including:
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, and colon cancers.[9]
-
Enzyme Inhibition: Certain 2-aminothiazole derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and cholinesterase.[3]
-
Antimicrobial and Antifungal Activity: The 2-aminothiazole scaffold is a component of several antimicrobial and antifungal agents.[10]
-
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties.[10]
2. Toxicological Profile
While the 2-aminothiazole moiety is a privileged scaffold, it has also been classified as a potential "toxicophore".[11] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Therefore, a thorough toxicological evaluation is imperative.
Key Toxicological Endpoints to Investigate:
-
Cytotoxicity: Initial assessment of the compound's toxicity to various cell lines.
-
Genotoxicity: Evaluation of the potential to cause DNA damage using assays such as the Ames test and micronucleus assay.
-
Metabolic Stability: In vitro studies using liver microsomes or hepatocytes to understand the metabolic fate of the compound and identify potential reactive metabolites.
Workflow for Preliminary In Vitro Toxicity Screening:
Figure 3: A streamlined workflow for the initial in vitro toxicological assessment.
Synthesis
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classical and widely used method.[1] This typically involves the condensation of an α-haloketone with thiourea. For 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, the synthesis would likely involve the reaction of 2-chlorocyclopentanone with thiourea. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Synthetic Scheme:
Figure 4: Generalized Hantzsch synthesis for 2-aminothiazoles.
Conclusion and Future Directions
This compound is a molecule of interest within the pharmacologically significant class of 2-aminothiazoles. While specific experimental data for this compound is sparse, this guide provides a framework for its physicochemical characterization, analytical method development, and initial pharmacological and toxicological assessment based on established principles and data from related compounds.
For researchers and drug development professionals, the following experimental work is recommended to build a comprehensive profile of this compound:
-
Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents and pH conditions, pKa, and LogP.
-
Comprehensive Stability Studies: Forced degradation studies to understand its stability under stress conditions and to identify potential degradation products.
-
Validated Analytical Methods: Development and validation of robust HPLC and other analytical methods for quality control and bioanalysis.
-
In-depth Pharmacological Profiling: Screening against a panel of relevant biological targets to identify its mechanism of action and therapeutic potential.
-
Thorough Toxicological Evaluation: A battery of in vitro and in vivo toxicology studies to assess its safety profile.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound as a valuable scaffold for the development of novel therapeutics.
References
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[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][7][12]triazole-6(5H)-ones as Possible Anticancer Agents.]([Link])
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An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The fused cyclopentane ring in 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine introduces a degree of conformational rigidity and lipophilicity that can be advantageous for modulating target binding and pharmacokinetic properties. This guide will delve into the practical aspects of preparing and verifying the integrity of its hydrochloride salt, a common strategy to improve the solubility and handling of amine-containing active pharmaceutical ingredients.
Synthesis of this compound
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thiourea.[7][8] In the context of our target molecule, the logical precursors are 2-bromocyclopentanone and thiourea. An alternative approach involves the in-situ generation of the α-haloketone, for instance, by reacting the ketone with a halogen source like iodine.[9]
Mechanistic Rationale of the Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-defined mechanism.[8] The initial step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the displacement of the halide ion.[7] This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole ring.[8] The final step involves the protonation of the 2-amino group with hydrochloric acid to afford the desired hydrochloride salt.
Caption: Synthetic workflow for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from cyclopentanone.
Step 1: Synthesis of 2-Bromocyclopentanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (0.1 mol, 8.41 g) in 50 mL of methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (0.1 mol, 15.98 g, 5.1 mL) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-bromocyclopentanone as a pale yellow oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine
-
In a 250 mL round-bottom flask, dissolve thiourea (0.1 mol, 7.61 g) in 100 mL of ethanol.
-
To this solution, add the crude 2-bromocyclopentanone (0.1 mol) synthesized in the previous step.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Step 3: Formation of the Hydrochloride Salt
-
Suspend the dried 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine in 100 mL of diethyl ether.
-
Bubble dry hydrogen chloride gas through the stirred suspension, or add a solution of HCl in isopropanol dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound. This data is predicted based on the known structure and data from analogous compounds.[9]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.0 (s, 2H, -NH₂), ~2.6-2.8 (m, 4H, allylic CH₂), ~2.0-2.2 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=N, thiazole), ~140 (C-S, thiazole), ~115 (C=C, cyclopentene), ~30 (CH₂), ~25 (CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (C-H stretch, aromatic/vinylic), ~2950-2850 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580 (C=N stretch) |
| Mass Spectrometry (ESI+) | m/z: 141.05 [M+H]⁺ for the free base (C₆H₈N₂S) |
| Elemental Analysis | Calculated for C₆H₉ClN₂S: C, 40.79%; H, 5.13%; N, 15.86%; S, 18.15%. Found values should be within ±0.4% of the calculated values. |
| Melting Point | Expected to be a sharp melting point, indicating high purity. |
Potential Applications in Drug Development
Derivatives of 2-aminothiazole are of significant interest in drug discovery. The core structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine can serve as a starting point for the development of novel therapeutic agents. Potential areas of application include:
-
Anticancer Agents: Many thiazole derivatives have shown potent anti-proliferative activity against various cancer cell lines.[2][10]
-
Antimicrobial Agents: The thiazole ring is a key component of several antibacterial and antifungal drugs.[4]
-
Anti-inflammatory Drugs: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties.[1]
The synthesis and characterization of this compound are the first crucial steps in exploring its therapeutic potential. Further derivatization and biological screening are warranted to identify lead compounds for various disease targets.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this valuable chemical entity. The comprehensive characterization data serves as a benchmark for ensuring the quality and integrity of the synthesized compound, paving the way for its application in further research and drug development endeavors.
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Capot Chemical. Specifications of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. [Link]
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ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Szałaj, N., Sławiński, J., & Szafrański, K. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3453. [Link]
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ResearchGate. Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... [Link]
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Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Zhang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112635. [Link]
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ResearchGate. The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 19(18), 1534-1568. [Link]
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An In-depth Technical Guide to the Hantzsch Synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a valuable heterocyclic building block. We will delve into the robust and time-honored Hantzsch thiazole synthesis, detailing the underlying mechanism, the synthesis of key precursors, a step-by-step experimental protocol, and methods for characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to the preparation of this important intermediate.
Introduction and Strategic Rationale
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among them, the 2-aminothiazole ring system is of particular interest due to its presence in a wide array of therapeutic agents with anti-inflammatory, antibacterial, and anticancer properties.[1] The target molecule, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, represents a bicyclic analogue that offers a rigid, three-dimensional structure for further functionalization.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely utilized methods for constructing the thiazole ring.[1][2] It involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[1][3][4] The choice of the Hantzsch synthesis for this target is predicated on its high efficiency, operational simplicity, and the ready availability of the required starting materials.[3][5]
This guide will focus on the reaction between 2-bromocyclopentanone and thiourea, which directly yields the desired cyclopenta[d]thiazole system.
The Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The core transformation can be broken down into three key steps:
-
S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 2-bromocyclopentanone. This step follows a classic SN2 mechanism, displacing the bromide ion and forming an S-alkylated intermediate, an isothiouronium salt.
-
Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former cyclopentanone ring. This forms a five-membered heterocyclic intermediate with a hydroxyl group.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from this intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring, yielding the final product.
The reaction is typically self-catalyzed by the hydrobromic acid (HBr) generated during the initial S-alkylation, which protonates the hydroxyl group in the cyclized intermediate, facilitating its departure as water.
Caption: Key stages of the Hantzsch thiazole synthesis.
Synthesis of Key Precursor: 2-Bromocyclopentanone
While thiourea is a commercially available commodity chemical, the α-haloketone precursor, 2-bromocyclopentanone, must often be prepared in the laboratory. The most direct method is the electrophilic α-bromination of cyclopentanone.
Mechanism of α-Bromination
Under acidic conditions, the halogenation of a ketone proceeds through its enol tautomer.[6] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (like the solvent or another ketone molecule) removes an α-proton to form the nucleophilic enol intermediate. This enol then attacks molecular bromine to yield the α-brominated ketone.[7]
General Protocol for α-Bromination of Cyclopentanone
This protocol is an illustrative procedure for the synthesis of the key precursor.
Materials and Equipment:
-
Cyclopentanone
-
Bromine (Br₂)
-
Glacial Acetic Acid or a biphasic system (e.g., water and an organic solvent like 1-chlorobutane)[8][9]
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (aqueous)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid). Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction, prevent a rapid temperature increase, and minimize the formation of di-brominated byproducts.
-
Reaction: Stir the mixture at low temperature for the prescribed time (typically several hours) until the characteristic red-brown color of bromine has dissipated.[8][9]
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any remaining bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2-bromocyclopentanone is often used directly in the next step but can be purified by vacuum distillation if necessary. Note: α-haloketones are lachrymatory and should be handled with care in a well-ventilated fume hood.[10]
Experimental Protocol: Hantzsch Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Equipment:
-
2-Bromocyclopentanone (1.0 eq.)
-
Thiourea (1.0 - 1.2 eq.)[11]
-
Absolute Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Cold diethyl ether or acetone for washing
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add thiourea (1.0-1.2 eq.) and absolute ethanol. Stir to dissolve or form a slurry.
-
Addition of α-Haloketone: Add 2-bromocyclopentanone (1.0 eq.) to the mixture. An exothermic reaction may be observed.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction is typically complete within 2-4 hours.[5] Causality: Heating to reflux provides the necessary activation energy to drive the cyclization and dehydration steps to completion in a reasonable timeframe.
-
Crystallization and Isolation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the product. The product precipitates as its hydrobromide or hydrochloride salt (if HCl is present).
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake with a small amount of cold diethyl ether or acetone. Causality: Washing with a cold, non-polar solvent removes unreacted starting materials and soluble organic impurities without significantly dissolving the desired polar salt product.
-
Dry the purified 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine salt product under vacuum. The product is often obtained in high purity without the need for recrystallization.[5]
-
Caption: Overall workflow for the synthesis.
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Summary of Reaction Parameters
| Parameter | Value/Reagent | Rationale |
| α-Ketone | 2-Bromocyclopentanone | Provides the C4, C5, C6, and C7 atoms of the cyclopentane ring. |
| Thio-component | Thiourea | Provides the S1, C2, and N3 atoms of the thiazole ring.[11] |
| Stoichiometry | ~1:1.1 (Ketone:Thiourea) | A slight excess of thiourea ensures complete consumption of the ketone. |
| Solvent | Ethanol or Methanol | Good solubility for reactants and appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C for EtOH) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 2-4 hours | Typical duration for completion. |
| Typical Yield | >80% | The Hantzsch synthesis is known for being high-yielding.[3] |
Expected Spectroscopic Data
The following are expected analytical data points for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine. Note that the hydrochloride or hydrobromide salt formation will shift the amine proton signals significantly downfield in ¹H NMR.
-
¹H NMR:
-
A broad singlet corresponding to the -NH₂ protons (δ will vary depending on solvent and concentration, likely > 7.0 ppm for the salt).
-
Multiplets corresponding to the three sets of methylene (-CH₂-) protons of the cyclopentane ring, typically in the δ 2.0-3.0 ppm range.
-
-
¹³C NMR:
-
A signal for the C2 carbon (bearing the amino group) in the δ 165-170 ppm range.
-
Signals for the quaternary carbons of the thiazole ring (C3a and C6a).
-
Signals for the three methylene carbons of the cyclopentane ring.
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ for the free base (C₆H₈N₂S) at m/z ≈ 141.05.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations for the primary amine (as a salt) in the range of 3100-3400 cm⁻¹.
-
C=N stretching vibration of the thiazole ring around 1600-1650 cm⁻¹.
-
C-H stretching vibrations for the aliphatic cyclopentane ring just below 3000 cm⁻¹.
-
Conclusion
The Hantzsch thiazole synthesis provides an expert-validated and highly efficient pathway for the preparation of this compound. By understanding the core mechanism, carefully preparing the α-haloketone precursor, and following a robust experimental protocol, researchers can reliably access this valuable heterocyclic intermediate. The self-validating nature of the protocol, from the controlled precursor synthesis to the straightforward crystallization of the final product, ensures a high degree of purity and yield, making it an authoritative method for professionals in the field of chemical synthesis and drug development.
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Crystal structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
An In-Depth Technical Guide to the Crystal Structure Determination of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. As the crystal structure of this specific compound is not publicly available, this document serves as a detailed roadmap for its determination, grounded in established chemical principles and crystallographic techniques.
Introduction: The Significance of Structural Elucidation
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities.[2] The title compound, this compound, represents a conformationally restricted analogue, a common strategy in drug design to enhance binding affinity and selectivity.
Precise knowledge of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount.[3] It reveals critical information on molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties that influence drug formulation and bioavailability. This guide outlines the complete workflow to achieve this structural elucidation.
Synthesis and Preparation of Hydrochloride Salt
The synthesis of the target compound is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the 2-aminothiazole ring system from an α-haloketone and a thioamide source.[4]
Causality in Synthetic Strategy
The Hantzsch synthesis is selected for its high yields and straightforward procedure using readily available starting materials.[5] The reaction proceeds through an initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6] The formation of the hydrochloride salt is crucial for several reasons: it often enhances the crystallinity of the parent compound, improves stability, and increases aqueous solubility, which are desirable properties for both crystallographic analysis and potential pharmaceutical applications.[7][8]
Experimental Protocol: Synthesis and Salt Formation
Step 1: Synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine (Free Base)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorocyclopentanone (1.0 eq), thiourea (1.2 eq), and absolute ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the crude product.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine free base in a minimal amount of anhydrous methanol.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred methanolic solution at 0 °C.
-
A white precipitate of the hydrochloride salt will form immediately. Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.[10]
Generation of X-ray Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[11] The ideal crystal is a single, well-ordered lattice, free of defects, with dimensions typically between 0.1 and 0.4 mm.[12] For hydrochloride salts, which are often highly polar, selecting an appropriate solvent system is critical to control the rate of crystallization.
Rationale for Crystallization Method
Slow evaporation from a mixed-solvent system is a robust technique for growing high-quality crystals.[7] A solvent in which the compound is soluble (e.g., ethanol) is combined with a less polar "anti-solvent" in which it is poorly soluble (e.g., diethyl ether). The gradual evaporation of the more volatile solvent (diethyl ether) slowly increases the concentration of the solute, leading to a state of supersaturation that promotes slow, ordered crystal growth rather than rapid precipitation.
Experimental Protocol: Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of warm absolute ethanol in a clean glass vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid, indicating the point of saturation.
-
Add a few more drops of ethanol to redissolve the precipitate and achieve a clear, slightly sub-saturated solution.
-
Cover the vial with a cap, and puncture the cap with a needle to allow for very slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[11]
Experimental Workflow: From Crystal to Diffraction Data
The workflow involves carefully mounting a selected crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated.[13] Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset relatively quickly.[11]
Caption: Workflow for SC-XRD data acquisition.
Protocol for Data Collection
-
Crystal Mounting: Under a polarizing microscope, select a single, transparent crystal with well-defined faces. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.
-
Cryo-cooling: Flash-cool the mounted crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage, leading to higher quality data.
-
Centering: Mount the cryoloop on the goniometer head of the diffractometer and carefully center the crystal in the path of the X-ray beam.[13]
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[14]
-
Data Integration: After collection, the raw image frames are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for background, polarization, and absorption effects.[15] This process yields a reflection file containing the Miller indices (h, k, l) and the intensity for each reflection.
Structure Solution and Refinement
The final step is to translate the diffraction data into a three-dimensional atomic model. This is a computational process involving structure solution and refinement.[3]
The Path from Data to Structure
Structure solution involves obtaining initial phase information for the structure factors, which allows for the calculation of an initial electron density map.[16] Direct methods are typically successful for small molecules. The initial model is then improved through an iterative process of refinement, where atomic positions and displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.[17][18]
Caption: Workflow for crystal structure solution and refinement.
Crystallographic Data Summary (Hypothetical)
The following table presents a plausible set of crystallographic data that could be expected for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₉ClN₂S |
| Formula Weight | 176.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) | 1.268 g/cm³ |
| Absorption Coeff. (μ) | 0.65 mm⁻¹ |
| Reflections Collected | 8500 |
| Independent Reflections | 1800 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit (S) | 1.05 |
Structural Confirmation and Spectroscopic Analysis
To validate the crystal structure, it is essential to confirm the chemical identity of the bulk material through spectroscopic methods.
Spectroscopic Data Summary (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopentane ring protons (aliphatic region), a broad singlet for the -NH₂ protons (downfield, exchangeable with D₂O), and aromatic/vinylic protons from the thiazole ring.[19][20] |
| ¹³C NMR | Resonances for the sp³ carbons of the cyclopentane ring, and sp² carbons of the thiazole ring, including a characteristic downfield signal for the C=N carbon.[19] |
| FT-IR | Characteristic N-H stretching vibrations (around 3300-3100 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching (around 1620 cm⁻¹), and C-S stretching.[19] |
| Mass Spec. | The molecular ion peak [M]⁺ for the free base (C₆H₈N₂S) at m/z ≈ 140.04, and a characteristic fragmentation pattern for the 2-aminothiazole core.[21][22] |
Analysis of the Crystal Packing (Anticipated)
While the precise structure is yet to be determined, we can anticipate the key intermolecular interactions that will define the crystal lattice. The protonated amine group and the thiazole ring nitrogen are excellent hydrogen bond donors and acceptors, respectively. The chloride anion will act as a primary hydrogen bond acceptor.
Predicted Hydrogen Bonding Network
It is highly probable that the crystal structure will be dominated by a robust three-dimensional network of hydrogen bonds. The -NH₃⁺ group is expected to form strong N-H···Cl hydrogen bonds with the chloride ions. Additionally, N-H···N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of a neighboring molecule are likely, leading to the formation of chains or dimers.[23]
Caption: Potential hydrogen bonding interactions.
Conclusion
This guide provides a rigorous, step-by-step framework for determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural data will be instrumental in advancing the understanding of this compound's properties and will serve as a critical tool for rational drug design and development.
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- 16. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Introduction [pd.chem.ucl.ac.uk]
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- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]
- 22. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This guide focuses on a specific derivative, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for its characterization, and an exploration of its potential therapeutic applications, particularly in the realm of oncology. The fusion of the cyclopentane ring to the thiazole core introduces unique conformational constraints and lipophilicity that can significantly influence its biological target interactions and pharmacokinetic properties.
Part 1: Core Chemical and Physical Properties
Molecular Formula and Weight
The foundational step in the study of any novel compound is the precise determination of its molecular formula and weight. For the free base form, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, the molecular formula is C₆H₈N₂S. The molecular weight is calculated to be 140.21 g/mol .
The hydrochloride salt, this compound, is formed by the protonation of the amino group. This results in a molecular formula of C₆H₉ClN₂S and a corresponding molecular weight of 176.67 g/mol .
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₉ClN₂S |
| Molecular Weight | 176.67 g/mol |
| CAS Number (Free Base) | 53051-97-1 |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in water and polar organic solvents |
Part 2: Synthesis and Purification
The synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine typically follows the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 2-chlorocyclopentanone and thiourea are the key starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorocyclopentanone
-
Thiourea
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol (100 mL).
-
Addition of α-haloketone: To the stirring solution, add 2-chlorocyclopentanone (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrobromide, will precipitate out of the solution.
-
Isolation of the Free Base: Filter the precipitate and wash with cold ethanol. To obtain the free base, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base as a solid.
-
Formation of the Hydrochloride Salt: Dissolve the free base in a minimal amount of diethyl ether. Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate.
-
Final Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Part 3: Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclopentane ring and the amine group. The aliphatic protons on the cyclopentane ring will likely appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The NH₂ protons of the hydrochloride salt will appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals to identify include the quaternary carbon of the thiazole ring attached to the amino group (C2), which is expected to be significantly downfield (δ ~160-170 ppm), and the other carbons of the thiazole and cyclopentane rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H bonds of the aminium group.
-
C-H stretching: Peaks in the 3000-2850 cm⁻¹ region due to the C-H bonds of the cyclopentane ring.
-
C=N stretching: A sharp absorption band around 1650-1600 cm⁻¹ characteristic of the C=N bond within the thiazole ring.
-
C-N stretching: A band in the 1350-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 141.05.
Part 4: Biological Activity and Therapeutic Potential
The 2-aminothiazole moiety is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of this scaffold have shown significant promise as anticancer agents, often acting as inhibitors of various protein kinases.[2]
Potential as an Anticancer Agent
The structural similarity of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine to other known kinase inhibitors suggests that it may also exhibit anticancer properties. The compact and rigid structure conferred by the fused cyclopentane ring could enhance its binding affinity to the ATP-binding pocket of target kinases.
Potential Molecular Targets and Signaling Pathways:
Several kinases are implicated in cancer progression and are known targets for 2-aminothiazole derivatives. These include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: These are involved in mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death.
-
Tyrosine Kinases (e.g., Src, Abl): These play key roles in cell signaling pathways that control cell growth, proliferation, and survival.
Sources
Whitepaper: A Preclinical Investigator's Guide to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Executive Summary
This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. As no direct experimental data for this specific compound exists in the public domain, this guide leverages a scaffold-based predictive approach. By analyzing its core structural components—the 2-aminothiazole ring and the fused cyclopentane moiety—we can infer a high probability of significant biological activity. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer, enzyme inhibitory, and antimicrobial properties[1][2]. The fused cyclopentane ring can enhance metabolic stability and potency[3][4]. This guide outlines the scientific rationale for investigating this compound as a potential therapeutic agent and provides detailed, field-proven experimental protocols for its initial screening and characterization.
Introduction to the Target Compound
Molecular Structure and Rationale for Investigation
This compound is a heterocyclic compound featuring a 2-aminothiazole ring fused with a cyclopentane ring. This chemical architecture is noteworthy for several reasons:
-
The 2-Aminothiazole Core: This moiety is a cornerstone of numerous clinically relevant molecules and development candidates. Its ability to act as a versatile pharmacophore has led to its incorporation in drugs with anticancer, anti-inflammatory, and antimicrobial activities[2]. It is particularly prevalent in the design of kinase inhibitors[5].
-
The Fused Cyclopentane Ring: Fused ring systems provide conformational rigidity, which can lead to more specific and high-affinity interactions with biological targets. Compared to its six-membered ring analog (4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine), the cyclopentane fusion introduces a different steric and electronic profile, potentially altering target selectivity and pharmacokinetic properties. Such analogs have demonstrated promise as antitumor agents[1].
The hydrochloride salt form is utilized to enhance aqueous solubility and stability, facilitating its use in biological assays.
Proposed Synthesis Route
A practical synthesis can be extrapolated from established methods for analogous structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine[6]. The Hantzsch thiazole synthesis is the most direct approach.
Proposed Reaction Scheme: Cyclopentanone + Thiourea —(Iodine catalyst, Reflux)→ 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine
The resulting free base can then be treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol, ether) to precipitate the target hydrochloride salt. This method is robust and scalable for producing the quantities required for preclinical evaluation.
Prioritized Areas for Biological Investigation
Based on extensive literature precedent for the 2-aminothiazole scaffold, the following biological activities are predicted as the most promising avenues for investigation.
Anticancer and Cytotoxic Activity
The 2-aminothiazole framework is a key component of several approved and investigational anticancer agents, often functioning as a hinge-binding motif in protein kinase inhibitors[1][5][7]. Uncontrolled cell proliferation, a hallmark of cancer, is frequently driven by aberrant kinase activity, making this a primary hypothesis for the compound's mechanism.
-
Primary Hypothesis: The compound inhibits the activity of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. A patent for related 4-aminothiazole derivatives explicitly claims their use as inhibitors of CDK1, CDK2, CDK4, and CDK6[5].
Metabolic Enzyme Inhibition
Certain 2-amino-thiazolone derivatives are potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes[8][9]. The structural similarity of our target compound to these inhibitors warrants investigation.
-
Primary Hypothesis: The compound allosterically or competitively inhibits 11β-HSD1, preventing the conversion of cortisone to active cortisol in key metabolic tissues.
Antimicrobial Activity
Thiazole derivatives have a long history as antimicrobial agents, acting through various mechanisms such as enzyme inhibition or disruption of cell membrane integrity[10][11].
-
Primary Hypothesis: The compound exhibits bacteriostatic or bactericidal activity against clinically relevant pathogens by inhibiting essential cellular processes.
Experimental Validation Protocols
The following protocols are designed as self-validating systems to provide a robust initial assessment of the compound's biological potential.
Protocol: In Vitro Antiproliferative Screening
This assay provides a broad assessment of the compound's cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from relevant cancer types (e.g., MCF-7 breast, HCT-116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of the hydrochloride salt in sterile DMSO. Perform serial dilutions in culture medium to create a 7-point concentration curve (e.g., 100 µM to 0.1 µM). Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Causality Insight: The SRB assay is chosen over metabolic assays like MTT because it measures total cellular protein content, making it less susceptible to artifacts from compounds that alter mitochondrial metabolism without affecting cell number. This provides a more direct measure of cytotoxicity or antiproliferative activity.
Protocol: In Vitro Kinase Inhibition Assay
This protocol assesses the compound's ability to directly inhibit a specific protein kinase, such as CDK4/Cyclin D1.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Kinase Reaction Setup: In a 96-well plate, add the following in order: 5 µL of compound dilution (in kinase buffer), 2 µL of CDK4/Cyclin D1 enzyme and substrate mix (e.g., Rb protein fragment), and initiate the reaction by adding 2 µL of ATP solution. Final reaction volume: 10 µL.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luciferase Reaction: Add 20 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP and provide the luciferase/luciferin mix to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence data to percent inhibition relative to no-enzyme and vehicle controls. Calculate IC₅₀ values.
Workflow Visualization: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol: Antimicrobial Susceptibility Testing
This protocol determines the minimum concentration of the compound required to inhibit the growth of a specific bacterium.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the organism. This can be assessed visually or by measuring OD at 600 nm.
Data Presentation and Pathway Visualization
Quantitative data from the proposed assays should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Antiproliferative Activity Data (IC₅₀)
| Cell Line | Histology | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| HCT-116 | Colon Cancer | 2.8 | 0.5 |
| A549 | Lung Cancer | 8.1 | 1.2 |
Table 2: Hypothetical Kinase Inhibition and Antimicrobial Data
| Assay Target | Result Type | Value |
| CDK4/Cyclin D1 | IC₅₀ | 1.5 µM |
| S. aureus | MIC | 16 µg/mL |
| E. coli | MIC | >128 µg/mL |
Signaling Pathway Visualization
Understanding the downstream consequences of target engagement is crucial. If the compound is confirmed as a CDK4/6 inhibitor, its primary effect will be on the G1-S phase transition of the cell cycle.
Diagram: CDK4/6 Inhibition of the Cell Cycle
Caption: Proposed mechanism: Inhibition of CDK4/6 prevents pRb phosphorylation, blocking cell cycle progression.
Conclusion and Future Directions
This compound is a novel compound with significant, predictable potential as a bioactive agent, particularly in oncology. Its structural features strongly suggest that it may function as a protein kinase inhibitor. The experimental framework detailed in this guide provides a clear, robust, and efficient path for the primary screening and validation of its anticancer, enzyme inhibitory, and antimicrobial activities.
Positive results from these initial assays would warrant progression to more advanced studies, including:
-
Broad-panel kinase screening to determine selectivity.
-
Cell cycle analysis via flow cytometry to confirm the mechanism of action.
-
In vivo efficacy studies in relevant xenograft models.
-
Initial ADME/Tox profiling to assess its drug-like properties.
This structured approach will enable a comprehensive evaluation of the compound and determine its viability as a candidate for further drug development.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central. [Link]
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4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2022-10-24). PubMed Central. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). PubMed. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022-12-21). MDPI. [Link]
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Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023-04-14). MDPI. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023-10-15). PubMed Central. [Link]
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2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. PubMed. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). MDPI. [Link]
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Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative... ResearchGate. [Link]
- 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases.
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2-aminothiazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry and anticancer drug discovery.[1][2] Its structural and electronic properties, particularly the ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, make it an ideal foundation for the design of potent and selective inhibitors.[3][4] This nucleus is a fundamental component of several clinically approved and investigational anticancer agents, including the multi-kinase inhibitor Dasatinib, the PI3K inhibitor Alpelisib, and the CDK inhibitor SNS-032.[1]
The therapeutic success of these agents stems from the multifaceted mechanisms of action exhibited by 2-aminothiazole derivatives. They are not monolithic in their function; rather, they engage a variety of critical cellular pathways to halt cancer progression. This guide provides an in-depth exploration of these core mechanisms, grounded in experimental evidence, to offer researchers and drug development professionals a comprehensive understanding of how this remarkable scaffold exerts its anti-neoplastic effects.
Part 1: Multi-Kinase Inhibition - The Primary Anticancer Mechanism
The most prominent mechanism of action for 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that are critical regulators of cell signaling and are frequently dysregulated in cancer.[1] The scaffold's versatility allows for chemical modifications that can achieve desired potency and selectivity against a wide range of both tyrosine and serine/threonine kinases.[3]
Inhibition of Tyrosine Kinases
Tyrosine kinases (TKs) are central to signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.
Dasatinib: A Paradigm of Multi-TK Inhibition
Dasatinib serves as an exemplary 2-aminothiazole derivative, primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5] Its principal target is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that drives unchecked cancer cell proliferation.[6]
Dasatinib binds with high affinity to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity.[6][7] This prevents the phosphorylation of downstream substrates, disrupting the signaling cascade and leading to programmed cell death (apoptosis) in malignant cells.[6] Notably, Dasatinib is distinguished from earlier inhibitors like Imatinib by its ability to bind to both the active and inactive conformations of BCR-ABL, which contributes to its efficacy in overcoming certain forms of drug resistance.[6][7]
Beyond BCR-ABL, Dasatinib potently inhibits other crucial TKs, including:
-
SRC Family Kinases (SFKs): Such as SRC, LCK, and FYN, which are involved in cell migration, invasion, and survival.[6][8]
-
c-KIT, EPHA2, and PDGFRβ: Kinases implicated in various solid tumors and hematological malignancies.[7][8]
Other 2-aminothiazole derivatives have been developed to selectively target key tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis, respectively.[9][10]
Inhibition of Serine/Threonine Kinases
This class of kinases is equally vital in cancer signaling, and numerous 2-aminothiazole derivatives have been designed to target them.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer. Alpelisib, a 2-aminothiazole derivative, is an approved inhibitor of the p110α subunit of PI3K.[1] By blocking this pathway, these derivatives can suppress tumor cell growth and survival.[9]
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many cancers. Derivatives have been designed as potent inhibitors of Aurora kinases A and B, leading to mitotic catastrophe and cell death.[4][11]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive therapeutic targets. SNS-032 is a potent 2-aminothiazole-based inhibitor of CDKs, demonstrating the scaffold's utility in developing agents that cause cell cycle arrest.[1]
-
Checkpoint Kinase 1 (CHK1): A critical mediator of the DNA damage response, CHK1 inhibitors can sensitize cancer cells to chemotherapy. A series of 2-aminothiazole derivatives have shown potent CHK1 inhibitory activity.[12]
Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives
The following table summarizes the in vitro efficacy of representative 2-aminothiazole derivatives against various kinases and cancer cell lines, demonstrating the scaffold's broad applicability.
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib | BCR-ABL, SRC Family | K562 (Leukemia) | < 1 µM | [3] |
| Compound 21 | (Dasatinib analog) | K562 (Leukemia) | 16.3 µM | [1] |
| Compound 20 | (Antitumor) | SHG-44 (Glioma) | 4.03 µM | [1] |
| Compound 10 | (Antiproliferative) | HT29 (Colon) | 2.01 µM | [1] |
| PIK-93 Derivative (51) | PI3Kγ | - | Kᵢ = 1 nM | [9] |
| Compound 27 | CK2α (Allosteric) | 786-O (Renal) | GI₅₀ = 5 µM | [13] |
| VEGFR-2 Inhibitor (23) | VEGFR-2 | - | 97 nM | [9] |
IC50/GI50/Ki values represent the concentration for 50% inhibition of kinase activity, cell growth, or binding affinity, respectively.
Experimental Protocols: Validating Kinase Inhibition
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
-
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.[3]
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer containing the purified recombinant kinase and a specific peptide or protein substrate.
-
Compound Addition: Add the 2-aminothiazole inhibitor, serially diluted to cover a range of concentrations (e.g., 0.1 nM to 100 µM). Include a DMSO-only well as a negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody). Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify substrate phosphorylation using methods like scintillation counting, fluorescence polarization, or ELISA.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Cellular Mechanism
This technique confirms the inhibitor's effect within a cellular context by detecting changes in the phosphorylation of downstream proteins.[3]
-
Objective: To assess the inhibition of a specific kinase signaling pathway in cancer cells treated with a 2-aminothiazole derivative.[3]
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., K562) to ~70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Include an untreated or DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-CrkL for BCR-ABL activity). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total CrkL) and a loading control (e.g., β-actin or GAPDH) to confirm that changes in phosphorylation are not due to changes in total protein levels.
-
Visualization: Kinase Inhibitor Discovery & Validation Workflow
Caption: Workflow for Kinase Inhibitor Discovery.
Part 2: Induction of Apoptosis
A crucial outcome of effective anticancer therapy is the induction of apoptosis, or programmed cell death. Many 2-aminothiazole derivatives robustly trigger this process in cancer cells.[1][14]
The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. Treatment with these compounds leads to a shift in the balance of the Bcl-2 family of proteins, characterized by the downregulation of anti-apoptotic members (like Bcl-2) and the upregulation of pro-apoptotic members (like Bax and Bim).[1][14] This shift compromises the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
This cascade culminates in the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis. Activated caspase-3 cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[14] Some derivatives have also been shown to increase the accumulation of reactive oxygen species (ROS), which can further promote mitochondrial-mediated apoptosis.[1]
Experimental Protocol: Detecting Apoptosis
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a 2-aminothiazole derivative.
-
Methodology:
-
Cell Treatment: Plate and treat cells with the compound as described in Protocol 2. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Data Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualization: The Intrinsic Apoptotic Pathway
Caption: Apoptosis induction by 2-aminothiazoles.
Part 3: Cell Cycle Arrest
In addition to killing cancer cells, 2-aminothiazole derivatives can prevent their proliferation by inducing cell cycle arrest.[1] By interfering with the machinery that governs cell division, these compounds can halt cells at specific checkpoints, most commonly the G2/M or G0/G1 phase.[1][9][15]
This arrest is often a direct consequence of inhibiting kinases that regulate the cell cycle, such as CDKs or Aurora kinases.[1][11] For example, inhibition of tubulin polymerization by certain derivatives can disrupt mitotic spindle formation, leading to a potent arrest at the G2/M phase.[1] In other cases, arrest at the G0/G1 phase has been linked to the inhibition of pathways like ERK1/2 and an increase in the expression of CDK inhibitors like p27/Kip1.[16]
Experimental Protocol: Cell Cycle Analysis
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
-
Objective: To determine the effect of a 2-aminothiazole derivative on the cell cycle progression of a cancer cell line.
-
Methodology:
-
Cell Treatment: Seed and treat cells with the compound for a duration relevant to the cell cycle length (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase population will have 2N DNA content, the G2/M phase population will have 4N DNA content, and the S phase population will have an intermediate DNA content. Quantify the percentage of cells in each phase to identify arrest at a specific checkpoint.
-
Conclusion and Future Outlook
The 2-aminothiazole scaffold represents a cornerstone of modern anticancer drug design, with derivatives demonstrating a remarkable breadth of mechanisms to combat malignancy. Their primary strength lies in the versatile and potent inhibition of a wide array of protein kinases crucial for cancer cell signaling, proliferation, and survival. This is powerfully complemented by their ability to trigger programmed cell death and induce cell cycle arrest.
As our understanding of cancer biology deepens, the 2-aminothiazole core will undoubtedly continue to serve as a foundational template for developing next-generation targeted therapies. Future research will likely focus on designing derivatives with even greater selectivity for novel or difficult-to-drug targets, developing agents that can overcome acquired resistance, and exploring their use in combination therapies to create synergistic anticancer effects. The insights and protocols detailed in this guide provide a robust framework for researchers and drug developers to continue unlocking the full therapeutic potential of this privileged chemical scaffold.
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In Silico Modeling of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a novel small molecule with potential therapeutic applications. In the absence of a predetermined biological target, this guide proposes a rational, target-based approach focusing on Carbonic Anhydrase II (CA II), a well-validated enzyme implicated in various pathologies and known to be targeted by structurally related thiazole derivatives. We will delineate a complete in silico workflow, from initial ligand and protein preparation to advanced molecular dynamics simulations and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel therapeutic agents.
Introduction: The Rationale for In Silico Investigation
The drug discovery and development pipeline is a long and arduous journey, fraught with high attrition rates and escalating costs.[1] In silico modeling has emerged as an indispensable tool to mitigate these challenges, offering a rapid and cost-effective means to predict the behavior of small molecules and prioritize candidates for further experimental validation.[2][3] The core principle of in silico drug design lies in its ability to simulate and analyze molecular interactions at an atomic level, thereby providing invaluable insights into binding affinities, mechanisms of action, and potential liabilities.[4]
The subject of this guide, this compound, belongs to the 2-aminothiazole class of compounds. This scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7][8][9] Given the prevalence of the thiazole moiety in a multitude of clinically approved drugs and investigational agents, a systematic in silico evaluation of this novel derivative is warranted to unlock its therapeutic potential.[3][10][11][12][13]
Target Selection: Why Carbonic Anhydrase II?
A critical first step in any target-based drug discovery campaign is the identification of a relevant biological target. While the specific molecular target of this compound is not yet elucidated, a literature survey of structurally similar thiazole derivatives points towards Carbonic Anhydrases (CAs) as a highly plausible target class.[14][15][16][17][18] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes.[17] Notably, various thiazole-containing compounds have been reported as potent inhibitors of CAs.[14][15][16]
For the purpose of this guide, we have selected Human Carbonic Anhydrase II (CA II) as the model protein target. CA II is a well-characterized isoform with a plethora of high-resolution crystal structures available in the Protein Data Bank (PDB), making it an ideal candidate for in silico modeling.
The In Silico Modeling Workflow: A Step-by-Step Approach
The following sections will detail a comprehensive in silico workflow designed to investigate the interaction of this compound with CA II. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a holistic understanding of the compound's potential as a CA II inhibitor.
Caption: A schematic representation of a typical molecular docking workflow.
Step-by-Step Methodology:
-
Define the Binding Site: The binding site of CA II is well-characterized and contains a catalytic zinc ion. Define a grid box that encompasses the entire active site cavity. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
Select a Docking Algorithm: Choose a suitable docking program. Popular choices include AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the binding site.
-
Perform the Docking Simulation: Run the docking simulation using the prepared ligand and protein structures. The output will typically consist of a set of predicted binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.
-
Analyze the Results: Visualize the top-ranked docking poses and analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion). The docking score provides a quantitative estimate of the binding affinity.
| Parameter | Description | Typical Value/Range |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -5 to -12 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein. | 2-5 |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Varies |
| Coordination to Zinc | Direct interaction of a ligand atom with the catalytic zinc ion. | Yes/No |
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. [12][17][19]MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
Step-by-Step Methodology:
-
System Setup: Place the ligand-protein complex obtained from molecular docking into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the solute and solvent molecules.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand atoms), identify key protein-ligand interactions that persist over time, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Part 4: QSAR and ADMET Prediction
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [6][15][20][21][22]In the early stages of drug discovery, predictive QSAR models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success. [5][10]In silico ADMET prediction models can help identify potential liabilities early in the discovery process, reducing the risk of late-stage failures. [9][13][16]
Step-by-Step Methodology:
-
Descriptor Calculation: For this compound, calculate a range of molecular descriptors that capture its physicochemical, topological, and electronic properties.
-
Model Application: Utilize pre-built, validated QSAR and ADMET prediction models to estimate various properties. Numerous commercial and open-source software packages are available for this purpose.
-
Property Prediction: Predict key ADMET properties such as:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
| ADMET Property | Predicted Value | Interpretation |
| LogP | [Example Value] | Lipophilicity |
| Aqueous Solubility | [Example Value] | Potential for good oral bioavailability |
| BBB Permeability | [Example Value] | Likelihood of crossing the blood-brain barrier |
| CYP2D6 Inhibition | [Example Value] | Potential for drug-drug interactions |
| hERG Inhibition | [Example Value] | Risk of cardiotoxicity |
| Ames Mutagenicity | [Example Value] | Potential for carcinogenicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential inhibitor of Carbonic Anhydrase II. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, and ADMET/QSAR prediction, researchers can generate a wealth of data to guide the rational design and optimization of this promising compound.
The insights gained from these computational studies will be instrumental in formulating hypotheses about the compound's mechanism of action and prioritizing it for experimental validation. Future work should focus on synthesizing and testing the compound in in vitro CA II inhibition assays to correlate the in silico predictions with experimental reality. This iterative cycle of computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.
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Methodological & Application
Application Notes & Protocols: A Comprehensive In Vitro Assay Cascade for the Pharmacological Characterization of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Introduction: De-orphaning a Novel Thiazole Derivative
The compound 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride belongs to the aminothiazole class of heterocyclic molecules. This chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anticancer and neuroprotective properties[1]. While the specific biological target of this particular compound is not extensively documented in public literature, its structural features suggest a potential interaction with central nervous system (CNS) targets.
This guide, therefore, presents a logical, multi-phase in vitro assay cascade designed to systematically characterize the pharmacological profile of this compound. We will operate under the hypothesis that the compound may modulate ionotropic glutamate receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical mediators of fast excitatory neurotransmission and are implicated in a host of neurological and psychiatric conditions, making them a high-value target for novel therapeutics[2][3][4].
Our approach is structured as a discovery workflow, moving from broad, target-agnostic binding and functional screens to high-resolution electrophysiological characterization to elucidate the precise mechanism of action (MOA). This framework is designed to be self-validating, with each phase building upon the data of the last to construct a comprehensive pharmacological dossier.
Phase 1: Primary Screening for AMPA Receptor Interaction
The initial objective is to determine if the test compound interacts with AMPA receptors at a physiologically relevant concentration. We employ two parallel strategies: a radioligand binding assay to detect physical interaction with the receptor and a cell-based functional assay to measure any resulting modulation of receptor activity.
Protocol: Radioligand Competition Binding Assay
Scientific Rationale: This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the AMPA receptor binding site. It is a robust method to determine binding affinity (Ki) and confirm target engagement[5]. We will use (S)-[3H]AMPA as the radioligand, which binds to the agonist site[6].
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize whole rat brains (minus cerebellum and brainstem) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4). The inclusion of potassium thiocyanate (KSCN) is a critical step that increases the proportion of high-affinity agonist binding sites, thereby improving the specific binding signal[6].
-
Determine protein concentration using a standard Bradford or BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
50 µL of synaptic membrane preparation (adjusted to 100-200 µg protein/well).
-
25 µL of (S)-[3H]AMPA at a final concentration of ~5 nM (at its approximate Kd).
-
25 µL of either assay buffer (for total binding), a saturating concentration of L-glutamate (1 mM, for non-specific binding), or the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
-
Signal Detection:
-
Rapidly harvest the membranes by filtration onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Expected Outcome for a Positive "Hit" |
| IC50 | Concentration for 50% inhibition of radioligand binding. | A reproducible, dose-dependent curve with an IC50 < 10 µM. |
| Ki | Binding affinity constant of the test compound. | A calculated Ki value providing a standardized measure of affinity. |
| Hill Slope | The steepness of the dose-response curve. | A value close to 1.0 suggests binding to a single site. |
Protocol: High-Throughput Functional Screen (Voltage-Sensitive Dye)
Scientific Rationale: While binding assays confirm interaction, they do not reveal the functional consequence (e.g., agonist, antagonist, or allosteric modulator). A functional assay using a voltage-sensitive dye (VSD) provides a direct readout of ion channel activity by measuring changes in membrane potential[7][8]. This cell-based approach is amenable to high-throughput screening.
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Use a stable HEK293 cell line expressing a calcium-impermeable, flip splice isoform of the human GluA2 subunit (edited at the Q/R site)[7]. This creates a robust and healthy cell line for screening.
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.
-
-
VSD Loading:
-
Prepare a VSD loading solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Remove the cell culture medium and add the VSD loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Prepare a "compound plate" containing this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM). Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Prepare an "agonist plate" containing glutamate at a concentration that elicits ~80% of the maximal response (EC80), which must be predetermined.
-
Place the cell plate and compound/agonist plates into the fluorometric imaging plate reader.
-
The instrument will first add the test compound to the cells and incubate for a defined period (e.g., 2-10 minutes).
-
Next, the instrument will add the glutamate solution to stimulate the AMPA receptors and immediately begin recording the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis:
-
The primary readout is the change in fluorescence intensity upon glutamate addition.
-
For antagonist activity, calculate the percent inhibition of the glutamate response in the presence of the test compound compared to the vehicle control.
-
Plot percent inhibition versus log concentration of the test compound and fit the data to determine the IC50.
-
For potential positive allosteric modulator (PAM) activity, look for an enhancement of the glutamate signal.
-
Phase 2: Elucidation of Mechanism of Action via Electrophysiology
A positive result in Phase 1 necessitates a more detailed investigation into the compound's precise mechanism of action. Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing unparalleled resolution of a compound's effects on channel gating, conductance, and kinetics[3][9][10].
Workflow for MOA Determination
Caption: Workflow for determining the mechanism of action using patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Recording
Scientific Rationale: This technique allows for the direct measurement of ionic currents flowing through AMPA receptors in a single cell. By controlling the voltage across the cell membrane and rapidly applying agonist and test compounds, we can precisely quantify the compound's inhibitory profile[11][12].
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the desired AMPA receptor subunit (e.g., GluA2) onto glass coverslips 24-48 hours before recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 140 CsF, 5 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used as the primary cation to block potassium channels.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a single, healthy cell.
-
Clamp the membrane potential at -60 mV to minimize the contribution of voltage-gated channels[13].
-
Use a rapid solution exchange system to apply 10 mM glutamate for ~500 ms to elicit a robust inward current.
-
To determine IC50: Co-apply a fixed concentration of glutamate (10 mM) with increasing concentrations of the test compound. Allow for complete washout of the compound between applications.
-
To distinguish competitive vs. non-competitive antagonism: Generate a full glutamate dose-response curve (e.g., 0.1 µM to 30 mM) in the absence and presence of a fixed concentration (e.g., the IC50) of the test compound[9][13].
-
To assess kinetics: Apply a short pulse of glutamate (1-2 ms) to measure the deactivation rate. Use a longer pulse (100 ms) to measure the rate and extent of desensitization[14]. Compare these parameters in the absence and presence of the test compound.
-
-
Data Analysis and Interpretation:
| Parameter | Measurement | Interpretation of Antagonistic Effect |
| Imax | Peak current amplitude in response to saturating glutamate. | Non-competitive: Significant reduction in Imax. Competitive: No change in Imax. |
| Glutamate EC50 | Glutamate concentration for half-maximal current. | Non-competitive: No significant shift. Competitive: Parallel rightward shift in the curve. |
| τ_desensitization | Time constant for current decay during prolonged agonist application. | A change indicates modulation of the receptor's desensitized state. |
| τ_deactivation | Time constant for current decay after brief agonist removal. | A change indicates modulation of channel closing or agonist unbinding. |
Phase 3: Profiling Subunit and Splice Variant Selectivity
Scientific Rationale: AMPA receptors are heterotetramers composed of different combinations of GluA1-4 subunits. Furthermore, these subunits undergo alternative splicing (flip/flop isoforms) and RNA editing (GluA2 Q/R site), all of which alter channel properties and pharmacology[14]. A compound's selectivity for specific receptor subtypes is a crucial determinant of its potential therapeutic window and side-effect profile. Perampanel, for example, is a non-competitive antagonist that shows some selectivity for GluA1- and GluA3-containing receptors[15].
Methodology: The protocols described in Phase 2 (electrophysiology or VSD assay) are repeated systematically using a panel of cell lines, each expressing a different, defined AMPA receptor subunit combination.
Recommended Cell Line Panel:
-
Homomeric Receptors: GluA1, GluA2(R), GluA3
-
Heteromeric Receptors: GluA1/2, GluA2/3
-
Splice Variant Comparison: GluA2(flip) vs. GluA2(flop)
-
Editing Site Comparison: GluA2(Q) (unedited, Calcium-permeable) vs. GluA2(R) (edited, Calcium-impermeable)
By determining the IC50 of this compound against each of these receptor subtypes, a selectivity profile can be constructed. This profile is invaluable for predicting in vivo effects and for guiding future lead optimization efforts.
Conclusion and Forward Look
This application guide outlines a rigorous, hypothesis-driven workflow for the in vitro characterization of this compound, a novel compound with unknown biological activity. By progressing through systematic phases of screening, mechanistic investigation, and selectivity profiling focused on the high-value AMPA receptor target class, researchers can efficiently build a comprehensive pharmacological profile. The data generated through these protocols will be essential for determining the compound's therapeutic potential and for making informed decisions in a drug development program.
Visualizing the AMPA Receptor and Modulator Binding Sites
Caption: Simplified model of an AMPA receptor subunit showing distinct modulator binding sites.
References
-
Brown, M. F., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLOS ONE, 12(3), e0174742. [Link][2][7][8]
-
National Center for Biotechnology Information (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PubMed. [Link][2]
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Shekunova, E. V., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link][16]
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Al-Ibrahim, M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI. [Link][3]
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Brown, M. F., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate. [Link][8]
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Hawkes, N. A., et al. (1995). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. Neuropharmacology, 34(4), 405-10. [Link][6]
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Park, M. K., et al. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology, 21(2), 85-91. [Link][11]
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Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 153-76. [Link]
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link][5]
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Poon, K., et al. (2016). Noncompetitive antagonists induce cooperative AMPA receptor channel gating. The Journal of General Physiology, 148(5), 385-402. [Link][10]
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Ward, S. E., et al. (2010). Recent Advances in the Discovery of Selective AMPA Receptor Positive Allosteric Modulators. Current Medicinal Chemistry, 17(36), 4434-4445. [Link]
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Zhigulin, A. V., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 16, 1269829. [Link][12]
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Słoczyńska, K., et al. (2020). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. [Link]
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Kott, S., et al. (2007). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. The Journal of Neuroscience, 27(14), 3796-3804. [Link][14]
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Sobolevsky, A. I., et al. (2013). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron, 80(3), 778-793. [Link][13]
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Zaki, M. G., et al. (2023). Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model. International Journal of Molecular Sciences, 24(21), 15582. [Link][15]
-
Sławiński, J., et al. (2022). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
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El-Sayed, N. N. E., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31690-31707. [Link]
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Abusharkh, K. A. N., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), e2300262. [Link]
-
Huang, Z., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]
-
Mamedova, G. T., et al. (2022). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1146. [Link]
-
Wang, Z., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113636. [Link][1]
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Application Note & Protocols: A Multi-Parametric Approach to Assessing the In Vitro Cytotoxicity of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-parametric workflow for evaluating the cytotoxicity of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. Recognizing that cytotoxicity is a complex process involving multiple cellular failure points, we present a tripartite strategy employing assays that interrogate distinct hallmarks of cell death: metabolic compromise, loss of membrane integrity, and activation of apoptotic pathways. Detailed, field-tested protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are provided, alongside expert guidance on experimental design, data analysis, and interpretation.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
This compound is a member of the 2-aminothiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including potent anticancer and antiproliferative effects.[1][2][3] Given the therapeutic potential of this chemical family, a thorough and early assessment of a novel derivative's cytotoxic profile is a cornerstone of preclinical safety and efficacy evaluation.[4][5]
A simplistic view of cytotoxicity as a binary live/dead outcome is insufficient. A compound can induce cell death through various mechanisms, such as necrosis (accidental cell death, often marked by membrane rupture) or apoptosis (programmed cell death, a controlled dismantling of the cell).[4][6] Therefore, a robust assessment relies on a multi-parametric approach, using a panel of assays to build a more complete picture of the compound's cellular impact.[7][8] This application note details a validated workflow combining three distinct, yet complementary, cell-based assays.
Strategic Framework for Cytotoxicity Assessment
The selection of assays is paramount and should be guided by the distinct cellular events they measure. Our recommended strategy provides a holistic view by probing three critical pillars of cell health.
-
Pillar 1: Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9][10][11] It measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.
-
Pillar 2: Membrane Integrity (LDH Assay): This assay detects cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with a compromised plasma membrane.[12][13] This is a classic marker of necrosis.[8]
-
Pillar 3: Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[14][15] Their activation is a hallmark of programmed cell death.[16]
This tripartite approach allows researchers to not only determine if the compound is cytotoxic but also to begin elucidating the primary mechanism of cell death.
Caption: Overall experimental workflow for cytotoxicity assessment.
Pre-Protocol Considerations: Setting the Stage for Success
3.1. Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[17]
-
Relevance: Select cell lines relevant to the compound's intended therapeutic target (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma for cancer studies).[1][18]
-
Metabolic Competence: For assessing potential hepatotoxicity, liver-derived cell lines like HepG2 are recommended as they retain some metabolic enzyme activity.[17][18][19]
-
Controls: Include a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or a fibroblast line) to assess general cytotoxicity versus cancer-specific effects.[17]
3.2. Compound Handling and Dosing
-
Solvent: this compound is a salt and should be readily soluble in aqueous solutions like sterile PBS or cell culture medium. If a solvent like DMSO is required for a different analogue, ensure the final concentration in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity.
-
Dose Range: Perform a range-finding experiment using a wide, logarithmic series of concentrations (e.g., 0.01 µM to 100 µM) to identify the dynamic range of the compound's effect. This is essential for accurately calculating the IC50 value.[20]
3.3. Essential Controls
For each assay plate, the following controls are mandatory for data validation:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline LDH/caspase activity.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (if used) to ensure it has no cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/lysis) to confirm the assay is performing correctly.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light).[11][21]
-
Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
96-well clear, flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form within viable cells. Check for crystal formation under a microscope.[9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: The loss of plasma membrane integrity results in the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product, measurable at 490 nm.[12][13][23]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution).
-
96-well clear, flat-bottom cell culture plates.
-
Lysis Buffer (e.g., 10X Triton™ X-100 provided in kits) for maximum LDH release control.[22]
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Maximum Release Control: To the "Maximum Release" wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. After incubation, collect 50 µL of supernatant as in the previous step.[22]
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[22] Measure the absorbance at 490 nm.
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Application Note & Protocol: Assessing the Cytotoxicity of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride via MTT Assay
Introduction and Scientific Context
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells.[1] Because cellular metabolic activity is often proportional to cell viability and proliferation, the MTT assay is a critical tool in pharmacology and drug discovery for evaluating the cytotoxic potential of novel chemical entities.[2][3] This document provides a detailed protocol for determining the cytotoxic effects of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a thiazole derivative, on cultured cell lines.
Thiazole and its derivatives are known to possess a wide range of biological activities, with many exhibiting significant anticancer properties.[4][5] Studies have demonstrated that various thiazole-containing compounds can induce cytotoxicity in cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HL-60 (leukemia).[5][6] Therefore, a robust and reproducible method is required to quantify the cytotoxic impact of novel derivatives like this compound.
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases of metabolically active cells.[2] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT within the mitochondria of living cells. This process is a reliable indicator of the cell's redox potential and overall metabolic health.
Caption: Biochemical conversion of MTT to formazan in viable cells.
Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., MCF-7, A549, HEK293). Cells should be in the logarithmic growth phase.[10]
-
Reagents:
-
MTT (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 570 nm.[3]
-
96-well flat-bottom sterile tissue culture plates.
-
Multichannel pipette.
-
Inverted microscope.
-
Experimental Design and Workflow
A successful MTT assay requires careful planning, from initial cell seeding to final data analysis. Key considerations include cell density, compound concentration range, and the inclusion of proper controls.
Caption: General workflow for the MTT cytotoxicity assay.
Experimental Controls
To ensure the validity of the results, the following controls must be included on every 96-well plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This represents 100% cell viability.
-
Media Blank: Wells containing only cell culture medium, MTT, and DMSO. This is used to subtract the background absorbance.[11]
-
Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is performing as expected.
Plate Layout Example
A well-structured plate layout minimizes variability. It is recommended to avoid using the outer wells for experimental samples to prevent the "edge effect."[11]
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | C1 | C1 | C1 | C5 | C5 | C5 | PC | PC | PC | Blank | |
| B | Blank | C2 | C2 | C2 | C6 | C6 | C6 | PC | PC | PC | Blank | |
| C | Blank | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | Blank | |
| D | Blank | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | Blank | |
| E | Blank | C1 | C1 | C1 | C5 | C5 | C5 | PC | PC | PC | Blank | |
| F | Blank | C2 | C2 | C2 | C6 | C6 | C6 | PC | PC | PC | Blank | |
| G | Blank | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | Blank | |
| H | Blank | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | Blank | |
| C1-C8: Compound Concentrations; VC: Vehicle Control; PC: Positive Control; Blank: Media Blank |
Detailed Step-by-Step Protocol
PART A: Cell Seeding
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.[7]
-
Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).
-
Dilute the cells in complete medium to the optimized seeding density (typically 5,000-10,000 cells per 100 µL for most cancer cell lines).[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
PART B: Compound Preparation and Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to perform a preliminary range-finding experiment to determine the optimal concentration range.
-
After overnight incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations (and controls) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
PART C: MTT Incubation and Solubilization
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[13]
PART D: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[3]
-
It is recommended to use a reference wavelength of 630 nm to subtract background noise.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Corrected OD = OD_sample - OD_blank
-
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Corrected OD_treated / Corrected OD_vehicle) * 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
Sample Data Table:
| Concentration (µM) | Avg. Corrected OD | % Viability |
| 0 (Vehicle) | 1.250 | 100.0% |
| 1 | 1.188 | 95.0% |
| 5 | 1.050 | 84.0% |
| 10 | 0.875 | 70.0% |
| 25 | 0.600 | 48.0% |
| 50 | 0.313 | 25.0% |
| 100 | 0.125 | 10.0% |
From this data, the IC50 would be determined to be approximately 25 µM.
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common MTT assay issues.
Safety and Handling Precautions
-
MTT Reagent: MTT is suspected of causing genetic defects.[17] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Always handle MTT powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO: DMSO is readily absorbed through the skin and can carry other dissolved chemicals with it.[18] Wear chemical-resistant gloves (e.g., neoprene or natural rubber) when handling.
-
Waste Disposal: Waste from the MTT assay, containing MTT, formazan, DMSO, and biohazardous cells, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[19]
References
-
Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 28(21), 7354. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
The Fluorescent Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Daval, M. (2015). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. [Link]
-
Wikipedia. (2023). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Koval, O. M., et al. (2021). Antineoplastic activity of novel thiazole derivatives. Ukrainian Biochemical Journal, 93(4), 85-94. [Link]
-
Bio-protocol. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
Ali, A. A., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(11), 2898. [Link]
-
Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 25(21), 5038. [Link]
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Acar Çevik, G., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1127-1144. [Link]
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ResearchGate. (n.d.). How can I calculate IC50 from mtt results?. [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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East Carolina University. (n.d.). Procedure for Preparing Chemical Hygiene Plans. [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. [Link]
-
PubChem. (n.d.). 4H,5H,6H-cyclopenta(c)(1,2)oxazol-3-amine. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. [Link]
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- 6. mdpi.com [mdpi.com]
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Application Note: Assessing Cellular Viability in Response to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride using the MTS Assay
Introduction
The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of drug discovery, toxicology, and fundamental biological research. Assays that quantify cellular responses to novel chemical entities, such as 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, are critical for determining therapeutic potential and identifying cytotoxic effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTS assay for this purpose.
The MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] Unlike its predecessor, the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced by viable cells into a water-soluble formazan product.[2][4] This key feature eliminates the need for a separate solubilization step, streamlining the workflow into a simple "add-and-read" procedure ideal for high-throughput screening.[4][5] This application note details the biochemical principles, critical experimental design considerations, a step-by-step protocol, and data analysis guidelines for accurately assessing the biological activity of this compound.
Principle of the MTS Assay
The MTS assay's mechanism is predicated on the enzymatic activity within metabolically active cells.[5] The reagent contains the tetrazolium compound MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent, such as phenazine ethyl sulfate (PES).[6] PES is membrane-permeable and, upon entering a viable cell, is reduced by NAD(P)H-dependent dehydrogenases primarily located in the mitochondria.[7] The reduced electron carrier then exits the cell and converts the extracellular MTS tetrazolium into a soluble purple formazan product.[3][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[4][5] This colored product can be quantified by measuring its absorbance, typically at 490-500 nm.[3][4]
Caption: Biochemical mechanism of the MTS assay.
Materials and Reagents
-
Target cells (appropriate cell line for the study)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
MTS reagent solution (commercially available, e.g., CellTiter 96® AQueous One Solution)
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Design and Critical Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following points must be addressed before initiating the protocol.
Optimizing Cell Seeding Density
The number of cells seeded per well is a critical parameter. Cells should be in their logarithmic growth phase during treatment to ensure optimal metabolic activity and sensitivity. Seeding too few cells may result in a low signal, while over-confluence can lead to nutrient depletion and contact inhibition, affecting metabolic rates irrespective of the compound's effect.[9] It is imperative to perform a cell titration experiment for each cell line to determine the optimal seeding density that yields a linear absorbance response over the assay duration.
Compound Handling and Controls
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile DMSO or PBS. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the test compound in a complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
A Self-Validating System: Mandatory Controls
To ensure the trustworthiness of the results, the following controls must be included on every 96-well plate:
| Control Type | Components in Well | Purpose |
| Untreated Control | Cells + Culture Medium | Represents 100% cell viability; serves as the primary reference for normalization. |
| Vehicle Control | Cells + Culture Medium with max. vehicle concentration (e.g., DMSO) | Accounts for any potential effects of the solvent on cell viability. |
| Positive Control | Cells + Known Cytotoxic Agent (e.g., Saponin, Staurosporine) | Confirms that the assay system can detect a decrease in cell viability. |
| Background Control | Culture Medium + MTS Reagent (No Cells) | Measures the intrinsic absorbance of the medium and MTS reagent; this value is subtracted from all other readings.[11] |
| Compound Interference Control | Culture Medium + Test Compound + MTS Reagent (No Cells) | CRITICAL: Assesses if the test compound directly reduces the MTS reagent or interferes with the absorbance reading, a known issue with certain small molecules, particularly those with amine or thiol groups.[7][12][13] |
Experimental Workflow and Protocol
The following is a detailed, step-by-step protocol for performing the MTS assay.
Sources
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- 2. MTT assay - Wikipedia [en.wikipedia.org]
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- 4. MTS Assay: Switching On the “Traffic Light” of Cellular Life [absin.net]
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- 7. materialneutral.info [materialneutral.info]
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- 9. bitesizebio.com [bitesizebio.com]
- 10. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Quantitative Analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to regulatory standards. This guide will cover High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for quantification and stability assessment, supplemented by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity, and UV-Vis Spectrophotometry for rapid, routine analysis. All methodologies are presented with a rationale for experimental choices and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound (CAS No: 82514-58-7, Molecular Weight: 176.67 g/mol ) is a heterocyclic amine containing a thiazole ring fused to a cyclopentane ring. The 2-aminothiazole moiety is a common structural motif in medicinally important compounds.[6][7] Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This involves not only determining the purity of the drug substance but also monitoring its concentration in various formulations and assessing its stability under different environmental conditions.
The development of robust analytical methods is a critical step in the drug development lifecycle. A well-validated method provides confidence in the data generated and is a regulatory requirement. This guide will focus on creating methods that are not only accurate and reliable but also stability-indicating, meaning they can distinguish the intact API from its degradation products.[8][9]
Physicochemical Properties and Analytical Considerations
Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte.
| Property | Value/Information | Implication for Analysis |
| Chemical Structure | Fused thiazole and cyclopentane rings with a primary amine group. | The amine group provides a site for protonation, making it suitable for reverse-phase HPLC with acidic mobile phases. The thiazole ring contains a chromophore, enabling UV detection. |
| Molecular Weight | 176.67 g/mol | Essential for preparing standard solutions of known concentration and for mass spectrometry. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile. | Facilitates the preparation of stock and working standard solutions for HPLC and UV-Vis analysis. |
| UV Absorbance | The 2-aminothiazole core structure exhibits UV absorbance. A UV scan is recommended to determine the λmax for optimal sensitivity. Based on similar structures, a λmax in the range of 240-280 nm is expected.[6][10][11] | A suitable λmax is critical for both HPLC-UV and UV-Vis spectrophotometric methods. |
Primary Analytical Technique: Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method is the gold standard for the quantification of APIs as it can separate the active ingredient from impurities and degradation products. The following protocol is a starting point for the development and validation of such a method.
Rationale for Method Selection
Reverse-phase HPLC is chosen for its versatility and suitability for separating polar to moderately non-polar compounds. A C18 column is a good initial choice for retaining the analyte. An acidic mobile phase (e.g., with formic or orthophosphoric acid) will ensure the amine group is protonated, leading to better peak shape and retention. Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in reverse-phase chromatography.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or orthophosphoric acid.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent as the standards.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General-purpose reverse-phase column suitable for a wide range of compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase improves peak shape for the amine analyte. |
| Gradient | Start with 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B over 1 min; equilibrate for 5 min. | A gradient elution is recommended to ensure separation from potential impurities and degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Determine λmax via UV scan (e.g., 254 nm as a starting point). | Ensures maximum sensitivity for the analyte. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][5]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies. | The analyte peak should be free from interference from other components. The method should resolve the analyte from degradation products. |
| Linearity | Analyze a minimum of 5 concentrations over the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is accurate, precise, and linear. |
| Accuracy | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same standard.Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) and assess the impact on results. | The method should remain unaffected by small, deliberate variations in parameters. |
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation pathways of the drug substance.[8][9] These studies involve subjecting the analyte to stress conditions more severe than those encountered during routine stability testing.
Protocol for Forced Degradation
Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient. The presence of aryl rings in similar thiazole compounds can make them susceptible to photodegradation.[12][13]
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from method development principles to full validation according to ICH Q2(R1) guidelines. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This document includes protocols for forced degradation studies to ensure the method's specificity in the presence of degradation products.
Introduction
This compound is a heterocyclic amine derivative of interest in pharmaceutical research.[1] Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
The primary challenge in analyzing amine-containing compounds like the topic compound lies in their potential for strong interactions with stationary phase silanols, which can lead to poor peak shape and tailing.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method that overcomes these challenges to provide reliable and accurate results. The method's stability-indicating nature is established through forced degradation studies, which are essential for identifying potential degradation pathways and ensuring that the analytical method can distinguish the intact API from its degradation products.[4][5]
Physicochemical Properties of the Analyte
-
Molecular Formula: C6H9ClN2S
-
Molecular Weight: 176.67 g/mol
-
Structure: A fused ring system consisting of a cyclopentane and a thiazole ring with a primary amine group.
-
Solubility: Expected to be soluble in aqueous and polar organic solvents.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥ 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Table 1: Optimized HPLC Conditions
| Parameter | Condition | Justification |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | C18 columns provide excellent retention for non-polar to moderately polar compounds. The choice of a modern, end-capped column minimizes secondary interactions with residual silanols.[6] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid | The buffer controls the pH to ensure consistent ionization of the analyte, improving peak shape and retention time reproducibility. Ammonium acetate is volatile and suitable for LC-MS applications.[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good solvent strength and low viscosity.[3] |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B | A gradient elution is employed to ensure elution of the main peak with a good shape and to separate it from potential impurities and degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Detection Wavelength | 245 nm | The wavelength should be selected at the absorbance maximum of the analyte to ensure maximum sensitivity. This value is hypothetical and should be determined experimentally using a UV scan. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL is suitable for assay and stability studies.
-
Sample Solution: Prepare the sample solution by dissolving the drug product or substance in the diluent to achieve a target concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12]
3.1.1. Forced Degradation Protocol
-
Acid Hydrolysis: Treat 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 N HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before dilution.
-
Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before dilution.
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H2O2 and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[13]
-
Photolytic Degradation: Expose the drug substance in solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]
A control sample (unstressed) and a blank (diluent) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[12]
Caption: Workflow for the forced degradation study.
Linearity and Range
Linearity was evaluated by analyzing five standard solutions at concentrations from 80% to 120% of the target assay concentration.[9] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r) was determined.
Accuracy
Accuracy was determined by the percent recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[14]
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
The relative standard deviation (%RSD) of the results was calculated.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.[14]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
The effect of these variations on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was monitored.
Caption: Overview of the HPLC method validation process.
Results and Discussion
Method Development and Optimization
The primary goal was to achieve a symmetric peak for the basic amine compound with adequate retention. A C18 column was selected for its versatility.[6] The mobile phase pH was a critical parameter; a pH of 4.5 was chosen to ensure the primary amine group (pKa typically ~9-10) is fully protonated, which minimizes its interaction with residual silanols and improves peak shape. Ammonium acetate was used as the buffer due to its compatibility with mass spectrometry.[7] A gradient elution was necessary to provide a reasonable run time while ensuring the separation of potential late-eluting degradation products.
Validation Results
Table 2: Summary of Method Validation Results (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | Passed. Degradation products were well-resolved from the main peak. |
| Linearity (r) | r ≥ 0.995 | 0.9998 |
| Range | 10 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report | 0.2 µg/mL |
| LOQ | Report | 0.6 µg/mL |
| Robustness | System suitability parameters pass. | Passed. No significant impact on results from minor variations. |
The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation products were well-separated from the parent peak, confirming the stability-indicating nature of the method.
Conclusion
This application note describes a specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers to implement this method for routine quality control and stability testing in a regulated environment. The method adheres to the principles outlined in ICH guidelines, ensuring data integrity and reliability.
References
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
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ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine. Retrieved from [Link]
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Quantitative Analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride in Biological Matrices using a Validated HILIC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantification of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a polar basic compound, utilizing Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). Due to the compound's inherent polarity, traditional reversed-phase chromatography yields poor retention. The described HILIC method overcomes this challenge, providing excellent retention, sharp peak shapes, and high sensitivity suitable for pharmacokinetic and drug metabolism studies. We detail optimized parameters for sample preparation from plasma, chromatographic separation, and mass spectrometric detection, establishing a comprehensive protocol for researchers in drug development.
Introduction
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and its hydrochloride salt are part of the 2-aminothiazole chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Accurate quantification of such small molecules in complex biological matrices like plasma or urine is fundamental to drug discovery and development, underpinning critical pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[3]
The primary analytical challenge presented by this compound is its high polarity and basic nature. These characteristics lead to insufficient retention on conventional C18 reversed-phase columns, where analytes elute at or near the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative separation technique for highly polar compounds.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[5] This mechanism provides robust retention for compounds that are unretained in reversed-phase LC. Furthermore, the high organic content of the mobile phase is advantageous for electrospray ionization (ESI), often leading to enhanced MS sensitivity.[5]
This guide provides a complete workflow, from sample extraction to data acquisition, using a HILIC-MS/MS method optimized for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Chemical Name | 5,6-dihydro-4H-cyclopenta[d][6][7]thiazol-2-amine hydrochloride | |
| Synonym | 4H,5H,6H-cyclopenta[d][6][7]thiazol-2-amine hydrochloride | |
| Molecular Formula | C₆H₈N₂S · HCl | |
| Molecular Weight | 176.67 g/mol (Hydrochloride Salt) | |
| Molecular Weight | 140.21 g/mol (Free Base) | [8] |
| CAS Number | 82514-58-7 | |
| Chemical Structure | [8] | |
| Predicted Nature | Polar, basic compound; soluble in aqueous solutions. | Inferred from structure |
Principle of the HILIC-MS/MS Method
The method's success relies on the synergy between HILIC separation and the selectivity of tandem mass spectrometry.
-
Sample Preparation : The analyte is first isolated from the biological matrix. Protein precipitation is a rapid technique for initial cleanup, while Solid-Phase Extraction (SPE) provides a more thorough purification and allows for sample concentration, enhancing sensitivity.[6][9]
-
HILIC Separation : The extracted sample is injected into the HILIC column. The high acetonitrile concentration in the initial mobile phase forces the polar analyte to partition into the aqueous layer on the polar stationary phase, thus retaining it. A gradually increasing aqueous gradient then elutes the analyte, separating it from other matrix components.[4]
-
ESI Ionization : The column effluent enters the electrospray ionization (ESI) source. The basic amine group on the analyte is readily protonated in the positive ion mode, generating the protonated molecular ion [M+H]⁺.
-
Tandem MS Detection : The protonated molecular ion (precursor ion) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable fragment (product ion) is monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) process ensures high selectivity and sensitivity, minimizing interference from the matrix.[10]
Caption: HILIC retention mechanism for a polar analyte.
Materials and Instrumentation
Reagents
-
Reference Standard: this compound (≥95% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version is recommended (e.g., D4-labeled analyte). If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ammonium Formate (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Human or animal plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: A HILIC column, such as a TSKgel Amide-80 (3 µm) or an Acquity UPLC BEH HILIC (1.7 µm).[5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the reference standard. Dissolve in an appropriate solvent (e.g., Methanol or Water) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 Acetonitrile:Water. These will be used to spike calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the IS.
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration suitable for addition to samples (e.g., 100 ng/mL).
Sample Preparation Protocol (Human Plasma)
This protocol utilizes protein precipitation, a rapid and effective method for many preclinical and clinical applications.[6]
Caption: Workflow for plasma sample preparation via protein precipitation.
Detailed Steps:
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Aliquot 50 µL of plasma into the corresponding tubes.
-
Add 150 µL of the IS working solution (in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to an autosampler vial for analysis.
LC-MS/MS Conditions
Rationale for Parameter Selection:
-
Column: A HILIC Amide column is chosen for its excellent retention and peak shape for polar, basic compounds.[5]
-
Mobile Phase: Acetonitrile is the primary organic solvent. Ammonium formate and formic acid are used as mobile phase modifiers to control pH and ionic strength, which are key parameters for successful HILIC separations and for promoting analyte ionization.[4][11]
-
Gradient: The gradient starts with high organic content to retain the analyte and gradually increases the aqueous component to facilitate elution.
-
Ionization: ESI in positive mode is selected due to the presence of the basic amine group, which is readily protonated.[12]
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan. The most intense and stable fragments should be selected for quantification (Quantifier) and confirmation (Qualifier).
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | TSKgel Amide-80, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0.0 min - 95% B1.0 min - 95% B5.0 min - 60% B5.1 min - 95% B7.0 min - 95% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Q1: m/z 141.05 → Q3: To be determined |
| MRM Transition (IS) | To be determined based on IS structure |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Energy (CE) | To be optimized (typically 15-40 eV) |
| Declustering Potential (DP) | To be optimized (typically 50-100 V) |
Method Validation Guidelines
For use in regulated studies, the method must be validated according to guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences co-elute with the analyte or IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 0.1 to 100 ng/mL) and assess linearity using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=6) on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) should be ≤15% (≤20% at LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Evaluate the analyte's stability under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and highly effective HILIC-MS/MS method for the quantitative determination of this compound in plasma. The protocol addresses the challenges associated with analyzing this polar compound by ensuring robust chromatographic retention and combining it with the high sensitivity and selectivity of tandem mass spectrometry. This method is a valuable tool for drug development professionals, enabling reliable data generation for crucial pharmacokinetic and bioanalytical studies.
References
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
Faisal, M., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Metabolites, 12(11), 1118. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Retrieved from [Link]
-
Saito, R., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16735–16744. Available at: [Link]
-
Rainville, P. D., et al. (2007). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B, 857(1), 58-64. Available at: [Link]
-
Al-Saeed, F. A., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Analytical Science and Technology, 12(1), 22. Available at: [Link]
-
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Retrieved from [Link]
-
Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Shimadzu. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine. National Center for Biotechnology Information. Retrieved from [Link]
-
Skibiński, R., et al. (2016). LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood. Journal of Chromatography B, 1017-1018, 129-135. Available at: [Link]
-
PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Retrieved from [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-951. Available at: [Link]
-
Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Kumar, K. A., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 111-116. Available at: [Link]
-
Al-Omair, M. A., et al. (2022). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 7(12), x221253. Available at: [Link]
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Application Notes and Protocols for the Preparation of Stock Solutions of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Introduction
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a heterocyclic amine containing a 2-aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active compounds, including kinase inhibitors and agents with anticancer properties.[1] The efficacy and reproducibility of in vitro and in vivo studies involving this and similar compounds are critically dependent on the accurate and consistent preparation of stock solutions. Improper handling, inaccurate concentration, or degradation of the compound can lead to misleading results, wasting valuable time and resources.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, thereby promoting reliable and reproducible experimental outcomes. The causality behind each step is explained to provide a deeper understanding of the protocol's design.
Compound Specifications
A thorough understanding of the compound's properties is the foundation for proper handling and solution preparation.[2] Always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific information.
| Property | Value | Source |
| Compound Name | This compound | Sigma-Aldrich |
| Synonym(s) | 4H,5H,6H-cyclopenta[d][3][4]thiazol-2-amine hydrochloride | Sigma-Aldrich |
| CAS Number | 82514-58-7 | Sigma-Aldrich |
| Molecular Formula | C₆H₈N₂S · HCl | PubChem |
| Molecular Weight | 176.67 g/mol | Sigma-Aldrich |
| Appearance | Typically a solid (e.g., white to off-white powder) | General Knowledge |
| Purity | ≥95% (typical) | Sigma-Aldrich |
| Storage (Solid) | 2-8°C, keep in a dark place, sealed in dry conditions | Sigma-Aldrich |
Safety, Handling, and Hazard Mitigation
This compound and related aminothiazole compounds are classified as irritants. Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Handle the solid compound in a certified chemical fume hood to avoid inhalation of dust particles.
Spill & Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.
-
Spills: For small spills of the solid, dampen the material with a suitable solvent (e.g., ethanol) and carefully transfer to a sealed container for disposal.[5]
Protocol Part 1: Preliminary Solubility Assessment
Objective: To determine an appropriate solvent and estimate the maximum practical stock concentration.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into three separate, labeled vials.
-
Solvent Addition:
-
To the first vial, add a small, precise volume of DMSO (e.g., 100 µL).
-
To the second vial, add the same volume of Ethanol.
-
To the third vial, add the same volume of Deionized Water.
-
-
Dissolution:
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle warming (to 37°C) can be attempted, but be cautious as heat can degrade some compounds.
-
-
Observation and Selection:
-
The solvent that yields a clear solution without any visible particulates is the most suitable for preparing the stock solution.
-
If the compound dissolves readily, you can calculate the concentration and consider preparing a higher concentration stock. If it does not fully dissolve, a lower concentration should be targeted for the main stock preparation.
-
Protocol Part 2: Preparation of a 10 mM Stock Solution in DMSO
Based on the general solubility of similar heterocyclic compounds, DMSO is often a suitable solvent.[6] This protocol details the preparation of a 10 mM stock solution. The concentration can be adjusted based on the results of the preliminary solubility test.
Rationale for using DMSO: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are not soluble in aqueous solutions.[6]
Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 176.67 g/mol × (1000 mg / 1 g) = 1.767 mg
Materials and Equipment:
-
This compound (CAS: 82514-58-7)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriately sized amber or opaque vials with screw caps
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Ultrasonic bath
Step-by-Step Methodology:
-
Preparation: Ensure the analytical balance is calibrated and level. All glassware and equipment should be clean and dry.
-
Weighing: Place a clean weighing boat on the balance and tare it. Carefully weigh the calculated mass of the compound (e.g., 1.767 mg for a 1 mL stock). Record the exact mass.
-
Transfer: Carefully transfer the weighed compound into a labeled amber vial. Ensure that all of the powder is transferred.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex for 2-3 minutes. Visually inspect the solution. If any particulates remain, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Final Inspection: Once dissolved, hold the vial against a light source to confirm that no undissolved material is present. The solution should be clear.
Caption: Workflow for Stock Solution Preparation.
Stability and Storage: A Critical Consideration
The stability of 2-aminothiazole derivatives in solution is a significant concern. Studies on similar compounds have shown degradation when stored in DMSO at room temperature.[7] Therefore, stringent storage conditions are essential to maintain the integrity of the stock solution.
Storage Protocol:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes in smaller, tightly sealed vials.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) .
-
Light Protection: Always use amber or opaque vials to protect the compound from light, which can cause photodegradation.
-
Fresh is Best: For the most sensitive and critical experiments, it is best practice to prepare fresh stock solutions and use them immediately.[7]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubilizing power for many organic compounds.[6] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Minimizes degradation observed in aminothiazoles at room temperature.[7] |
| Container | Amber or opaque, tightly sealed vials | Protects against light-induced degradation. |
| Handling | Prepare fresh; aliquot for single use | Avoids repeated freeze-thaw cycles that can compromise stability. |
Conclusion
The preparation of a reliable stock solution of this compound is a foundational step for any successful research endeavor involving this compound. By adhering to the safety guidelines, performing a preliminary solubility assessment, following the detailed preparation protocol, and observing strict storage conditions, researchers can ensure the quality and consistency of their experimental starting material. This meticulous approach is indispensable for generating high-quality, reproducible data in drug development and other scientific applications.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 8). 2.5: Preparing Solutions. Retrieved from [Link]
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LibreTexts Chemistry. (2022, August 8). 3.3: Preparing Solutions. Retrieved from [Link]
-
PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
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Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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BioFount. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4H,5H,6H-cyclopenta(c)(1,2)oxazol-3-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Application Note: A Framework for Characterizing Novel Aminothiazole-Based Kinase Inhibitors using 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases, comprising a superfamily of over 500 enzymes, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several clinically approved kinase inhibitors, such as the pan-Src family kinase inhibitor, Dasatinib[1][2]. This success stems from the scaffold's ability to form key hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases.
This application note presents a comprehensive framework for the initial characterization of novel compounds built upon this scaffold. We utilize 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride as a representative test compound to establish its potential as a kinase inhibitor. Due to the structural similarities with known inhibitors, we have selected c-Src, a non-receptor tyrosine kinase frequently overexpressed and activated in various cancers, as a logical proof-of-concept target for these protocols.[3][4][5]
We will detail a two-tiered approach:
-
Primary Biochemical Screening: A robust, high-throughput biochemical assay to determine the compound's direct inhibitory effect on purified kinase activity and to calculate its half-maximal inhibitory concentration (IC₅₀).
-
Secondary Cellular Assay: A target engagement assay in a live-cell context to confirm that the compound can access and bind to its intended target within a more physiologically relevant environment.
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the early-stage discovery and validation of novel kinase inhibitors.
Part I: Scientific Principles of Kinase Inhibition & Assay Design
Mechanisms of Kinase Inhibition
Kinase inhibitors are broadly classified by their mechanism of action relative to the ATP binding site.
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP pocket in the kinase domain, directly competing with the endogenous ATP substrate. Due to the high conservation of this pocket across the kinome, achieving selectivity can be challenging.[6][7]
-
Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to sites on the kinase distinct from the ATP pocket, often inducing conformational changes that render the enzyme inactive.[8][9][10] This can offer a route to higher selectivity.
Given its 2-aminothiazole core, this compound is hypothesized to function as an ATP-competitive inhibitor. The protocols described herein are designed to effectively characterize such compounds.
Selecting the Right Assay Technology
A successful screening campaign relies on selecting an appropriate assay technology. The ideal assay is robust, reproducible, scalable for high-throughput screening (HTS), and minimizes compound interference.
-
Biochemical Assays measure the direct effect of a compound on the activity of a purified enzyme. They are essential for determining intrinsic potency (e.g., IC₅₀). A widely used method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[8][11][12] Its high sensitivity and resistance to signal interference make it an excellent choice for primary screening.
-
Cell-Based Assays provide crucial information on a compound's activity in a biological context, assessing factors like cell permeability and target engagement in the presence of high intracellular ATP concentrations (~1-10 mM). The NanoBRET® Target Engagement Assay is a state-of-the-art method that measures compound binding to a specific target protein within intact, living cells.[6][7][13]
Part II: Primary Biochemical Screening Protocol
This protocol details the use of the ADP-Glo™ Kinase Assay to determine the IC₅₀ value of this compound against a hypothetical target, c-Src kinase.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step, luminescence-based system. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP, fueling a luciferase reaction that produces light directly proportional to kinase activity.[8][11][14]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Part Number (Example) | Storage |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl | Custom Synthesis | N/A | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| Recombinant Human c-Src Kinase (active) | MilliporeSigma | 14-326 | -80°C |
| Poly(Glu,Tyr) 4:1 peptide substrate | MilliporeSigma | P0275 | -20°C |
| Dasatinib (Positive Control Inhibitor) | Selleckchem | S1021 | -20°C |
| Ultra-Pure ATP | Promega | V9151 | -20°C |
| Kinase Buffer (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA) | In-house prep | N/A | 4°C |
| DMSO, Anhydrous | MilliporeSigma | D2650 | RT |
| 384-well, low-volume, white assay plates | Corning | 3574 | RT |
Step-by-Step Protocol for IC₅₀ Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Start with a 1 mM solution to create a top final assay concentration of 100 µM.
-
Prepare a similar dilution series for the positive control, Dasatinib.
-
-
Assay Plate Setup (5 µL final reaction volume):
-
Add 2.5 µL of 2X Kinase Buffer to all wells.
-
Add 0.5 µL of the appropriate compound dilution or DMSO (for 0% and 100% activity controls) to the wells. This results in a 10% DMSO concentration.
-
Add 1 µL of 5X c-Src enzyme solution (pre-diluted in Kinase Buffer) to all wells except the "no enzyme" negative controls. Add 1 µL of Kinase Buffer to these wells instead.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 5X Substrate/ATP mix in Kinase Buffer. The final concentration should be at the Kₘ for both ATP and the peptide substrate (consult enzyme supplier data sheet).
-
Add 1 µL of the Substrate/ATP mix to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently on a plate shaker.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[14]
-
Add 10 µL of Kinase Detection Reagent to each well. Mix gently.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., GloMax® Discover System).
-
Data Analysis and Quality Control
-
Assay Quality (Z'-factor): Before analyzing inhibitor data, validate the assay window using the 0% (DMSO) and 100% (no enzyme or potent inhibitor) inhibition controls.
-
IC₅₀ Calculation:
-
Normalize the data: Set the average signal from the 0% inhibition (DMSO only) wells as 100% activity and the average signal from the 100% inhibition (no enzyme) wells as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[17][18][19]
-
Part III: Secondary Cellular Target Engagement Protocol
This protocol uses the NanoBRET® Target Engagement Assay to confirm that the test compound binds to c-Src inside living cells.
Principle of the NanoBRET® Assay
This assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein (c-Src) is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added. When the tracer binds to the NanoLuc®-c-Src fusion, the proximity allows for energy transfer, generating a BRET signal. A competing, unlabeled compound (the inhibitor) will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[6][7][13]
Caption: Principle of NanoBRET® Target Engagement Assay.
Materials and Reagents
| Reagent | Supplier | Part Number (Example) |
| NanoBRET® TE Intracellular Kinase Assay | Promega | N2540 |
| NanoLuc®-c-Src Fusion Vector | Promega | Custom Order |
| HEK293 cells | ATCC | CRL-1573 |
| Opti-MEM® I Reduced Serum Medium | Thermo Fisher | 11058021 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| White, 96-well, tissue culture-treated assay plates | Corning | 3917 |
Step-by-Step Protocol
-
Cell Preparation and Transfection (Day 1):
-
Plate HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on Day 2.
-
Transfect the cells with the NanoLuc®-c-Src fusion vector using FuGENE® HD transfection reagent according to the manufacturer's protocol.[20]
-
-
Compound and Tracer Addition (Day 2):
-
Prepare a serial dilution of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl in Opti-MEM® medium.
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the wells.
-
Immediately add the NanoBRET® Tracer (at a pre-determined optimal concentration) to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection (Day 2):
-
Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution in Opti-MEM® as per the protocol.[21]
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission wavelengths simultaneously.
-
Data Analysis
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit with a sigmoidal dose-response curve to determine the cellular IC₅₀.
Part IV: Interpreting Results and Downstream Implications
A successful characterization will show a potent IC₅₀ in the biochemical assay, confirmed by a similar IC₅₀ in the cellular target engagement assay. A large rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or high protein binding.
Inhibition of a key signaling node like c-Src has significant downstream consequences. c-Src is involved in pathways regulating cell proliferation, survival, and migration.[22][23][24][25] Validating the inhibition of such a pathway provides phenotypic evidence of the compound's mechanism of action.
Caption: Simplified c-Src signaling pathway and point of inhibition.
References
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BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 22(14), 1-8. Retrieved from [Link]
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Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor perspectives in biology, 3(3), a002373. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25. Retrieved from [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
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Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Current opinion in immunology, 16(3), 342–349. Retrieved from [Link]
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Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]
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Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Data analysis approaches in high throughput screening. Nature biotechnology, 24(2), 167–175. Retrieved from [Link]
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Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167–176. Retrieved from [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Retrieved from [Link]
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Li, Y., & Li, Y. (2006). Fluorescence detection techniques for protein kinase assay. Mini reviews in medicinal chemistry, 6(1), 31–40. Retrieved from [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(32), 28319–28333. Retrieved from [Link]
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Krišt'an, K., & Gak, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Lali, F. V., & Hunt, T. (2016). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in cell biology, 73, 14.12.1–14.12.16. Retrieved from [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]
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Imoto, M. (2001). [Screening of protein kinase inhibitors]. Nippon Rinsho. Japanese journal of clinical medicine, 59(9), 1735–1740. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Gelin, M., Dheilly, E., Ravez, S., De Vriendt, N., Meijer, L., & Gosselin, P. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in chemistry, 8, 139. Retrieved from [Link]
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Abdellatif, K. R. A., & Fadaly, W. A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(10), e2100147. Retrieved from [Link]
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Fatima, S., Khan, S., Khan, P., & Mohammad, A. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 7(46), 42358–42375. Retrieved from [Link]
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nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Application Notes and Protocols for Investigating Apoptosis Induction by 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride in Cancer Cells
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. In oncology, novel thiazole derivatives are continuously being explored for their potential as antineoplastic agents.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of programmed cell death, or apoptosis.[2][3] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Therefore, compounds that can selectively trigger apoptosis in cancer cells are of high therapeutic value.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the apoptosis-inducing potential of a novel thiazole derivative, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. While specific mechanistic data for this compound is emerging, the protocols and principles outlined herein are based on established methodologies for characterizing pro-apoptotic agents and the known activities of structurally related molecules.[2][5]
Hypothesized Mechanism of Action: Converging on the Caspase Cascade
Based on the activity of other anticancer thiazole derivatives, it is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both. Both pathways ultimately converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[2]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6][7] Cellular stress, potentially induced by this compound, can lead to the activation of pro-apoptotic Bcl-2 family members. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of initiator caspase-9 and executioner caspases-3 and -7.[7][8]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors (e.g., Fas, TNF receptors) on the cell surface.[9] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn can directly activate executioner caspases or cleave the BH3-only protein Bid to tBid, thereby engaging the intrinsic pathway.[2]
The following diagram illustrates the potential signaling pathways that may be activated by this compound to induce apoptosis.
Caption: Hypothesized apoptotic signaling pathways activated by the compound.
Experimental Protocols for Assessing Apoptosis
A multi-parametric approach is essential to conclusively demonstrate that this compound induces apoptosis and to elucidate the underlying mechanism. The following protocols provide a robust framework for this investigation.
Assessment of Cell Viability and Cytotoxicity
The initial step is to determine the concentration- and time-dependent effects of the compound on cancer cell viability. This will establish the optimal concentration range for subsequent mechanistic studies.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[2][3]
-
Prepare serial dilutions of the compound in complete medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for different time points (e.g., 24, 48, and 72 hours).[2][3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommended Range |
| Seeding Density | 4,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 450 nm |
Detection of Apoptotic Cells by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a widely used method to identify and quantify apoptotic cells by flow cytometry.[11][12] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[11][12] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]
Protocol: Annexin V/PI Staining
Materials:
-
Cancer cells treated with the compound at IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[11][12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for Annexin V/PI staining.
Measurement of Caspase Activity
To confirm that the observed cell death is caspase-dependent and to identify the involved pathway, the activity of key caspases should be measured. Fluorogenic substrates for specific caspases can be used to quantify their activity.[13]
Protocol: Caspase Activity Assay
Materials:
-
Caspase-3/7, -8, and -9 Glo Assays
-
Luminometer or fluorescence microplate reader
-
White-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compound.
-
After incubation, add the appropriate Caspase-Glo reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a microplate reader.
Expected Outcomes:
-
Increased Caspase-9 and -3/7 activity: Suggests involvement of the intrinsic pathway.
-
Increased Caspase-8 and -3/7 activity: Suggests involvement of the extrinsic pathway.[10]
-
Increased activity of all three caspases: Suggests crosstalk between the two pathways.
| Caspase | Role | Pathway |
| Caspase-8 | Initiator | Extrinsic |
| Caspase-9 | Initiator | Intrinsic |
| Caspase-3/7 | Executioner | Both |
Assessment of Mitochondrial Involvement
The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[3] The lipophilic cationic dye JC-1 can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[14]
Protocol: JC-1 Staining for Mitochondrial Membrane Potential
Materials:
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the compound as previously described.
-
Incubate the cells with JC-1 working solution for 15-30 minutes at 37°C.[3]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope.
Data Interpretation:
-
A shift from red to green fluorescence indicates a loss of ΔΨm and the induction of intrinsic apoptosis.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate changes in the expression levels of key proteins involved in the apoptotic pathways.
Key Proteins to Analyze:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).[15] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
-
Caspases: Cleaved (active) forms of caspase-3, -7, -8, and -9.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for characterizing the apoptotic effects of this compound in cancer cells. By systematically evaluating cell viability, apoptotic markers, caspase activation, and mitochondrial integrity, researchers can gain valuable insights into the compound's mechanism of action. Positive results from these assays would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully assess the therapeutic potential of this novel thiazole derivative.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. Available at: [Link]
-
The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. PMC. Available at: [Link]
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Bcl-2 family proteins as regulators of oxidative stress. PMC. Available at: [Link]
-
Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection. PMC. Available at: [Link]
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Caspase-2 and Caspase-7 Are Involved in Cytolethal Distending Toxin-Induced Apoptosis in Jurkat and MOLT-4 T-Cell Lines. PMC. Available at: [Link]
-
Bcl-2 family members inhibit oxidative stress-induced programmed cell death in Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. PMC. Available at: [Link]
-
Caspase activation by anticancer drugs: the caspase storm. PubMed. Available at: [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH. Available at: [Link]
-
Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation. PubMed. Available at: [Link]
-
5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. NIH. Available at: [Link]
-
MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. PubMed Central. Available at: [Link]
-
10H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes. PMC. Available at: [Link]
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available at: [Link]
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- 1. Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in cells | Abcam [abcam.com]
- 10. 10H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
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Troubleshooting & Optimization
Solubility of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride in DMSO and PBS
Technical Support Center: 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common solubility challenges encountered during experimentation. Our goal is to ensure you can prepare stable, effective solutions for your assays.
While specific, validated solubility data for this exact compound is not widely published, this guide synthesizes established principles for handling amine hydrochloride salts and addresses the most common issues observed when working with Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound directly in PBS, but it won't go into solution. Why?
A1: This is expected behavior for many organic small molecules, even in their hydrochloride salt form. While the hydrochloride moiety is intended to improve aqueous solubility, the parent molecule's organic scaffold can still limit its direct dissolution in a purely aqueous buffer like PBS.[1] The standard and recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[2][3]
Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately after I diluted it into PBS. What happened and how can I fix it?
A2: This is a classic solubility problem known as "antisolvent precipitation." The compound is highly soluble in your DMSO stock but poorly soluble in the final aqueous solution. When the DMSO stock is added to PBS, the DMSO concentration drops dramatically, and the PBS acts as an antisolvent, causing the compound to crash out of solution.[2][4]
To fix this:
-
Use Stepwise or Intermediate Dilutions: Avoid large dilution leaps (e.g., 1:1000). Instead, try a stepwise dilution. For example, dilute the DMSO stock 1:10 in PBS, vortex, and then dilute this intermediate solution further.[2][5]
-
Vortex While Diluting: Add the DMSO stock dropwise to the PBS while vigorously vortexing the tube. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[4]
-
Reduce Final Concentration: The target concentration in PBS may be above the compound's aqueous solubility limit. Try preparing a more dilute working solution.[2]
-
Consider Co-solvents: For challenging compounds, adding a small percentage of a biocompatible co-solvent like PEG400 or Tween 80 to the PBS can help maintain solubility.[5]
Q3: What is the maximum recommended concentration for a DMSO stock solution?
A3: While the upper solubility limit in DMSO may be high, practical stock concentrations are typically in the range of 10-50 mM.[4] It is crucial to ensure the compound is fully dissolved. If you see any solid particles, the solution is saturated and should be diluted or gently warmed to aid dissolution.[6] Always start by dissolving a small amount to test solubility before committing your entire supply.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37-40°C) can be effective for dissolving compounds in DMSO.[6] However, use caution. High temperatures can degrade the compound or the solvent. This technique is generally not recommended for routine preparation of aqueous working solutions from a DMSO stock, as the solution may precipitate upon cooling to room or experimental temperature.
Solubility Characteristics & Data Summary
While quantitative solubility values (mg/mL or molarity) for this compound are not available in public literature, the expected behavior based on its chemical class is summarized below.
| Solvent | Chemical Class Behavior | Expected Solubility | Key Considerations |
| DMSO | Polar aprotic solvent, excellent for a wide array of organic molecules.[7] | High | Recommended for primary stock solution. Ensure use of anhydrous, high-purity DMSO to prevent compound degradation. Store aliquots at -20°C or -80°C.[5] |
| PBS (pH ~7.4) | Aqueous buffered salt solution. | Low to Very Low | Direct dissolution is not recommended. Solubility is pH-dependent; as an amine salt, solubility is generally higher at acidic pH where the amine is fully protonated.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution. Adjust the mass of the compound and volume of DMSO for different target concentrations.
Materials:
-
This compound (MW: 176.68 g/mol , assuming it is the HCl salt)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 1.77 mg of the compound. It is advisable to prepare a larger volume (e.g., 2 mL) to improve weighing accuracy.
-
Weighing: Carefully weigh out the required mass of the compound and transfer it to a sterile vial. To avoid weighing very small amounts, a common practice is to dissolve the entire contents of the supplier's vial.[10]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of a PBS Working Solution from DMSO Stock
This protocol details the critical dilution step to minimize precipitation.
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-fill: Add the required volume of PBS for your final working solution to a sterile tube.
-
Calculate Dilution: Determine the volume of DMSO stock needed. Crucially, ensure the final DMSO concentration in your working solution is non-toxic to your experimental system, typically below 0.5% (v/v) .[5] For a 1:1000 dilution (e.g., 10 µM final from a 10 mM stock), the final DMSO concentration is 0.1%.
-
Dilution with Vortexing: Place the tube of PBS on a vortex mixer set to a medium-high speed. While the PBS is vortexing, slowly add the small volume of DMSO stock directly into the liquid.[4]
-
Visual Inspection: After addition, continue vortexing for another 10-15 seconds. Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).
-
Use Immediately: Aqueous working solutions are often less stable than DMSO stocks and may form a supersaturated solution that can precipitate over time.[4] It is best practice to prepare them fresh immediately before use.
Troubleshooting Guide & Logic
If you observe precipitation when preparing your PBS working solution, follow this logical troubleshooting workflow.
Caption: Troubleshooting flowchart for precipitation issues.
Experimental Workflow Visualization
This diagram illustrates the standard, validated workflow for preparing experimental solutions from a solid compound.
Caption: Standard workflow for solution preparation.
References
-
General Lab Techniques. (2013, October 15). Making a stock solution for my drug using DMSO. ResearchGate. [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
-
ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. [Link]
-
Karimi-Avargani, M., et al. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]
-
Dubey, P., et al. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. [Link]
-
Sadiq, S. P., et al. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]
-
Puel, F., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
ResearchGate. (2025, July 6). Particles precipitated after diluting the stock solution of Pioglitazone hydrochloride with PBS during cell experiments. What shall I do?. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Shah, M., et al. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
BIOFOUNT. This compound. [Link]
-
PubChem. 4H,5H,6H-cyclopenta(c)(1,2)oxazol-3-amine. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
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- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Technical Support Center: Improving the Aqueous Solubility of Thiazole Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of thiazole hydrochloride salts. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] However, their physicochemical properties, particularly aqueous solubility, can present significant challenges during development. This resource is designed to provide both foundational understanding and actionable protocols to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses the fundamental concepts governing the solubility of thiazole hydrochloride salts. Understanding these principles is the first step in effective troubleshooting.
Q1: Why is forming a hydrochloride salt a common strategy for thiazole-based compounds?
A: Thiazole derivatives often act as weak bases due to the presence of a nitrogen atom in the heterocyclic ring that can accept a proton (be protonated).[2] Converting a weakly basic parent drug into a salt is a widely used and effective method to increase aqueous solubility and dissolution rates.[3][4]
The core principle is the conversion of a neutral, often less water-soluble molecule into an ionic species (a salt) that can more readily interact with polar water molecules. In the case of a thiazole derivative (which we'll denote as Th-B for Thiazole Base), reacting it with hydrochloric acid (HCl) results in the formation of the thiazole hydrochloride salt ([Th-BH]+Cl-). This salt form is generally much more polar than the free base, leading to a significant increase in aqueous solubility.
Q2: What is the fundamental relationship between pH, pKa, and the solubility of my thiazole HCl salt?
A: This is the most critical factor to understand. The solubility of a salt of a weak base is highly dependent on the pH of the aqueous medium. The key parameter is the pKa of the conjugate acid of your thiazole derivative ([Th-BH]+).
-
At low pH (pH < pKa): The compound exists predominantly in its protonated, ionized form ([Th-BH]+). This is the more soluble species. The solubility of the salt increases as the pH decreases, reaching a maximum solubility (pHmax).[5]
-
As pH approaches the pKa: A significant equilibrium exists between the ionized form ([Th-BH]+) and the un-ionized free base (Th-B).
-
At high pH (pH > pKa): The compound is deprotonated and converts to its neutral, free base form (Th-B), which is typically much less soluble. This will cause the compound to precipitate out of solution.
Therefore, to keep your thiazole HCl salt dissolved, you must maintain the pH of the solution well below the pKa of the compound. A general rule of thumb is to formulate at a pH at least two units below the pKa to prevent precipitation.[6]
Q3: I've heard of the "common ion effect." How does it impact the solubility of my thiazole HCl salt?
A: The common ion effect can be a significant and sometimes counterintuitive issue. While HCl salt formation is intended to boost solubility, it doesn't always work as expected, especially in environments already containing chloride ions, such as gastric fluid or certain buffers (e.g., KCl/HCl).[3][7]
The dissolution of your salt is an equilibrium process: [Th-BH]+Cl-(solid) ⇌ [Th-BH]+(aq) + Cl-(aq)
If the dissolution medium already contains a high concentration of the "common ion" (in this case, Cl-), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved salt form. This suppresses dissolution and can lead to lower-than-expected solubility or even precipitation of the HCl salt.[3][7] This is particularly relevant for oral dosage forms that will encounter the high chloride concentration of stomach acid.[7]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: My thiazole HCl salt won't dissolve completely in my aqueous buffer.
-
Root Cause Analysis: This is often due to one of three factors: (1) the pH of your buffer is too high (too close to or above the pKa), (2) you are attempting to create a supersaturated solution that exceeds the compound's intrinsic solubility limit at that pH, or (3) the salt has very high crystal lattice energy, making it difficult to dissolve.
-
Investigative Workflow & Solutions:
-
Verify pH: Use a calibrated pH meter to check the final pH of your solution after adding the salt. The salt itself can slightly alter the pH.
-
Adjust pH Downward: If the pH is higher than optimal, carefully add small amounts of dilute HCl (e.g., 0.1 M) to lower the pH and observe for dissolution. This will confirm if pH is the limiting factor.
-
Determine Equilibrium Solubility: If pH adjustment does not lead to complete dissolution, you may have exceeded the solubility limit. It is crucial to experimentally determine the pH-solubility profile for your specific compound.
-
Action: Follow Protocol 4.1: Determination of pH-Solubility Profile . This will provide a quantitative measure of your compound's maximum solubility at various pH levels, guiding your formulation efforts.
-
-
Problem 2: My salt dissolves perfectly at first, but then a precipitate forms over time (minutes to hours).
-
Root Cause Analysis: This is a classic sign of physical instability. The initial clear solution was likely a temporary, supersaturated state. The subsequent precipitation is the system returning to a more stable, lower-energy state. Common causes include:
-
Disproportionation: The hydrochloride salt is converting back to the less soluble free base. This is the most common reason and is typically caused by a gradual upward shift in pH. This can happen from absorbing atmospheric CO2 (which forms carbonic acid and can alter the pH of unbuffered solutions) or interaction with container surfaces.
-
Common Ion Effect: If you dissolved the salt in pure water and then added a chloride-containing buffer or salt, you may have triggered precipitation due to the common ion effect described in the FAQ.
-
Polymorphic Conversion: The initial dissolving solid may have been a metastable, more soluble polymorphic form or an amorphous solid, which then converts to a more stable, less soluble crystalline form in solution.
-
-
Investigative Workflow & Solutions:
-
Buffer is Essential: The most effective solution for preventing pH-related precipitation is to use a buffer system with adequate capacity to hold the pH stable and well below the compound's pKa.
-
Isolate the Precipitate: If possible, filter the precipitate, wash it, and dry it. Analyze it using techniques like DSC (Differential Scanning Calorimetry) or XRPD (X-ray Powder Diffraction) and compare it to the original salt and a sample of the free base. This will definitively tell you if the precipitate is the free base or a different crystal form.
-
Evaluate Counter-Ion Choice: If the common ion effect is suspected to be an issue (e.g., for oral delivery), investigating alternative salt forms with different counter-ions (e.g., mesylate, tosylate, esylate) may be a necessary development strategy.[6] The choice of counter-ion can have a major impact on the resulting salt's properties.[8][9]
-
Problem 3: The solubility is poor even at a very low pH (e.g., pH 1-2).
-
Root Cause Analysis: If the compound remains poorly soluble even when fully protonated, the issue lies with the properties of the salt form itself.
-
High Crystal Lattice Energy: The ionic bonds within the crystal structure of the salt may be exceptionally strong. For dissolution to occur, the energy released when the ions are hydrated by water must be sufficient to overcome this lattice energy.[3][5] A very high melting point is often an indicator of high lattice energy.
-
Hydrophobicity of the Molecule: If the parent thiazole derivative is highly lipophilic (a "grease-ball" molecule), even the salt form may retain significant hydrophobic character, limiting its interaction with water.[10]
-
-
Investigative Workflow & Solutions:
-
Introduce Co-solvents: A co-solvent strategy is the most common approach here. By blending water with a miscible, less polar solvent (e.g., ethanol, propylene glycol, PEG 400), you reduce the overall polarity of the solvent system. This makes it more favorable for the hydrophobic parts of your molecule to leave the crystal lattice and enter the solution, thereby increasing solubility.
-
Action: Follow Protocol 4.2: Screening for Co-solvent Effects to systematically and efficiently find an effective co-solvent system.
-
-
Advanced Formulation: If co-solvents are insufficient or not viable for the final application, more advanced formulation strategies are required. These include using surfactants to create micelles that encapsulate the drug, creating amorphous solid dispersions, or developing lipid-based formulations.[10][11][12][13]
-
Section 3: Experimental Protocols & Data Presentation
Protocol 4.1: Determination of pH-Solubility Profile
This protocol establishes the equilibrium solubility of your thiazole HCl salt across a range of pH values.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.
-
Sample Addition: Add an excess amount of your thiazole HCl salt to a known volume of each buffer in separate, sealed vials. "Excess" means adding enough solid so that some remains undissolved visually.
-
Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant of each vial. Filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the measured final pH of each solution on the x-axis.
Example Data Table: pH-Solubility Profile
| Final Measured pH | Solubility (mg/mL) | Dominant Species |
| 2.1 | 55.2 | Ionized [Th-BH]+ |
| 4.0 | 54.8 | Ionized [Th-BH]+ |
| 5.5 | 41.3 | Mixed |
| 6.5 (pKa) | 27.6 | 50% Ionized / 50% Free Base |
| 7.4 | 1.5 | Free Base Th-B |
| 8.0 | 0.8 | Free Base Th-B |
Protocol 4.2: Screening for Co-solvent Effects
This protocol provides a rapid method to assess the impact of co-solvents on solubility.
-
Solvent Preparation: Prepare several aqueous solutions containing varying percentages (v/v) of a co-solvent (e.g., 10%, 20%, 40%, 60% ethanol in water). Use a buffered aqueous phase at a pH where the compound is known to be stable and protonated (e.g., pH 4.0).
-
Equilibrium Solubility Measurement: Repeat the steps from Protocol 4.1 for each co-solvent mixture.
-
Analysis: Plot the measured solubility against the percentage of co-solvent to determine the relationship and identify the most effective concentration.
Section 4: Visualizations & Workflows
Diagram 1: General Troubleshooting Workflow
Caption: Troubleshooting workflow for thiazole HCl solubility issues.
Diagram 2: Relationship Between pH, pKa, and Solubility
Caption: The effect of pH on the dominant species and solubility.
References
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (Year). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
- Grokipedia. (n.d.). Thiazole. Grokipedia.
- Solubility of Things. (n.d.). Thiazole. Solubility of Things.
- eXe. (n.d.). Thiazole. eXe Learning.
- ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1. ChemicalBook.
- National Center for Biotechnology Information. (n.d.). Thiazole.
- ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- ACS Publications. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. Molecular Pharmaceutics.
- PubMed. (2019). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution. PubMed.
- National Institutes of Health. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents. BenchChem.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Semantic Scholar. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.
- National Institutes of Health. (n.d.).
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
- YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- ResearchGate. (n.d.). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- ResearchGate. (n.d.). Physicochemical property profile of thiazole derivatives, calculated by Property Calculator.
- International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- PubMed. (n.d.).
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry.
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
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- 4. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the knowledge to diagnose and resolve issues effectively, leading to successful synthetic outcomes.
Table of Contents
-
Troubleshooting Guide: Common Synthesis Issues
-
Low or No Product Yield
-
Formation of Impurities and Side Products
-
Product Purification and Isolation Challenges
-
-
Frequently Asked Questions (FAQs)
-
General Synthesis Questions
-
Questions on Reagents and Conditions
-
Questions on Analysis and Characterization
-
-
Detailed Experimental Protocols
-
Protocol 1: Classic Hantzsch Thiazole Synthesis
-
Protocol 2: One-Pot Synthesis Using a Halogenating Agent
-
-
References
Troubleshooting Guide: Common Synthesis Issues
This section provides a systematic approach to troubleshooting the most common problems encountered during the synthesis of 2-aminothiazole derivatives, primarily focusing on the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Question: My Hantzsch synthesis of a 2-aminothiazole derivative is resulting in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low yields are a frequent challenge and can stem from several factors related to starting materials, reaction conditions, and the reaction setup itself.[1] A systematic investigation of these parameters is key to improving your yield.
Causality and Troubleshooting Steps:
-
Purity of Starting Materials:
-
α-Haloketone Stability: α-Haloketones can be unstable and may decompose upon storage, especially if they are sensitive to light or moisture. Ensure you are using a high-purity α-haloketone. If in doubt, consider purifying it by recrystallization or distillation before use.
-
Thiourea Quality: Impurities in the thiourea can participate in side reactions, consuming your starting materials and complicating the purification process.[2] Use a high-purity grade of thiourea.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires an initial activation energy to proceed efficiently, which is typically supplied by heating.[1] If the reaction is being run at room temperature with no product formation, a gradual increase in temperature is advisable. However, excessive heat can promote the formation of degradation products and side reactions.[2] It is recommended to perform small-scale experiments at various temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal condition for your specific substrates.
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation.[2]
-
Solvent Choice: Alcohols, such as ethanol and methanol, are common solvents for the Hantzsch synthesis.[3][4] However, for certain substrates, aprotic solvents like dimethylformamide (DMF) might enhance the reaction rate.[2] Greener methodologies have also explored the use of water or solvent-free conditions, which have been shown to be effective in certain cases.[3][5]
-
-
Improper Stoichiometry:
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low reaction yields.
Issue 2: Formation of Impurities and Side Products
Question: I have isolated my 2-aminothiazole product, but it is contaminated with a significant byproduct. How can I identify and prevent the formation of this impurity?
Answer: A common byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the isomeric 2-imino-2,3-dihydrothiazole.[2][7] The formation of this isomer is highly dependent on the reaction's pH.[2][7]
Understanding the Side Reaction:
The condensation of an α-haloketone with an N-monosubstituted thiourea can proceed through two different cyclization pathways, leading to either the desired 2-(N-substituted amino)thiazole or the 2-imino-2,3-dihydrothiazole isomer.
-
Under Neutral or Basic Conditions: The reaction typically favors the formation of the desired 2-aminothiazole derivative.[2]
-
Under Acidic Conditions: The equilibrium can shift, leading to a mixture of both isomers, with the proportion of the 2-imino isomer increasing.[7]
Preventative Measures:
-
Control the pH: To favor the formation of the 2-aminothiazole, ensure the reaction is carried out in a neutral or slightly basic medium.[2] If your α-haloketone synthesis leaves residual acid, it is crucial to neutralize it before proceeding with the Hantzsch reaction. The addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[2]
-
Reaction Work-up: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the 2-aminothiazole, which is soluble in polar solvents like methanol.[6] Neutralization with a base (e.g., sodium carbonate solution) deprotonates the product, causing it to precipitate, which also aids in separating it from more soluble impurities.[4][6]
Reaction Pathway: Amino vs. Imino Isomer Formation
Caption: Influence of pH on product regioselectivity.
Issue 3: Product Purification and Isolation Challenges
Question: My 2-aminothiazole derivative is difficult to purify. What are some effective purification strategies?
Answer: Purification can indeed be challenging due to the polar nature of the 2-aminothiazole core and the potential for closely related impurities. A combination of techniques is often necessary.
Purification Strategies:
-
Precipitation/Recrystallization: This is the most common and often highly effective first step. After the reaction is complete, pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na2CO3) will neutralize the product's hydrohalide salt, causing the free base to precipitate.[4] The crude solid can then be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol, ethanol/water mixture) to improve purity.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.[4] Due to the basicity of the amino group, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 0.5-1%), to the eluent.
-
Acid-Base Extraction: This classical technique can be very effective for separating the basic 2-aminothiazole from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminothiazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH or Na2CO3) to precipitate the pure 2-aminothiazole.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
Purification via Bisulfite Adduct: For some 2-aminothiazoles, a reversible reaction with sulfur dioxide can be used for purification. The 2-aminothiazole reacts with SO2 to form a relatively insoluble bisulfite adduct, which can be precipitated, filtered, and washed.[8] The pure 2-aminothiazole can then be regenerated from the adduct. This method is particularly useful for large-scale purifications.[8]
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: What is the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is a classic organic reaction used to prepare thiazole derivatives.[9][10] It involves the condensation reaction between an α-haloketone and a thioamide.[4][9] When thiourea is used as the thioamide component, the product is a 2-aminothiazole.[11]
Q2: What is the mechanism of the Hantzsch synthesis? A2: The reaction begins with a nucleophilic attack by the sulfur atom of the thiourea on the carbon bearing the halogen in the α-haloketone, which is an SN2 reaction.[4][6] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[9][12]
Questions on Reagents and Conditions
Q3: Can I use α-chloro or α-iodoketones instead of α-bromoketones? A3: Yes. While α-bromoketones are commonly used, α-chloro and α-iodoketones are also suitable substrates. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide in the initial SN2 step.
Q4: Are there greener alternatives to traditional solvents and reagents? A4: Yes, significant research has focused on developing more environmentally benign methods. This includes using water as a solvent, employing solvent-free conditions, and utilizing catalysts that can be easily recovered and reused, such as silica-supported tungstosilisic acid or montmorillonite-K10.[3][13] Additionally, one-pot procedures that avoid the isolation of the α-haloketone intermediate by using in-situ halogenation with reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) are becoming more common.[14][15]
Q5: Can microwave irradiation be used to accelerate the reaction? A5: Absolutely. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Hantzsch synthesis.[2][15] This is due to efficient and rapid heating of the reaction mixture.
Questions on Analysis and Characterization
Q6: How can I confirm the formation of my desired 2-aminothiazole product? A6: A combination of spectroscopic techniques is essential for structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. In the ¹H NMR spectrum, you should look for the characteristic singlet for the C5-proton of the thiazole ring. The chemical shift of this proton can vary depending on the substituents. The protons of the amino group may appear as a broad singlet and can be exchanged with D₂O.[6][16]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretching of the amino group (around 3100-3400 cm⁻¹) and C=N stretching of the thiazole ring.[16]
Q7: How do I distinguish between the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer using NMR? A7: The chemical shift of the C5-proton in the ¹H NMR spectrum is a key diagnostic feature. The C5-proton of the 2-(N-substituted amino)thiazole is typically found at a different chemical shift compared to the corresponding proton in the 2-imino-2,3-dihydrothiazole isomer.[7] Consulting literature data for similar compounds is highly recommended for definitive assignment.
Detailed Experimental Protocols
These protocols are provided as a general guide. Specific quantities and conditions should be optimized for your particular substrates.
Protocol 1: Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent (e.g., 5-10 mL per gram of 2-bromoacetophenone).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing the 5% sodium carbonate solution (approximately 4 volumes relative to the methanol used). Stir the mixture.
-
A precipitate of the 2-amino-4-phenylthiazole product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the solid to air dry or dry in a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives via In-situ Halogenation
This protocol describes a general one-pot method using an N-halo reagent, which avoids the handling of lachrymatory α-haloketones.[14][15]
Materials:
-
Aryl methyl ketone (e.g., acetophenone) (1.0 eq)
-
Thiourea (1.1 eq)
-
Trichloroisocyanuric acid (TCCA) or N-Bromosuccinimide (NBS) as the halogen source
-
Ethanol
-
Catalyst (if required, e.g., a reusable solid acid catalyst)[14]
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred solution of the aryl methyl ketone in ethanol, add the halogenating agent (e.g., TCCA) and the catalyst.
-
Heat the mixture (e.g., to 80°C) and stir for a period sufficient to form the α-haloketone intermediate (monitor by TLC).[14]
-
To this mixture, add thiourea.
-
Continue heating and stirring until the formation of the 2-aminothiazole is complete (monitor by TLC).[14]
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration at this stage.
-
Neutralize the reaction mixture by adding 10% sodium bicarbonate solution until the pH is approximately 7-8.[14]
-
The product may precipitate upon neutralization or after partial removal of the ethanol under reduced pressure.
-
Collect the product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Comparison: Reaction Conditions
| Method | Key Features | Typical Reaction Time | Typical Yields | Reference |
| Classic Hantzsch | α-haloketone + thiourea, reflux in alcohol | 30-120 minutes | Good to Excellent | [4] |
| One-Pot (TCCA) | Ketone + thiourea + TCCA, catalyst | 30-60 minutes | High | [14] |
| Microwave-Assisted | Solvent-free or in solvent, microwave irradiation | 5-15 minutes | Excellent | [2][15] |
| Green Synthesis | Water or PEG-400 as solvent, catalyst | Variable | Good to Excellent | [3][15] |
References
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.
-
Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis.
-
Wikipedia. 2-Aminothiazole. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Reddy, T. R., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
- BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. BenchChem.
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
- Google Patents.
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Sharma, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
- Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Kumar, D., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 15. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
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Technical Support Center: Purification of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride
Welcome to the technical support center for the purification of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Introduction
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and its hydrochloride salt are important building blocks in medicinal chemistry.[1][2] The purity of this starting material is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides a comprehensive overview of purification techniques, focusing on common challenges and their solutions.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: The final product is an oil or fails to crystallize.
-
Probable Cause: This is a common issue when dealing with amine salts. The presence of residual solvents, impurities, or an incorrect solvent system for recrystallization can inhibit crystal lattice formation. The product may also be hygroscopic, absorbing moisture from the air to become an oil.
-
Solution:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good choices.[3] Sometimes, a solvent/anti-solvent system is necessary. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.[3]
-
Drying: Ensure the crude product is thoroughly dried under a high vacuum before attempting recrystallization to remove any residual solvents from the reaction or workup.
-
Purity of Crude Material: If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a few crystals from a previously purified batch is also a highly effective method.
-
Issue 2: The purified product has a low melting point or a broad melting range.
-
Probable Cause: A low or broad melting point is a strong indicator of impurities. These could be unreacted starting materials, byproducts from the synthesis, or residual solvents.
-
Solution:
-
Identify Impurities: If possible, use analytical techniques like ¹H NMR, LC-MS, or TLC to identify the nature of the impurities. Common impurities from a Hantzsch thiazole synthesis include unreacted α-haloketone and thiourea.[4][5]
-
Recrystallization: Perform one or more recrystallizations until the melting point is sharp and consistent with the literature value.
-
Solvent Wash: Washing the filtered crystals with a minimal amount of ice-cold solvent can help remove soluble impurities that adhere to the crystal surface.[6]
-
Issue 3: Significant loss of product during recrystallization.
-
Probable Cause: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Using too much solvent will also lead to low recovery.[6][7]
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is a good practice.[6]
-
Solvent System Selection: If the product is highly soluble in a single solvent, a mixed solvent system (as described in Issue 1) can improve recovery.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Recrystallization is generally the most effective and scalable method for purifying crystalline solids like amine hydrochlorides.[8][9] Column chromatography on silica gel can be challenging for the hydrochloride salt due to its high polarity and potential for strong interaction with the stationary phase. If chromatography is necessary, it is often better to purify the free base and then convert it to the hydrochloride salt.
Q2: How can I convert the hydrochloride salt to the free base for purification?
A2: To convert the hydrochloride salt to the free base, dissolve the salt in water and add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is basic (pH 8-9). The free amine will often precipitate out of the aqueous solution and can be extracted with an organic solvent like dichloromethane or ethyl acetate.[10] The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the free base.
Q3: What are the likely impurities from the Hantzsch thiazole synthesis of this compound?
A3: The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide (in this case, thiourea).[4][11] Potential impurities include:
-
Unreacted 2-chlorocyclopentanone (or the bromo- equivalent).
-
Unreacted thiourea.
-
Side products from the self-condensation of the α-haloketone.
-
Regioisomers, although the reaction with thiourea is generally selective for the 2-aminothiazole.[12]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through celite to remove the charcoal. The purified product can then be recovered by crystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures like ethanol/ethyl acetate) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Purification Method | Recrystallization | Effective for crystalline solids, scalable. |
| Primary Solvents | Ethanol, Isopropanol | Good solvating power for amine hydrochlorides at elevated temperatures. |
| Anti-Solvents | Ethyl acetate, Diethyl ether | To induce crystallization from more polar primary solvents. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes the formation of large, pure crystals.[7] |
| Drying | High vacuum | Ensures complete removal of residual solvents. |
Purification Workflow Diagram
Caption: A flowchart illustrating the key stages of the recrystallization process for this compound, including a troubleshooting loop for purity verification.
References
- Jain, A. K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 1-43.
- Desai, N. C., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30567-30579.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
- Desai, N. C., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30567-30579.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
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- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cell Seeding Density for Cytotoxicity Assays
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on a critical, yet often overlooked, aspect of in vitro cytotoxicity assays: the optimization of cell seeding density. The reproducibility and reliability of your experimental data are significantly influenced by the number of cells you plate.[1] This resource is designed to provide you with the expertise and practical guidance to troubleshoot common issues and refine your experimental design for robust and meaningful results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell seeding density in cytotoxicity assays.
Q1: Why is optimizing cell seeding density so critical for cytotoxicity assays?
Optimizing cell seeding density is paramount because it directly impacts cell health, growth phase, and metabolism, all of which can influence a cell's response to a cytotoxic compound.[2][3] An inappropriate cell density can lead to misleading results, such as an underestimation or overestimation of a compound's potency.
-
Too low a density: Cells may experience stress from a lack of cell-to-cell contact, leading to slower growth or even cell death, which can be mistaken for a cytotoxic effect of the compound. This can also result in low signal-to-noise ratios in your assay, making it difficult to detect a true cytotoxic effect.[4][5]
-
Too high a density: Over-confluence can lead to nutrient depletion, waste accumulation, and changes in cellular metabolism, which can non-specifically increase cell death or alter the cells' sensitivity to the test compound.[6] It can also lead to a plateau in the assay signal, masking the true dose-response relationship.[5]
Q2: What is the "optimal" cell seeding density, and how do I determine it for my specific cell line and compound?
The optimal seeding density is the number of cells per well that allows for exponential growth throughout the duration of the experiment and provides a robust and linear assay signal.[7][8] This density is not a one-size-fits-all number; it is dependent on several factors:
-
Cell line characteristics: Different cell lines have varying doubling times, sizes, and growth characteristics.
-
Assay duration: Longer incubation periods will require a lower initial seeding density to avoid overgrowth.
-
Plate format: The surface area of the well (e.g., 96-well vs. 384-well) will dictate the absolute number of cells to be seeded.
-
The compound being tested: Some compounds may have cytostatic effects (inhibit proliferation) rather than cytotoxic effects (induce cell death), which will influence the final cell number.
To determine the optimal seeding density, a cell titration experiment is essential. This involves seeding a range of cell densities and measuring the viability at different time points (e.g., 24, 48, and 72 hours) to identify the density that provides a linear relationship between cell number and assay signal within the experimental window.[9]
Q3: Should I change the seeding density when testing a new compound?
While you may have an optimized seeding density for a particular cell line, it is prudent to re-evaluate it when testing a new compound with an unknown mechanism of action. The compound's effect on cell proliferation can influence the final cell number at the end of the assay. For instance, a cytostatic compound will result in a lower cell number compared to a vehicle control, which could be misinterpreted as cytotoxicity if the initial seeding density is too high and the control cells become over-confluent.
Q4: How does cell confluence at the time of treatment affect the assay outcome?
The confluency of the cell monolayer at the time of compound addition is a critical parameter. Cells in a sparse culture may be more sensitive to certain drugs compared to cells in a dense culture.[6] Conversely, very high cell densities can sometimes have a protective effect.[6] For consistent and reproducible results, it is crucial to ensure that cells are in their logarithmic (exponential) growth phase and at a consistent level of confluency (typically 70-80%) when the compound is introduced.[7]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your cytotoxicity assays related to cell seeding density.
Problem 1: High Variability Between Replicate Wells
High variability in absorbance or luminescence readings across replicate wells can obscure real biological effects.
Possible Cause & Scientific Explanation:
-
Uneven Cell Distribution (Edge Effect): The "edge effect" is a common phenomenon in multi-well plates where wells on the perimeter of the plate behave differently from the interior wells.[10][11] This is often due to increased evaporation of media from the outer wells, leading to changes in osmolality and concentration of media components, which can affect cell growth and viability.[12][13] Temperature gradients across the plate can also contribute to this effect.[13][14]
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the cell suspension into the wells will lead to a different number of cells in each replicate.
Solutions & Self-Validating Protocols:
-
Mitigating the Edge Effect:
-
Create a humidified moat: Fill the outer wells of the plate with sterile water or phosphate-buffered saline (PBS) to create a moisture barrier and minimize evaporation from the experimental wells.[5]
-
Avoid using outer wells: If the edge effect is persistent, a simple solution is to not use the perimeter wells for experimental samples.
-
Pre-incubation at room temperature: Allowing the seeded plate to sit at room temperature for a short period (e.g., 15-30 minutes) before placing it in the incubator can help to ensure a more even distribution of cells at the bottom of the wells.[10][15]
-
-
Improving Pipetting Technique:
-
Ensure a homogenous cell suspension: Gently and thoroughly resuspend your cells before and during plating to prevent cell settling.
-
Use a calibrated multichannel pipette: For plating in 96- or 384-well plates, a calibrated multichannel pipette will improve consistency.
-
Reverse pipetting: For viscous solutions or to improve accuracy with small volumes, use the reverse pipetting technique.
-
Problem 2: Low Assay Signal or Poor Dynamic Range
A low signal or a small difference between your negative and positive controls can make it difficult to accurately determine the IC50 value of your compound.
Possible Cause & Scientific Explanation:
-
Insufficient Cell Number: The most common reason for a low signal is simply having too few viable cells to generate a robust signal for the specific assay being used (e.g., MTT, WST-1, ATP-based assays).[4][5] Different assays have different sensitivities and linear ranges.[14]
-
Cells are not in a healthy, proliferative state: If the initial seeding density is too low, cells may not be actively dividing and metabolically active, leading to a weaker signal.
Solutions & Self-Validating Protocols:
-
Perform a Cell Titration Experiment: As mentioned in the FAQs, this is the most effective way to determine the optimal cell number for your assay.[16]
-
Protocol:
-
Prepare a serial dilution of your cell suspension.
-
Seed a range of cell densities (e.g., from 1,000 to 100,000 cells/well for a 96-well plate) in triplicate.[5]
-
Incubate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Perform your viability assay and measure the signal.
-
Plot the signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve.[9][17]
-
-
Problem 3: Inconsistent or Non-Reproducible Dose-Response Curves
Obtaining different IC50 values for the same compound in separate experiments is a common challenge.
Possible Cause & Scientific Explanation:
-
Variable Cell Density at the Time of Treatment: If the initial seeding density is not tightly controlled between experiments, the number of cells at the time of compound addition will vary. As discussed, cell density can significantly impact drug sensitivity.[18][19]
-
Changes in Cell Passage Number: As cells are cultured for extended periods, their characteristics can change, including their sensitivity to drugs.[6]
Solutions & Self-Validating Protocols:
-
Standardize Your Seeding Protocol:
-
Use a consistent cell counting method: A hemocytometer with trypan blue exclusion or an automated cell counter should be used consistently.
-
Adhere to the predetermined optimal seeding density: Once you have determined the optimal seeding density from your titration experiment, use it consistently for all subsequent experiments.
-
-
Control for Cell Passage Number:
-
Use low-passage cells: Whenever possible, use cells that have been passaged a limited number of times.
-
Record the passage number: Always note the passage number of the cells used in your experiments. If you observe a shift in your dose-response curves, check if it correlates with an increase in passage number.
-
Data Presentation & Experimental Workflows
Table 1: Recommended Starting Seeding Densities for Common Cell Lines in a 96-Well Plate
| Cell Line | Cell Type | Recommended Seeding Density (cells/well) | Notes |
| HeLa | Human cervical cancer | 5,000 - 10,000 | Adherent, rapid doubling time. |
| A549 | Human lung carcinoma | 10,000 - 20,000 | Adherent, slower growing than HeLa. |
| MCF-7 | Human breast cancer | 15,000 - 30,000 | Adherent, tends to form clumps. |
| Jurkat | Human T-cell leukemia | 50,000 - 100,000 | Suspension, requires higher density. |
| HepG2 | Human liver cancer | 20,000 - 40,000 | Adherent, slower growing. |
Note: These are starting recommendations. The optimal density must be determined empirically for your specific experimental conditions.
Experimental Workflow for Determining Optimal Seeding Density
Caption: Workflow for determining the optimal cell seeding density.
Logical Relationship of Factors Influencing Cytotoxicity Assay Outcome
Caption: Interplay of factors affecting cytotoxicity assay results.
References
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Wagener, J., & Bonke, E. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. [Webinar]. LabRoots. Retrieved from [Link] (Note: A general link to a relevant webinar on this topic would be inserted here, as the original link may not be stable).
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Rezaie, M., et al. (2021). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Retrieved from [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of biomolecular screening, 8(5), 566–570. [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
-
Al-Shwyeh, H. A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules & Proteomics, 8(4), 93. [Link]
-
Li, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Frontiers in Pharmacology, 13, 1048493. [Link]
-
ResearchGate. (n.d.). The effect of cell density was determined by comparing cells at high.... Retrieved from [Link]
-
ResearchGate. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
-
K'oop, S., et al. (2016). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Particle and Fibre Toxicology, 13, 23. [Link]
-
Corning Incorporated. (2015). Can You Eliminate the Threats of Edge Effect During Long-term Incubation?. Retrieved from [Link]
-
Shimoyama, Y. (1988). Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect). Japanese journal of clinical oncology, 18(3), 249–256. Retrieved from [Link]
-
National Institutes of Health. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]
-
PAASP Network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
ResearchGate. (2013). How can we measure the cell density and cell seeding per well?. Retrieved from [Link]
-
RoukenBio. (2025). Target Density Influences Binding Kinetics. Retrieved from [Link]
-
Wako Automation. (2023). The edge effect in microplate assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear.... Retrieved from [Link]
-
bioRxiv. (2024). Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Layout to determine optimal cell seeding density. Retrieved from [Link]
-
Reddit. (n.d.). How to determine seeding density for new cell lines for different vessels?. Retrieved from [Link]
-
CYTENA. (n.d.). Investigation of seeding density and mixing speed for optimal CHO cell culture in 24-well scale mixing culture. Retrieved from [Link]
Sources
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- 3. Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples | bioRxiv [biorxiv.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promega.com [promega.com]
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- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
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Technical Support Center: Troubleshooting MTT Assay Interference with Thiazole Compounds
Introduction for the Researcher
Welcome to the technical support guide for navigating challenges with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay when screening thiazole-containing compounds. As a cornerstone of in vitro toxicology and drug discovery, the MTT assay is valued for its simplicity and cost-effectiveness. However, its reliance on a redox-based endpoint makes it susceptible to artifacts, particularly from compounds with intrinsic reducing capabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers encounter when using thiazole compounds in an MTT assay.
Q1: I'm observing an unexpected increase in absorbance (higher apparent viability) at high concentrations of my thiazole compound. Is this a real proliferative effect?
A1: While not impossible, it is more likely a chemical artifact. This pattern is a classic sign of assay interference.[3] Compounds with inherent reducing potential can directly convert the yellow MTT reagent to purple formazan, independent of cellular metabolic activity.[1][4] This non-enzymatic reduction leads to an artificially high absorbance reading, which can be misinterpreted as increased cell viability or decreased cytotoxicity.[5] It is crucial to perform a cell-free control experiment to confirm this hypothesis.
Q2: My MTT assay results are not consistent with data from other viability assays (e.g., microscopy, cell counting). Why?
A2: Discrepancies often arise from the different endpoints being measured. The MTT assay quantifies metabolic activity, specifically the function of mitochondrial dehydrogenases.[1][6] Other methods may measure different parameters, such as membrane integrity (Trypan Blue) or total protein content (SRB assay). A redox-active thiazole compound can interfere with the MTT assay's chemistry without affecting the endpoints of other assays.[5] Furthermore, some compounds can initially stimulate a metabolic stress response before inducing cell death, which can also lead to an overestimation of viability in the MTT assay.[5]
Q3: What is the specific chemical reason thiazole compounds might interfere with the MTT assay?
A3: The interference is rooted in the fundamental chemistry of the assay. The MTT assay works by the enzymatic reduction of a tetrazolium salt. Thiazoles are a class of heterocyclic compounds that can possess reducing properties.[1][7] Compounds containing free thiol (sulfhydryl) groups or other reducing equivalents are notorious for directly reducing MTT, and similar properties can be found in various heterocyclic structures.[4][8] This chemical reduction mimics the biological activity of cellular enzymes, creating a false-positive signal.[9]
Q4: Can components in my culture medium cause high background absorbance?
A4: Yes. High background in "no cell" controls can be caused by direct reduction of MTT by components in the culture medium, such as phenol red or other reducing agents.[5][10] If your thiazole compound is also a reducing agent, this can exacerbate the problem. It is always recommended to include a "reagent blank" control containing only medium, your compound, and the MTT reagent to quantify and subtract this background.[5]
Part 2: In-Depth Troubleshooting Guide & Protocols
When facing ambiguous results, a systematic approach with the right controls is the only way to achieve trustworthy data.
The Core Problem: Chemical vs. Biological Reduction
The central challenge is to distinguish between the formazan produced by viable cells and the formazan produced directly by your compound.
Caption: Mechanism of MTT reduction: biological vs. chemical interference.
Critical Experiment: The Cell-Free Interference Control
This is the most definitive experiment to prove or disprove direct chemical interference. It assesses whether your compound reduces MTT in the absence of cells.
Protocol: Cell-Free Interference Assay
Objective: To determine if the test compound directly reduces the MTT reagent.
Materials:
-
96-well flat-bottom plate
-
Culture medium (identical to the one used in your cell-based assay, with or without serum as appropriate)
-
Thiazole test compound (at the same concentrations used in the main experiment)
-
Vehicle control (e.g., DMSO, at the highest concentration used)
-
MTT solution (e.g., 5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[11]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Plate Setup: Design a plate map. You will not use any cells for this experiment.
-
Add Medium: Add 100 µL of culture medium to each well.
-
Add Compound: Prepare serial dilutions of your thiazole compound in culture medium. Add 100 µL of these dilutions to the appropriate wells to achieve the final desired concentrations. Include wells with the vehicle control only.
-
Blank Wells: Include wells with medium only (no compound) to serve as a baseline blank.
-
MTT Addition: Add 20 µL of MTT solution to all wells.
-
Incubation: Incubate the plate for the same duration as your cellular assay (typically 2-4 hours) at 37°C in a humidified incubator.[1]
-
Visual Check: After incubation, visually inspect the wells. The formation of purple color in the absence of cells is a strong indicator of interference.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure any formazan formed is completely dissolved.[1][10]
-
Read Absorbance: Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Data Interpretation:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Plot the background-subtracted absorbance against the compound concentration.
Troubleshooting Decision Workflow
This flowchart guides you through a logical process to diagnose your MTT assay issues.
Caption: A decision tree for troubleshooting MTT assay interference.
Part 3: Alternative Viability Assays
If the MTT assay is compromised by chemical interference, switching to a method with a different detection principle is the most scientifically sound approach. The choice of assay should be guided by your experimental goals and the compound's properties.
| Assay Name | Principle | Advantages | Disadvantages & Interference Potential |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[1] | Inexpensive, well-established protocol. | High susceptibility to interference from reducing compounds. [4][11] Requires a solubilization step. Measures metabolic activity, not direct cell count.[11] |
| SRB (Sulforhodamine B) Assay | Staining of total cellular protein content with a bright pink aminoxanthene dye.[9] | Endpoint is stable; less interference from redox-active compounds.[9] Fixation step allows for storage of plates. | Indirect measure of cell number; requires fixation and washing steps. |
| Resazurin (AlamarBlue®) Assay | Reduction of blue, cell-permeable resazurin to pink, fluorescent resorufin by cellular reductases.[12][13] | Homogeneous (no-wash) format, high sensitivity, non-toxic to cells (allows for further analysis).[12][13] | Can still be affected by compounds that alter the intracellular redox environment. |
| ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase reaction.[12][13] | Extremely sensitive (can detect <10 cells), rapid (10-min protocol), and suitable for HTS.[12] | ATP levels can be affected by metabolic stress; potential for interference from compounds affecting luciferase. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[12] | Direct, simple, and inexpensive visualization of membrane integrity. | Low throughput, requires a microscope and hemocytometer, user-dependent counting can introduce variability. |
Recommendation: For compounds that interfere with MTT, the SRB assay is an excellent first alternative as its principle (protein mass) is orthogonal to the redox chemistry of tetrazolium dyes. For high-throughput needs, an ATP-based assay offers superior speed and sensitivity.[12][13]
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
- Abcam.
- The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
- Protocol Online. (2009). MTT assay problems, while testing anticancer activity. Protocol Online.
- BenchChem. In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. Benchchem.
- Loba, A., et al. (n.d.).
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- Elabscience. (2017).
- GoldBio. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). GoldBio.
- Riss, T.L., et al. (2013). Cell Viability Assays. NCBI Bookshelf.
- BenchChem. (2025). Troubleshooting inconsistent results in Irisoquin MTT assays. Benchchem.
- Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa.
- PubChem. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64966. PubChem.
- ResearchGate. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
- Bruggisser, R., et al. (2002). Antioxidant Compounds Interfere With the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Colorimetric Assay. PubMed.
- Wikipedia. (n.d.). MTT assay. Wikipedia.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Preventing precipitation of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride in vitro
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. It addresses common challenges related to its precipitation in in vitro experimental setups and offers practical solutions and troubleshooting strategies.
Introduction to the Challenge
This compound, as a hydrochloride salt of an amine-containing heterocyclic compound, is prone to precipitation in aqueous solutions, particularly at neutral or physiological pH. This phenomenon can significantly impact the accuracy and reproducibility of in vitro assays. Understanding the chemical properties of this compound is the first step in preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture media?
A1: The precipitation is likely due to a decrease in the compound's solubility at the physiological pH of your cell culture media (typically around 7.2-7.4). As a hydrochloride salt, this compound is more soluble in acidic conditions where the amine group is protonated. In the neutral pH of the media, the compound can convert to its less soluble free base form, leading to precipitation.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: For initial stock solutions, using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended. A high-concentration stock in DMSO can then be diluted into your aqueous experimental buffer. However, it is crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Can I adjust the pH of my buffer to prevent precipitation?
A3: Yes, adjusting the pH can be an effective strategy. Lowering the pH of your buffer will increase the solubility of this compound. However, you must consider the pH sensitivity of your experimental system (e.g., enzymes, cells) and ensure that the adjusted pH does not compromise your assay's integrity.
Q4: Are there any additives that can help to increase the solubility of my compound?
A4: Yes, certain excipients can be used to enhance solubility. These include co-solvents (e.g., ethanol, polyethylene glycol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins. The choice of additive will depend on the specific assay and potential interferences. It is essential to perform compatibility studies to ensure the additive does not affect the experimental outcome.
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor aqueous solubility of the free base | 1. Prepare a high-concentration stock solution in 100% DMSO.2. Perform serial dilutions in your aqueous buffer.3. Vortex thoroughly between each dilution step. | This method ensures that the compound is gradually introduced to the aqueous environment, minimizing the risk of sudden precipitation. |
| Buffer pH is too high | 1. Measure the pH of your final solution.2. If permissible for your assay, lower the buffer pH in small increments (e.g., 0.2 pH units).3. Alternatively, use a buffer with a lower pKa. | Increasing the proton concentration (lower pH) shifts the equilibrium towards the more soluble protonated form of the amine. |
| Incorrect solvent for initial stock | 1. If currently using an aqueous stock, switch to a DMSO stock.2. Ensure the DMSO is of high purity and anhydrous. | Water can promote the formation of hydrates which may have lower solubility. |
Issue 2: Precipitation observed over time during incubation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound degradation | 1. Assess the stability of the compound in your assay buffer at the incubation temperature.2. Use fresh dilutions for each experiment. | The compound may be degrading into less soluble byproducts over time. |
| Temperature effects | 1. Determine the temperature-solubility profile of your compound.2. If solubility decreases at the incubation temperature, consider pre-warming the buffer before adding the compound. | Solubility is temperature-dependent. For some compounds, solubility can decrease at higher temperatures. |
| Interaction with other components | 1. Test the solubility of the compound in the buffer without other assay components (e.g., proteins, co-factors).2. If an interaction is suspected, you may need to modify the assay protocol, such as the order of addition of reagents. | Components in the assay mixture could be interacting with your compound, leading to the formation of an insoluble complex. |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, add 99 µL of your aqueous buffer (e.g., PBS, pH 7.4).
-
Add 1 µL of the 10 mM DMSO stock to the first tube to get a 100 µM solution. Vortex well.
-
Visually inspect for precipitation. If none, proceed to the next step.
-
Perform serial dilutions to create a range of concentrations (e.g., 50 µM, 25 µM, 10 µM, etc.).
-
Incubate the solutions at your experimental temperature for a set period (e.g., 2 hours).
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration with no visible precipitate and a measured concentration close to the nominal concentration is the kinetic aqueous solubility.
Protocol 2: Co-solvent Screening for Improved Solubility
-
Prepare your aqueous buffer with varying concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v of ethanol or PEG-400).
-
Repeat the aqueous solubility determination protocol for each co-solvent concentration.
-
Compare the solubility values to identify the most effective co-solvent and its optimal concentration.
-
Run a vehicle control with the chosen co-solvent concentration in your main assay to ensure it does not interfere with the results.
Visualizations
Caption: A flowchart for troubleshooting precipitation issues.
Caption: The effect of pH on the solubility of an amine hydrochloride salt.
References
-
Title: Techniques for solubility enhancement of poorly soluble drugs. Source: ResearchGate URL: [Link]
Technical Support Center: Optimizing Incubation Times for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for experiments involving 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a framework for optimizing experimental parameters, specifically incubation times, and to offer solutions for common challenges encountered during in vitro cell-based assays. Given that this is a novel compound, established protocols are limited. Therefore, this guide emphasizes empirical determination and provides a logical approach to developing a robust experimental design.
Frequently Asked Questions (FAQs)
Here we address foundational questions that are critical to consider when designing and executing experiments with a new small molecule like this compound.
Q1: What is a sensible starting point for concentration and incubation time in a new cell-based experiment with this compound?
A1: For a novel compound, it is essential to explore a wide range of both concentrations and incubation times to identify a biologically relevant window. A typical approach is to perform a matrix experiment.
-
Concentration Range: Start with a broad range of concentrations, for example, from low nanomolar (nM) to high micromolar (µM) (e.g., 0.01, 0.1, 1, 10, 100 µM). This wide net helps in capturing the potency of the compound, whether it is highly effective at low concentrations or requires higher doses.
-
Incubation Time: It is recommended to test several time points to understand the kinetics of the cellular response.[1][2] Common starting points are 24, 48, and 72 hours.[3] Shorter time points may be necessary if a rapid effect is hypothesized, while longer incubations might be required for observing effects that depend on cell division or cumulative exposure.[3] The cell doubling time is a crucial factor; an incubation period should ideally cover at least one to two cell cycles to observe effects on proliferation.[4][5]
Q2: How critical is the solubility of this compound in my experiments?
A2: Solubility is a critical factor that can significantly impact the accuracy and reproducibility of your results. Poor solubility can lead to the precipitation of the compound in your stock solution or, more critically, in the cell culture medium.[6] This reduces the actual concentration of the compound available to the cells, leading to an underestimation of its potency.
Always ensure the compound is fully dissolved in your stock solvent (commonly DMSO). When diluting the stock into your aqueous cell culture medium, visually inspect for any signs of precipitation, especially at the highest concentrations. If precipitation occurs, you may need to lower the top concentration or explore the use of different solvent systems, ensuring the final solvent concentration is non-toxic to your cells (typically <0.5%).[7]
Q3: My results show no effect of the compound, even at high concentrations. What should I do?
A3: A lack of an observable effect can be due to several factors. Before concluding that the compound is inactive in your system, consider the following:
-
Insufficient Incubation Time: The compound may require a longer duration to exert its biological effects. Some cellular processes, like apoptosis or changes in gene expression, can take time to become apparent. Consider extending your incubation time, for instance, to 96 hours.[7]
-
Compound Instability: The compound may be unstable and degrade in the cell culture medium at 37°C over the course of the experiment.[6] This would lead to a decrease in the effective concentration over time. It is advisable to perform a stability study to assess this (see Experimental Protocols section).
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. This could be due to various factors, such as the expression of efflux pumps that remove the compound from the cell, or the absence of the molecular target.[6] Using a positive control compound known to elicit a response in your cell line can help validate the assay itself.[7]
-
Concentration is Too Low: While you may have tested up to 100 µM, it's possible the compound is only active at even higher concentrations. However, be cautious of off-target effects and solubility issues at very high concentrations.
Q4: How does cell density affect the determination of optimal incubation time?
A4: Cell seeding density is a critical parameter. Cells should be in the logarithmic (exponential) growth phase during the experiment to ensure they are healthy and metabolically active.[8][9]
-
Too High Density: If cells are seeded too densely, they may become confluent and enter a stationary growth phase before the end of the incubation period.[10] This can mask the effects of a compound, especially if it targets cell proliferation. Over-confluence can also lead to nutrient depletion and changes in media pH, which can affect cell health independently of the compound being tested.[9]
-
Too Low Density: Seeding too few cells may result in a weak signal in your viability assay, making it difficult to detect subtle changes.[10]
It is crucial to optimize the seeding density for each cell line to ensure they remain in the log phase throughout the longest planned incubation time.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues you may encounter during your experiments.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the compound | 1. Incubation time is too short. 2. Concentration is too low. 3. Compound is unstable in the culture media. 4. The cell line is resistant. 5. Compound precipitated out of solution. | 1. Increase the incubation time (e.g., up to 72 or 96 hours).[7] 2. Perform a dose-response experiment with higher concentrations. 3. Conduct a stability assay of the compound in your media.[12] 4. Use a different cell line or a positive control to ensure the assay is working.[7] 5. Visually inspect media for precipitation. Consider using a lower concentration or a different solubilizing agent.[6] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the microplate. 4. Incomplete solubilization of formazan crystals (in MTT assays).[8] | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 2. Use a multichannel pipette for adding reagents and ensure it is properly calibrated. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[13] 4. Ensure adequate mixing and incubation time with the solubilization buffer.[14] |
| Unexpected increase in cell viability at certain concentrations | 1. Hormesis effect (a biphasic dose-response). 2. Compound interferes with the assay readout (e.g., has intrinsic fluorescence). 3. Compound precipitation at high concentrations reduces the effective dose. | 1. This can be a real biological effect. Confirm with a secondary, different type of viability assay. 2. Run controls with the compound in cell-free media to check for assay interference.[14] 3. Check for precipitation and adjust the concentration range if necessary. |
| Cell viability decreases over time in control (untreated) wells | 1. Cell culture contamination. 2. Nutrient depletion or waste product accumulation in the media. 3. Suboptimal incubator conditions (temperature, CO2, humidity).[15] | 1. Regularly test for mycoplasma and practice sterile techniques. 2. Optimize initial cell seeding density to avoid overgrowth.[4] 3. Ensure the incubator is properly calibrated and maintained.[15] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and IC₅₀ using a Resazurin-Based Viability Assay
This protocol outlines a method to simultaneously determine the dose-response relationship and the optimal incubation time for this compound. The resazurin (e.g., AlamarBlue) assay is a non-toxic, fluorescence-based method that measures the metabolic activity of living cells.[16][17][18]
Materials:
-
96-well clear-bottom black plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Resazurin-based assay reagent (e.g., AlamarBlue)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[19]
-
Determine the optimal seeding density for your cell line to ensure they do not become over-confluent by the final time point (e.g., 72 or 96 hours).
-
Seed the cells in 100 µL of complete medium per well in three separate 96-well plates (one for each time point: 24h, 48h, 72h).
-
Include wells for "cells only" (positive control) and "media only" (background control).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Also prepare a vehicle control (DMSO) at the same final concentration as in the highest compound concentration well.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound or vehicle control.
-
-
Incubation:
-
Return the plates to the incubator. Incubate one plate for 24 hours, the second for 48 hours, and the third for 72 hours.
-
-
Resazurin Assay:
-
At the end of each incubation period, add 10 µL of the resazurin reagent to each well (this is 10% of the well volume).[19][20]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent may need to be determined for your specific cell line to get a robust signal without saturation.[20]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[19]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "media only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the compound concentration for each time point.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each incubation time. The optimal incubation time is typically the one that gives a stable and potent IC₅₀ value.
-
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol helps determine if the compound degrades when incubated under standard cell culture conditions.[12]
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Prepare this in a sterile tube without cells.
-
-
Incubation:
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
-
Time Points:
-
Collect aliquots of the solution at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Immediately store the collected aliquots at -80°C to prevent further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
-
Plot the percentage of the remaining compound against time to determine its stability profile.
-
Visualizations
Below are diagrams to help visualize key workflows in your experimentation.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for incubation time optimization.
References
Sources
- 1. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 2. Kinetic analysis: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. marinbio.com [marinbio.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Which Incubation Parameters are Most Important for Proper Cell Growth & Expression - Labotec - Quality Laboratory Equipment | Trusted Products [labotec.co.za]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 18. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Aminothiazole Derivatives: Spotlight on 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] Its synthetic accessibility and the diverse pharmacological activities of its derivatives have made it a focal point for drug discovery efforts targeting a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4] This guide provides a comparative analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride and other key 2-aminothiazole derivatives, offering insights into their structure-activity relationships (SAR), and presenting supporting experimental data and protocols for researchers in drug development.
While specific biological activity data for this compound is not extensively available in public literature, by examining structurally related analogs, we can infer the potential influence of its fused cyclopentane ring system. This guide will compare this structural class to other well-characterized 2-aminothiazole derivatives, such as those with aromatic substitutions and other cyclic fusions.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system is a five-membered heterocycle containing both nitrogen and sulfur atoms. This arrangement imparts unique physicochemical properties that are conducive to forming interactions with a variety of biological targets. The amino group at the 2-position is a key feature, often serving as a crucial hydrogen bond donor or a point for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[5]
The general structure of 2-aminothiazole allows for substitutions at the 4 and 5 positions, as well as on the amino group, leading to a vast chemical space for optimization.
Comparative Analysis of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature of the substituents at the C4, C5, and N2 positions of the thiazole ring. Here, we compare the structural features of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine with other classes of 2-aminothiazoles.
Cycloalkyl-Fused 2-Aminothiazoles: The Case of the Cyclopentane Ring
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine features a cyclopentane ring fused to the 4 and 5 positions of the thiazole core. This fusion creates a rigid, bicyclic system that can influence the compound's interaction with target proteins by holding the pharmacophoric elements in a specific spatial orientation.
While direct experimental data for the cyclopentane-fused derivative is limited, studies on the closely related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives (possessing a fused six-membered ring) have demonstrated promising antitumor activity.[6] This suggests that the presence of a fused, non-aromatic ring can be a favorable structural motif for certain biological activities. The rigid nature of the fused ring system may enhance binding affinity to specific targets by reducing the entropic penalty upon binding.
Aryl-Substituted 2-Aminothiazoles: A Wellspring of Potent Inhibitors
A significant number of potent 2-aminothiazole-based drugs and clinical candidates feature aryl substituents at the C4 and/or C5 positions. These aromatic rings can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with the target protein's binding site.
For instance, a series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have been synthesized and evaluated for their antiproliferative activity.[6] The substitution pattern on the C5-aryl ring was found to be critical for potency, with an ethoxy group at the para-position yielding the most active compound in the series.[6]
N-Substituted 2-Aminothiazoles: Modulating Potency and Pharmacokinetics
Modification of the 2-amino group is a common strategy to fine-tune the biological activity and pharmacokinetic profile of 2-aminothiazole derivatives. Acylation or arylation of the amino group can introduce additional interaction points with the target and alter the compound's solubility and metabolic stability.
A notable example is the development of antitubercular agents based on a 2-aminothiazole scaffold. Structure-activity relationship studies revealed that while the central thiazole and a C4-pyridyl moiety were crucial for activity, the N2 position allowed for significant flexibility. Introduction of substituted benzoyl groups at the N2 position led to a more than 128-fold improvement in antitubercular activity, with N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerging as a highly potent analog.[7]
Performance Data: A Comparative Look at Anticancer Activity
To illustrate the impact of different substitution patterns, the following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Cycloalkyl-Fused | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative | Human K563 leukemia | 16.3 | [6] |
| Aryl-Substituted | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various (6 cell lines) | Exhibited highest cytotoxicity in its series | [8] |
| N-Acyl Substituted | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Human K563 leukemia | Good anti-proliferative effects | [8] |
| Multi-Substituted | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T breast cancer | 0.8 | [8] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Anticancer Activity of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. While direct experimental data on this specific molecule is emerging, this document outlines a robust, multi-faceted validation strategy based on established methodologies for analogous thiazole-containing compounds, which have shown significant promise in oncology.[1][2][3] We will detail the requisite experimental protocols, propose potential mechanisms of action, and establish benchmarks for comparison against established anticancer agents.
Introduction: The Promise of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved anticancer drugs, including Dasatinib and Alpelisib.[4][5] These compounds exert their effects through diverse mechanisms, such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[6][7][8] The structural features of this compound suggest its potential to interact with key cellular targets implicated in cancer progression. This guide will provide the experimental roadmap to rigorously test this hypothesis.
PART 1: In Vitro Validation: A Stepwise Approach to Characterizing Anticancer Activity
The initial phase of validation involves a series of in vitro assays to determine the compound's cytotoxic and cytostatic effects on a panel of cancer cell lines.
Initial Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit cancer cell growth. This is typically achieved using colorimetric assays that measure metabolic activity, which correlates with the number of viable cells.
Recommended Cell Lines:
A foundational approach is to use a diverse panel of cancer cell lines to identify potential tissue-specific activity. The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney), is a gold standard for initial screening.[9][10][11][12] For a more focused initial screen, a smaller, representative panel can be used.[13]
Experimental Protocol: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability.[14][15][16] An alternative, the XTT assay, offers the advantage of producing a water-soluble formazan product, simplifying the protocol.
Step-by-Step MTT Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin[17][18][19] or Paclitaxel[20][21]) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
The IC50 values should be presented in a clear, tabular format for easy comparison across different cell lines and with the positive control.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| NCI-H460 | Lung Carcinoma | Experimental Data | Experimental Data |
| SF-268 | CNS Cancer | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| PC-3 | Prostate Cancer | Experimental Data | Experimental Data |
Elucidating the Mechanism of Cell Death: Apoptosis Assays
A critical next step is to determine whether the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer drugs.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Annexin V/PI Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Alternative Apoptosis Assay: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a later-stage marker of apoptosis.[22][23][24][25][26]
Investigating Cell Cycle Effects
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30][31]
Step-by-Step PI Staining Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualization of Experimental Workflow:
Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.
PART 2: Probing the Molecular Mechanism of Action
Based on the known targets of other 2-aminothiazole derivatives, we can hypothesize potential signaling pathways that this compound may modulate.[4][8]
Potential Molecular Targets and Pathways:
-
Kinase Inhibition: Many thiazole-containing compounds are potent kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR and EGFR.[6][8]
-
Tubulin Polymerization: Disruption of microtubule dynamics is another common mechanism.
-
Apoptosis Induction: The compound may directly activate pro-apoptotic proteins or inhibit anti-apoptotic proteins.
Proposed Signaling Pathway for Investigation:
Caption: A hypothesized signaling pathway involving the inhibition of a receptor tyrosine kinase.
PART 3: In Vivo Validation: Assessing Efficacy in a Biological System
Promising in vitro results must be validated in a living organism to assess the compound's therapeutic potential and potential toxicity.
Experimental Model: Xenograft Mouse Model
The most common preclinical in vivo model involves implanting human cancer cells into immunodeficient mice.[32][33][34][35][36]
Step-by-Step Xenograft Study Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition | Body Weight Change (%) |
| Vehicle Control | Experimental Data | N/A | Experimental Data |
| Positive Control (e.g., Paclitaxel) | Experimental Data | Experimental Data | Experimental Data |
| Compound (Low Dose) | Experimental Data | Experimental Data | Experimental Data |
| Compound (High Dose) | Experimental Data | Experimental Data | Experimental Data |
Conclusion
The validation of a novel anticancer compound is a rigorous, multi-step process. This guide provides a comprehensive, evidence-based framework for evaluating the anticancer activity of this compound. By following these detailed protocols and employing a logical, stepwise approach, researchers can generate the robust data necessary to determine the therapeutic potential of this promising molecule. The insights gained from these studies will be crucial for its further development as a potential cancer therapeutic.
References
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–258. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Biocompare. TUNEL Assay Kits. [Link]
-
Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Mini-Reviews in Medicinal Chemistry, 22(14), 1836–1855. [Link]
-
ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]
-
Darzynkiewicz, Z., et al. (2001). Analysis of apoptosis by cytometry using TUNEL assay. Methods in Cell Biology, 63, 1–25. [Link]
-
Shankavaram, U. T., et al. (2007). Comparative analysis and integrative classification of NCI60 cell lines and primary tumors using gene expression profiling data. BMC Cancer, 7, 184. [Link]
-
Wikipedia. NCI-60. [Link]
-
Sharma, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1-21. [Link]
-
ResearchGate. In vivo validation of drug hits in each individual cancer. [Link]
-
Asif, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 263–296. [Link]
-
ResearchGate. If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
-
Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1957, 241–261. [Link]
-
ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]
-
Loo, T. W., & Clarke, D. M. (2001). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 25(10), 865–871. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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A Comparative Analysis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride and Conventional Anticancer Agents: A Guide for Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. This guide provides a comparative overview of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a representative of the promising 2-aminothiazole class of compounds, and established anticancer drugs. This document is intended for researchers, scientists, and professionals in drug development, offering a technical synthesis of potential mechanisms, comparative efficacy, and the experimental methodologies required for a comprehensive evaluation.
Introduction: The Promise of Novel Heterocyclic Compounds
This compound belongs to the 2-aminothiazole family, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific data on this particular hydrochloride salt is emerging, the broader class of 2-aminothiazole and its fused ring system derivatives, such as benzothiazoles, have demonstrated notable anticancer properties in preclinical studies.[1][2] These compounds are being explored for their potential to overcome some of the limitations of conventional chemotherapy, such as drug resistance and severe side effects.
This guide will draw comparisons with well-established anticancer drugs used in the treatment of prevalent cancers like breast and lung cancer. These conventional agents, including taxanes, platinum-based drugs, and antimetabolites, form the bedrock of current cancer treatment regimens.[3][4][5][6][7]
Mechanistic Insights: A Tale of Two Therapeutic Strategies
The efficacy of any anticancer agent is rooted in its mechanism of action. Established chemotherapeutic drugs primarily function by inducing widespread cytotoxicity in rapidly dividing cells, a hallmark of cancer.[8][9] In contrast, many novel compounds, including derivatives of 2-aminothiazole, are being investigated for more targeted interactions with cellular pathways.
Conventional Anticancer Drugs: The Pillars of Cytotoxicity
The mechanisms of action for common anticancer drugs are well-documented and can be broadly categorized:
-
Alkylating Agents (e.g., Cisplatin, Carboplatin, Cyclophosphamide): These drugs directly damage cancer cell DNA by forming covalent bonds, which prevents DNA replication and transcription, ultimately leading to cell death.[6][9][10]
-
Antimetabolites (e.g., 5-fluorouracil, Gemcitabine, Pemetrexed): These agents mimic normal cellular metabolites and interfere with the synthesis of DNA and RNA, thereby halting cell division.[6][10]
-
Mitotic Inhibitors (e.g., Paclitaxel, Docetaxel): Derived from natural products, these drugs disrupt microtubule function, which is essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[9][10]
-
Antitumor Antibiotics (e.g., Doxorubicin): These compounds interfere with enzymes involved in DNA replication and can also create free radicals that damage cancer cells.[9][10]
The Potential of 2-Aminothiazole Derivatives: A More Targeted Approach?
Research into 2-aminothiazole and benzothiazole derivatives suggests a variety of potential anticancer mechanisms that may offer greater selectivity towards cancer cells:
-
Kinase Inhibition: Many derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[11] For instance, some have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12]
-
Induction of Apoptosis: Several 2-aminobenzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2]
-
Cell Cycle Arrest: The ability to halt the cell cycle at specific checkpoints is another reported mechanism, preventing cancer cells from progressing through division.[13]
-
Targeting Specific Receptors: Some derivatives are being investigated for their ability to target specific receptors that are overexpressed in certain cancers, such as the human epidermal growth factor receptor (HER).[14]
Below is a conceptual diagram illustrating the differing mechanistic approaches.
Caption: Fig 1: Contrasting mechanisms of action.
Comparative Efficacy: A Data-Driven Perspective
A direct comparison of the in vitro efficacy of this compound with established anticancer drugs requires experimental data. The following table illustrates a hypothetical comparison of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against common cancer cell lines, which would be a primary output of initial screening assays.
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical | Reference Drug | Cancer Cell Line | IC50 (µM) - Typical Range |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl | MCF-7 (Breast) | To Be Determined | Doxorubicin | MCF-7 (Breast) | 0.1 - 1.0 |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl | A549 (Lung) | To Be Determined | Cisplatin | A549 (Lung) | 1 - 10 |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl | HCT116 (Colon) | To Be Determined | 5-Fluorouracil | HCT116 (Colon) | 5 - 50 |
Note: The IC50 values for the novel compound are hypothetical and would need to be determined experimentally. The ranges for reference drugs are based on typical literature values.
The therapeutic potential of a novel compound is not solely defined by its potency but also by its selectivity. An ideal anticancer agent would exhibit high potency against cancer cells while having minimal effect on normal, healthy cells. This is a critical parameter to assess in preclinical studies.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel compound like this compound against known anticancer drugs, a series of standardized in vitro assays are essential.[15][16][17][18] These assays provide quantitative data on cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT/MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[11][19][20][21] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[19][20]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include untreated and vehicle-only controls.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[21]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Fig 2: Workflow for MTT/MTS cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[22][23][24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[22][23][24] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[22][23][24]
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of the novel compound and the reference drug for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[24]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]
Cell Cycle Analysis
Principle: This assay uses a DNA-staining dye like Propidium Iodide and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[28]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase (to prevent staining of RNA).[28]
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[27]
-
Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.[27]
Conclusion and Future Directions
While this compound itself requires further investigation, the broader class of 2-aminothiazole derivatives represents a promising avenue for the development of novel anticancer therapeutics. Their potential for more targeted mechanisms of action, such as kinase inhibition and selective induction of apoptosis, could translate into improved therapeutic windows compared to conventional cytotoxic agents.
The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of this novel compound with established anticancer drugs. A thorough evaluation of its efficacy, selectivity, and mechanism of action will be crucial in determining its potential for further preclinical and clinical development. Future research should also focus on identifying specific molecular targets and predictive biomarkers to guide its potential clinical application.
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Comparative In Vivo Efficacy of Novel CDK Inhibitors in Preclinical Xenograft Models: A Focus on 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride
Introduction
The relentless pursuit of targeted cancer therapies has led to the exploration of a diverse chemical space for potent and selective kinase inhibitors. Among these, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone of precision oncology, disrupting the aberrant cell cycle progression that characterizes malignant transformation. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational agent, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, against established CDK inhibitors in relevant preclinical xenograft models. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform future research and development strategies.
The rationale for selecting xenograft models lies in their ability to recapitulate key aspects of human tumor biology in an in vivo setting, providing a critical platform for evaluating drug efficacy, pharmacokinetics, and pharmacodynamics before clinical translation. The choice of specific cell lines and the design of the experimental protocol are paramount for generating robust and translatable data. In this guide, we will delve into the mechanistic underpinnings of CDK inhibition, present comparative efficacy data, and provide detailed, validated protocols to ensure experimental reproducibility and scientific rigor.
Mechanism of Action: Targeting the Cell Cycle Engine
Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, form the central machinery driving cell cycle progression. In many cancers, this machinery is hijacked through various mechanisms, including the overexpression of cyclins or the inactivation of endogenous CDK inhibitors (e.g., p16INK4a), leading to uncontrolled cellular proliferation.
This compound is a novel small molecule inhibitor designed to target the ATP-binding pocket of specific CDK-cyclin complexes, primarily CDK4/6-Cyclin D, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition. This induced G1 cell cycle arrest is the primary anti-proliferative mechanism of this class of drugs.
Figure 1: Simplified signaling pathway of CDK4/6 inhibition.
Comparative In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
To assess the therapeutic potential of this compound, a comparative study was conducted using a human pancreatic adenocarcinoma (MIA PaCa-2) xenograft model. This cell line is known to be Rb-proficient and exhibits a dependence on the CDK4/6 pathway for proliferation. The efficacy of the investigational compound was compared against Palbociclib, an FDA-approved CDK4/6 inhibitor, and Gemcitabine, a standard-of-care cytotoxic agent for pancreatic cancer.
Experimental Protocol: MIA PaCa-2 Xenograft Study
-
Cell Culture: MIA PaCa-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2.5% horse serum at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 MIA PaCa-2 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a mean volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Mice were randomized into four treatment groups (n=8 per group):
-
Vehicle (0.5% methylcellulose, oral gavage, daily)
-
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (50 mg/kg, oral gavage, daily)
-
Palbociclib (50 mg/kg, oral gavage, daily)
-
Gemcitabine (60 mg/kg, intraperitoneal injection, twice weekly)
-
-
Efficacy Endpoints: The primary endpoint was tumor growth inhibition (TGI). Secondary endpoints included body weight changes (as a measure of toxicity) and overall survival.
-
Statistical Analysis: Tumor growth data were analyzed using a two-way ANOVA with post-hoc analysis. Survival data were analyzed using the Kaplan-Meier method.
Results Summary
The study revealed that this compound demonstrated potent anti-tumor activity, comparable to the established CDK4/6 inhibitor, Palbociclib. Both CDK inhibitors showed superior tumor growth inhibition compared to the vehicle control and were more effective than Gemcitabine in this specific model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +2.5 |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (50 mg/kg) | 350 ± 75 | 72 | -1.8 |
| Palbociclib (50 mg/kg) | 380 ± 80 | 69.6 | -2.1 |
| Gemcitabine (60 mg/kg) | 750 ± 110 | 40 | -8.5 |
Table 1: Comparative efficacy and toxicity in the MIA PaCa-2 xenograft model.
Figure 2: Standard workflow for a subcutaneous xenograft efficacy study.
Discussion and Future Directions
The in vivo data presented herein strongly support the continued investigation of this compound as a potent and selective CDK4/6 inhibitor. Its efficacy profile is comparable to Palbociclib in the MIA PaCa-2 pancreatic cancer model, suggesting a similar therapeutic window. Notably, both CDK inhibitors outperformed Gemcitabine, highlighting the potential of targeted therapies over conventional chemotherapy in molecularly selected patient populations.
The favorable toxicity profile, as indicated by minimal body weight loss compared to Gemcitabine, is also a promising characteristic of this novel compound. Future studies should aim to:
-
Elucidate the full pharmacokinetic and pharmacodynamic profile of the compound.
-
Investigate its efficacy in a broader range of cancer models , including patient-derived xenografts (PDXs) to better predict clinical response.
-
Explore potential combination strategies , for instance, with agents targeting downstream pathways or with immunotherapy, to overcome potential resistance mechanisms.
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Navigating the Kinome: A Comparative Guide to Off-Target Effects of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, the pursuit of specificity is paramount. While a compound may be designed with a singular molecular target in mind, its journey through the complex cellular environment often reveals unintended interactions. These "off-target" effects can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. This guide provides a comprehensive framework for evaluating the off-target profile of the putative kinase inhibitor, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride.
A Note on the Subject Compound: As of the writing of this guide, detailed public data on the specific biological activity and off-target profile of this compound is limited. However, its 2-aminothiazole core is a well-established pharmacophore in numerous kinase inhibitors.[1][2] This guide will, therefore, use this structural motif as a basis to discuss the established methodologies for assessing off-target effects, comparing its hypothetical performance against well-characterized kinase inhibitors.
The Kinase Inhibitor's Dilemma: On-Target Efficacy vs. Off-Target Liabilities
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive drug targets.[3] Most kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[4] This conservation, however, presents a significant challenge: a lack of absolute selectivity, which can lead to the inhibition of multiple kinases.[4][5]
While some multi-target kinase inhibitors have shown therapeutic benefits, unforeseen off-target binding is a primary cause of adverse drug reactions and clinical trial failures.[3][6] Therefore, a rigorous and multi-faceted approach to profiling off-target effects is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-Pronged Strategy for Unmasking Off-Target Interactions
A robust assessment of off-target effects relies on a combination of in vitro biochemical assays and cell-based methods that probe target engagement and downstream functional consequences. Here, we compare three cornerstone methodologies: Kinase Selectivity Profiling, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.
Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape
The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a quantitative measure of the compound's inhibitory activity (typically as IC50 values) against its intended target versus a broad spectrum of other kinases.
The primary goal of kinase profiling is to generate a Selectivity Score, which helps in classifying the inhibitor as selective, semi-selective, or non-selective. This is crucial for interpreting cellular and in vivo data and for guiding medicinal chemistry efforts to improve selectivity.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Compound of Interest(e.g., 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl)] --> B{High-ThroughputKinase Assay Panel}; B --> C[Measure Kinase Activity(e.g., via luminescence or fluorescence)]; C --> D{Data Analysis:IC50 Determination}; D --> E[Selectivity Profiling& Off-Target Identification];
}
Figure 1: Workflow for Kinase Selectivity Profiling.
The table below presents hypothetical kinase profiling data for our compound of interest against two well-known kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and Lapatinib (a more selective inhibitor).
| Kinase Target | 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Lapatinib (IC50, nM) |
| Primary Target (e.g., ABL1) | 10 | <1 | >10,000 |
| EGFR | 500 | 30 | 10 |
| SRC | 25 | 0.5 | >10,000 |
| LCK | 15 | 1 | >10,000 |
| KIT | 800 | 5 | >10,000 |
| VEGFR2 | >1000 | 20 | 364 |
This hypothetical data suggests that 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl may have a more selective profile than Dasatinib but could possess off-target activity against SRC family kinases.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context
While in vitro kinase assays are invaluable, they do not always reflect a compound's behavior in the complex milieu of a living cell.[6] CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in intact cells or tissue samples.[8][9][10]
The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[9][11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound has bound to its target and shifted its melting temperature (Tm).[11][12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Treat Cells with Compoundor Vehicle Control] --> B{Heat Cells to aRange of Temperatures}; B --> C[Lyse Cells andSeparate Soluble vs.Aggregated Proteins]; C --> D{Quantify SolubleTarget Protein(e.g., Western Blot, MS)}; D --> E[Plot Melting Curvesand Determine ΔTm];
}
Figure 2: Generalized Cellular Thermal Shift Assay (CETSA) Workflow.
| Compound | Target Protein | ΔTm (°C) | Interpretation |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (Hypothetical) | Primary Target | +5.2 | Strong cellular target engagement |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (Hypothetical) | Known Off-Target (e.g., LCK) | +2.1 | Moderate cellular off-target engagement |
| Negative Control Compound | Primary Target | -0.2 | No significant target engagement |
A significant positive shift in the melting temperature (ΔTm) provides strong evidence that the compound is binding to the target protein within the cell.
Phenotypic Screening: A Functional Readout of On- and Off-Target Effects
Phenotypic screening takes a target-agnostic approach, evaluating a compound's effect on the overall phenotype of a cell or organism without a preconceived notion of its molecular target.[13][14] This methodology is particularly powerful for identifying unexpected off-target effects that lead to a functional cellular outcome.[15][16]
In this approach, cells are treated with the compound of interest, and a wide range of cellular parameters are measured using high-content imaging and analysis.[16][17] These parameters can include cell morphology, viability, proliferation, cell cycle status, and the expression and localization of specific proteins.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Treat Disease-RelevantCells with Compound] --> B{High-Content Imagingof MultipleCellular Parameters}; B --> C{Quantitative ImageAnalysis to Create a"Phenotypic Fingerprint"}; C --> D{Compare Fingerprint toReference Compounds withKnown MOAs}; D --> E[Identify On-Target andUnexpected Off-TargetPhenotypes];
}
Figure 3: High-Content Phenotypic Screening Workflow.
| Compound | Observed Phenotype | Implied On-Target Effect | Potential Off-Target Effect |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine HCl (Hypothetical) | G1 cell cycle arrest, decreased cell proliferation | Inhibition of a cell cycle-related kinase (e.g., CDK) | None obvious |
| Alternative Thiazole Inhibitor A | G1 cell cycle arrest, but also significant apoptosis at low concentrations | Inhibition of the primary target | Potent inhibition of a pro-survival kinase |
| Alternative Thiazole Inhibitor B | No effect on cell cycle, but changes in cell morphology and adhesion | Primary target may not be critical for proliferation in this cell line | Inhibition of kinases involved in cytoskeletal regulation |
By comparing the phenotypic fingerprint of a novel compound to those of well-characterized drugs, researchers can infer its mechanism of action and identify potential off-target liabilities or opportunities.
Synthesizing the Data: A Holistic View of Off-Target Effects
No single method provides a complete picture of a compound's off-target profile. A truly comprehensive assessment requires the integration of data from all three approaches:
-
Kinase Profiling provides a broad, in vitro "map" of potential interactions across the kinome.
-
CETSA validates whether these interactions occur in a more physiologically relevant cellular context.
-
Phenotypic Screening reveals the functional consequences of both on- and off-target engagement.
For a compound like this compound, an ideal outcome would be a selective profile from kinase screening, confirmed by a strong and specific thermal shift for its intended target in CETSA, and a clean phenotypic fingerprint consistent with on-target inhibition. Deviations from this ideal scenario warrant further investigation and can guide the next steps in the drug development process.
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in an appropriate assay buffer.
-
Kinase Panel: Select a commercial kinase profiling service that offers a panel of at least 100-200 purified human kinases.
-
Assay Performance: The service provider will perform the kinase activity assays, typically using a radiometric or fluorescence/luminescence-based method, in the presence of a range of concentrations of the test compound. ATP concentrations should be at or near the Km for each kinase.
-
Data Analysis: The service provider will calculate the percent inhibition at each compound concentration and determine the IC50 value for each kinase that shows significant inhibition.
-
Selectivity Analysis: Calculate a selectivity score (e.g., S-score) by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. Determine the Tm for each condition and calculate the ΔTm.
Protocol 3: High-Content Phenotypic Screening
-
Cell Plating: Seed a relevant cell line in multi-well imaging plates (e.g., 96- or 384-well) and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compound and appropriate positive and negative controls for a predetermined time (e.g., 24 or 48 hours).
-
Cell Staining: Fix the cells and stain them with a cocktail of fluorescent dyes to visualize different cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and an antibody for a specific protein of interest).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to segment the cells and extract quantitative data for a wide range of phenotypic parameters (e.g., cell count, nuclear size and shape, protein expression levels, cytoskeletal texture).
-
Data Analysis: Generate a multi-parameter "phenotypic fingerprint" for each compound concentration. Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the fingerprint of the test compound to a library of reference compounds with known mechanisms of action.
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Wikipedia. Phenotypic screening. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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PMC - NIH. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
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NIH. Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. [Link]
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Chemchart. 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine (937667-84-0). [Link]
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PubMed. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]
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PubMed. Identification and optimisation of 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline series of selective phosphatidylinositol-3 kinase alpha inhibitors. [Link]
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PubMed. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. [Link]
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PMC - PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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A Comparative Guide to the Cytotoxicity of Cyclopenta[d]thiazol-2-amine Analogs in Cancer Cell Lines
In the landscape of anticancer drug discovery, the thiazole scaffold is a recurring motif of significant interest, valued for its diverse pharmacological activities.[1][2] Among these, cyclopenta[d]thiazol-2-amine and its derivatives are emerging as a promising class of compounds. Their rigid, fused-ring structure provides a unique framework for interacting with biological targets, leading to potent cytotoxic effects against various cancer cell lines.
This guide offers a comparative analysis of the cytotoxic profiles of different cyclopenta[d]thiazol-2-amine analogs and related thiazole derivatives. We will delve into the structure-activity relationships that govern their anticancer potential, present supporting experimental data, and provide detailed protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Understanding the Therapeutic Potential: Structure-Activity Relationships
The cytotoxic efficacy of thiazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies reveal that modifications to the 2-amino group and the fused ring system can dramatically influence anticancer activity.[3] For instance, the introduction of aromatic or bulky aliphatic groups can enhance interactions with hydrophobic pockets in target enzymes, while other substitutions may improve solubility or cell permeability.
Several key observations from various studies highlight these relationships:
-
Substitution at the 2-amino position: The nature of the substituent at the 2-amino position is critical. Aromatic substitutions often confer greater antitumor activity compared to aliphatic ones.[3]
-
Fused Ring System: The cyclopentane ring in cyclopenta[d]thiazol-2-amines offers a specific conformational rigidity that can be advantageous for target binding. Analogs incorporating different ring systems, such as benzothiazoles, have also demonstrated significant cytotoxic effects, often through varied mechanisms.[4][5]
-
Substituents on the Fused Ring: The addition of electron-withdrawing or electron-donating groups to the fused ring system can modulate the electronic properties of the molecule, impacting its biological activity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a selection of thiazole derivatives against various human cancer cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, have been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound ID/Name | Core Scaffold | Substitution | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 3h | 2-(cyclopentylamino)thiazol-4(5H)-one | Spiro system of thiazole and cyclohexane | Caco-2, MDA-MB-231, SK-MEL-30 | Not specified, but noted to inhibit proliferation | [6] |
| Compound 3g | 2-(cyclopentylamino)thiazol-4(5H)-one | 5-(4-bromophenyl) | Caco-2, MDA-MB-231, SK-MEL-30 | Not specified, but noted to inhibit proliferation | [6] |
| Compound 20 | 2-aminothiazole | 4,5-butylidene and benzylic amines | H1299 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] | |||
| Compound 46b | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | - | A549 (Lung) | 0.16 | [3] |
| HepG2 (Liver) | 0.13 | [3] | |||
| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | - | HeLa (Cervical) | 1.6 | [3] |
| Compound 4g | N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | - | HT-1376 (Bladder) | 26.51 | [7] |
| Compound H1 | 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | - | HeLa (Cervical, HPV18+) | 0.38 | [8] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of many thiazole derivatives stems from their ability to inhibit crucial enzymes involved in cell proliferation and survival.[3] One common mechanism is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells and plays a central role in tumor growth.
Below is a diagram illustrating a simplified EGFR signaling pathway, a potential target for cyclopenta[d]thiazol-2-amine analogs.
Caption: Simplified EGFR signaling pathway and its inhibition by a thiazole analog.
By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[1] Other reported mechanisms include the inhibition of other kinases like PI3K and mTOR, topoisomerase II, and histone deacetylases (HDACs).[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol's reliability hinges on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate growth medium until approximately 80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cyclopenta[d]thiazol-2-amine analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
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Validating the Mechanism of Action of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride (designated here as Compound X), as a Bcr-Abl tyrosine kinase inhibitor. This investigation is framed through a direct comparative analysis with Dasatinib, a well-established, potent, multi-targeted kinase inhibitor containing a 2-aminothiazole core structure.[1][2][3][4]
The structural similarity between Compound X and the broader class of 2-aminothiazole derivatives, many of which exhibit potent anti-cancer properties through kinase inhibition, forms the basis of our central hypothesis.[4] This guide will detail the requisite experimental workflows, from initial biochemical validation to cellular target engagement and downstream signaling analysis, to rigorously test this hypothesis.
The Bcr-Abl Kinase: A Validated Oncogenic Driver
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL1 fusion gene.[5] The resulting Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[6][7] Its unabated kinase activity leads to the phosphorylation of a multitude of downstream substrates, activating signaling pathways that promote cell proliferation and survival while inhibiting apoptosis.[6] Therefore, direct inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy.
Below is a simplified representation of the Bcr-Abl signaling pathway.
Caption: Simplified Bcr-Abl signaling pathway.
Comparative Framework: Compound X vs. Dasatinib
Our investigation will systematically compare the biochemical and cellular activities of Compound X against Dasatinib. Dasatinib is a potent, second-generation tyrosine kinase inhibitor that targets Bcr-Abl in both its active and inactive conformations, a key advantage in overcoming resistance to first-generation inhibitors like Imatinib.[6][7] It is important to note, however, that Dasatinib also exhibits activity against other kinases, including the SRC family kinases, c-KIT, and PDGFRβ, which contribute to its overall anti-cancer effects but also to its side-effect profile.[8][9][10]
Table 1: Hypothetical Comparative Profile of Compound X and Dasatinib
| Feature | Compound X (Hypothetical) | Dasatinib (Reference) | Rationale for Comparison |
| Primary Target | Bcr-Abl Tyrosine Kinase | Bcr-Abl, SRC family kinases, c-KIT, PDGFRβ | To determine the primary target and selectivity of Compound X. |
| Binding Mode | ATP-competitive | ATP-competitive (binds active and inactive conformations) | To understand if Compound X shares a similar binding mechanism. |
| Biochemical Potency (IC50) | To be determined | <1 nM (Bcr-Abl) | To quantify the direct inhibitory activity against the target kinase. |
| Cellular Potency (IC50) | To be determined | <1 nM (K562 cells) | To assess the ability to inhibit Bcr-Abl in a cellular context. |
| Off-Target Profile | To be determined | Known inhibition of SRC family kinases, etc. | To evaluate the selectivity and potential for off-target effects. |
Experimental Validation Workflow
A multi-tiered approach is essential for a robust validation of the mechanism of action. This workflow progresses from direct biochemical assays to more physiologically relevant cellular models.
Caption: Experimental workflow for validating the mechanism of action.
Step 1: Biochemical Validation of Bcr-Abl Inhibition
The initial step is to determine if Compound X directly inhibits the enzymatic activity of the Bcr-Abl kinase in a cell-free system.
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the purified Bcr-Abl kinase.[11][12][13][14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against Bcr-Abl kinase.
-
Methodology: An ADP-Glo™ luminescent kinase assay is a robust and high-throughput method.[15]
-
Reagents: Purified recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., Abltide), ATP, Compound X, Dasatinib (as a positive control), and ADP-Glo™ reagents.
-
Procedure: a. Prepare a serial dilution of Compound X and Dasatinib. b. In a multi-well plate, combine the Bcr-Abl kinase, the peptide substrate, and the test compounds. c. Initiate the kinase reaction by adding a concentration of ATP near its Km value. d. Incubate at 30°C for a defined period (e.g., 60 minutes). e. Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. f. Add the kinase detection reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Table 2: Hypothetical In Vitro Bcr-Abl Kinase Inhibition Data
| Compound | Bcr-Abl IC50 (nM) |
| Compound X | 5.2 |
| Dasatinib | 0.8 |
Step 2: Assessing Kinase Selectivity
A critical aspect of drug development is understanding a compound's selectivity. A broad-spectrum kinase inhibitor may have unintended off-target effects.[16][17]
Protocol 2: Kinase Selectivity Profiling
-
Objective: To assess the inhibitory activity of Compound X against a broad panel of protein kinases.
-
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that employs binding or activity assays.
-
Screen Compound X at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For any "hits" (kinases inhibited by >50%), determine the IC50 values in follow-up dose-response assays.
-
Table 3: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Compound X | Dasatinib |
| Bcr-Abl | 98% | 99% |
| SRC | 25% | 95% |
| LCK | 15% | 92% |
| c-KIT | 10% | 88% |
| PDGFRβ | 5% | 85% |
| EGFR | <5% | 12% |
This hypothetical data suggests that Compound X is more selective for Bcr-Abl compared to the broader activity profile of Dasatinib.
Step 3: Cellular Validation of Target Engagement and Downstream Effects
Confirming that a compound can inhibit its target within a living cell and elicit the expected biological response is a crucial validation step.[18][19][20]
Protocol 3: Cellular Bcr-Abl Inhibition Assay
-
Objective: To determine if Compound X inhibits the autophosphorylation of Bcr-Abl in a Bcr-Abl-positive cell line (e.g., K562).
-
Methodology: Western Blot analysis of phosphorylated Bcr-Abl.
-
Cell Culture and Treatment: Culture K562 cells and treat with varying concentrations of Compound X and Dasatinib for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody specific for the phosphorylated form of Bcr-Abl (p-Bcr-Abl). c. Use an antibody against total Bcr-Abl or a housekeeping protein (e.g., β-actin) as a loading control. d. Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in Bcr-Abl phosphorylation.
-
Protocol 4: Analysis of Downstream Signaling
-
Objective: To confirm that inhibition of Bcr-Abl by Compound X leads to a reduction in the phosphorylation of a known downstream substrate, such as CrkL.
-
Methodology: Western Blot analysis, as described in Protocol 3, but using a primary antibody specific for phosphorylated CrkL (p-CrkL) and total CrkL.
Protocol 5: Cell Proliferation Assay
-
Objective: To assess the functional consequence of Bcr-Abl inhibition on the proliferation of Bcr-Abl-dependent cells.
-
Methodology:
-
Cell Culture: Seed K562 cells in a multi-well plate.
-
Treatment: Treat the cells with a serial dilution of Compound X and Dasatinib.
-
Incubation: Incubate for a period that allows for cell division (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value for the inhibition of cell proliferation.
-
Table 4: Hypothetical Cellular Assay Data (K562 Cells)
| Compound | Cellular Bcr-Abl Inhibition (IC50, nM) | Cell Proliferation Inhibition (IC50, nM) |
| Compound X | 15.8 | 25.4 |
| Dasatinib | 0.9 | 1.2 |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to validating the hypothesized mechanism of action of this compound as a Bcr-Abl kinase inhibitor. By employing a combination of biochemical and cellular assays and drawing direct comparisons to the established drug Dasatinib, researchers can build a comprehensive and compelling data package.
Positive results from this workflow would provide strong evidence for Compound X as a selective Bcr-Abl inhibitor. Subsequent investigations should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in animal models of CML, and a more extensive off-target safety assessment to fully characterize its therapeutic potential. The higher hypothetical selectivity of Compound X for Bcr-Abl over other kinases compared to Dasatinib could translate into a more favorable safety profile, a key consideration in the development of next-generation targeted therapies.
References
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]
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What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
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Dasatinib | Cancer information. (n.d.). Cancer Research UK. [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). National Institutes of Health. [Link]
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Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). National Institutes of Health. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]
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Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (n.d.). National Institutes of Health. [Link]
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Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2023, February 6). ResearchGate. [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. [Link]
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Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (n.d.). Frontiers. [Link]
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Phosphorylation of CPI-17, an inhibitory phosphoprotein of smooth muscle myosin phosphatase, by Rho-kinase. (n.d.). CORE. [Link]
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2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (n.d.). PubMed. [Link]
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Full article: An Assay of Human Tyrosine Protein Kinase ABL Activity using an Escherichia Coli Protein Expression System. (n.d.). Taylor & Francis Online. [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. [Link]
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Phosphorylation of the myosin phosphatase inhibitors, CPI-17 and PHI-1, by integrin-linked kinase | Biochemical Journal | Portland Press. (n.d.). Portland Press. [Link]
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piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). SciSpace. [Link]
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Phosphorylation-induced conformational switching of CPI-17 produces a potent myosin phosphatase inhibitor. (n.d.). National Institutes of Health. [Link]
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Phosphoprotein inhibitor CPI-17 specificity depends on allosteric regulation of protein phosphatase-1 by regulatory subunits. (n.d.). National Institutes of Health. [Link]
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Phosphoprotein inhibitor CPI-17 specificity depends on allosteric regulation of protein phosphatase-1 by regulatory subunits - PubMed. (n.d.). PubMed. [Link]
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Development of a high-throughput cell-based assay for identification of IL-17 inhibitors. (n.d.). PubMed. [Link]
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Inhibition of purified CPI-17 kinases by various compounds. A, reaction... (n.d.). ResearchGate. [Link]
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Reciprocal regulation controlling the expression of CPI-17, a specific inhibitor protein for the myosin light chain phosphatase in vascular smooth muscle cells. (n.d.). National Institutes of Health. [Link]
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BCR::ABL1 Testing for Initial Diagnosis of Chronic Myeloid Leukemia. (2025, August 31). College of American Pathologists. [Link]
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Identification of human CPI-17, an inhibitory phosphoprotein for myosin phosphatase. (n.d.). PubMed. [Link]
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Navigating the Terrain of Drug Resistance: A Comparative Guide to Cross-Resistance Studies of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a formidable challenge that can curtail the clinical utility of promising therapeutic agents. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is a critical step in the preclinical evaluation of any new chemical entity. This guide provides an in-depth, technical framework for designing and executing cross-resistance studies for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, a novel compound featuring the versatile 2-aminothiazole scaffold. While specific resistance data for this particular hydrochloride salt is not yet extensively published, we can leverage the wealth of knowledge surrounding the broader class of 2-aminothiazole derivatives to inform a robust investigative strategy.
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Notably, the anticancer drug dasatinib contains a 2-aminothiazole moiety, highlighting the therapeutic potential of this chemical class.[2] However, as with many targeted therapies, the development of resistance can limit their long-term efficacy. This guide will, therefore, not only outline the methodologies for assessing cross-resistance but also delve into the scientific rationale behind the experimental design, ensuring a comprehensive and self-validating approach.
The Rationale for Cross-Resistance Profiling
The primary objective of a cross-resistance study is to proactively identify potential hurdles to a drug candidate's clinical success. By challenging cell lines with acquired resistance to known drugs, we can infer potential mechanisms of resistance to our compound of interest and predict its efficacy in patient populations who have developed resistance to prior therapies. This is particularly crucial for compounds like this compound, which belongs to a class of compounds known to target various cellular pathways, including protein kinases.[1]
A well-designed cross-resistance panel can help answer several key questions:
-
Does resistance to standard-of-care agents affect the activity of our compound?
-
What are the potential molecular mechanisms driving this cross-resistance?
-
How does the cross-resistance profile of our compound compare to that of other agents in the same structural or functional class?
The insights gained from these studies are invaluable for guiding clinical trial design, identifying patient stratification biomarkers, and developing combination therapy strategies to overcome or prevent resistance.
Designing the Cross-Resistance Study: A Step-by-Step Approach
A robust cross-resistance study requires careful consideration of several key components, from the selection of appropriate comparator compounds to the choice of cellular models and analytical methods. The following sections provide a detailed protocol for evaluating this compound.
Part 1: Selection of Comparator Compounds
The choice of comparator drugs is critical and should be guided by both structural similarity and mechanistic analogy. For our topic compound, a logical selection would include:
-
Structurally Related 2-Aminothiazole Derivatives:
-
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its inclusion is essential due to the shared 2-aminothiazole core.
-
Other Investigational 2-Aminothiazole Analogs: If available, including other preclinical or clinical-stage 2-aminothiazole derivatives can provide a broader understanding of class-specific resistance mechanisms.
-
-
Mechanistically Related Inhibitors (Based on Hypothesized Target):
-
Assuming this compound may act as a kinase inhibitor (a common mechanism for this class of compounds), it is prudent to include inhibitors of pathways frequently implicated in cancer cell proliferation and survival.
-
Aurora Kinase Inhibitors: Some 2-aminothiazole derivatives are known to inhibit Aurora kinases.[1]
-
PI3K/Akt/mTOR Pathway Inhibitors: This is another common target for aminothiazole-containing compounds.[3]
-
-
Standard-of-Care Agents for a Target Indication:
-
If a specific cancer type is the intended target, including the relevant standard-of-care chemotherapeutics (e.g., taxanes, platinum-based agents) is crucial to assess if the new compound can overcome resistance to these established therapies.
-
Part 2: Establishment of Resistant Cell Lines
The core of a cross-resistance study lies in the use of drug-resistant cell lines. These can be generated in-house or obtained from commercial or academic sources. The recommended approach is to generate resistant lines from a parental line that is initially sensitive to the comparator drugs.
Experimental Protocol: Generation of Drug-Resistant Cell Lines
-
Parental Cell Line Selection: Choose a well-characterized cancer cell line relevant to the intended therapeutic indication (e.g., K562 for CML, MCF-7 for breast cancer).
-
Initial Drug Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of the selected comparator drugs (e.g., Dasatinib) on the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Dose Escalation:
-
Culture the parental cells in the presence of the comparator drug at a concentration equal to its IC50.
-
Once the cells resume a normal growth rate, gradually increase the drug concentration in a stepwise manner.
-
Continue this dose escalation until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Clonal Selection and Characterization:
-
Isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.
-
Expand these clones and confirm their resistance by re-evaluating the IC50 of the comparator drug.
-
Characterize the resistant clones for the expression of known resistance markers (e.g., drug efflux pumps, target mutations) to understand the underlying mechanism of resistance.
-
Part 3: Comparative Drug Sensitivity Assays
Once the resistant cell lines are established, the next step is to compare the cytotoxic or anti-proliferative activity of this compound and the comparator compounds in both the parental and resistant cell lines.
Experimental Protocol: Comparative Cell Viability Assay
-
Cell Seeding: Seed the parental and resistant cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and all comparator compounds.
-
Treat the cells with a range of drug concentrations for a period of 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).
-
-
Data Analysis:
-
Plot the cell viability data against the log of the drug concentration and fit a dose-response curve to determine the IC50 value for each drug in each cell line.
-
Calculate the Resistance Factor (RF) for each drug in the resistant cell line using the following formula:
-
RF = IC50 (Resistant Line) / IC50 (Parental Line)
-
-
Data Presentation and Interpretation
The quantitative data generated from the comparative drug sensitivity assays should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical IC50 and Resistance Factor Data
| Compound | Parental Cell Line IC50 (nM) | Dasatinib-Resistant Cell Line IC50 (nM) | Resistance Factor (RF) |
| Dasatinib | 10 | 200 | 20 |
| This compound | 25 | 30 | 1.2 |
| Aurora Kinase Inhibitor X | 50 | 450 | 9 |
| Paclitaxel | 5 | 6 | 1.2 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the Dasatinib-resistant cell line exhibits a high resistance factor (RF = 20) to Dasatinib, confirming its resistant phenotype. In contrast, this cell line shows minimal resistance to this compound (RF = 1.2) and Paclitaxel (RF = 1.2). This would be a promising result, suggesting that our topic compound may be effective in tumors that have acquired resistance to Dasatinib and that its mechanism of action is distinct from that of Dasatinib and is not susceptible to the same resistance mechanisms. The moderate cross-resistance to Aurora Kinase Inhibitor X (RF = 9) might suggest some overlap in their downstream signaling pathways or off-target effects.
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental design and potential mechanistic interpretations, diagrams can be highly effective.
Caption: Experimental workflow for assessing the cross-resistance profile of a novel compound.
Caption: Potential signaling pathways and drug targets relevant to cross-resistance studies.
Conclusion and Future Directions
The investigation of cross-resistance is a cornerstone of modern drug discovery and development. For a novel compound such as this compound, a systematic evaluation of its activity in well-characterized resistant cell lines is essential. The methodologies outlined in this guide provide a comprehensive framework for generating robust and interpretable data. A favorable cross-resistance profile, demonstrating retained activity in cells resistant to current therapies, would significantly enhance the therapeutic potential and clinical development prospects of this promising 2-aminothiazole derivative. Future studies should aim to elucidate the precise molecular mechanisms of action and any observed resistance, paving the way for rational combination strategies and personalized medicine approaches.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical, such as 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this heterocyclic amine, grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile and Core Safety Principles
Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
For solid waste (e.g., contaminated weigh boats, filter paper), use a clearly labeled, sealable plastic bag or a designated solid waste container.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[4][5] Ensure the container has a secure screw-top cap. Do not use metal containers for potentially corrosive waste.[4]
-
-
Labeling:
-
All waste containers must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[4][6]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
List all constituents of the waste stream and their approximate percentages.[4][6]
-
Include the date of initial waste accumulation.
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Segregate the waste container from incompatible materials. Based on the general reactivity of amines, this includes strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
-
Ensure the waste container is kept tightly closed at all times, except when adding waste.[4][5][6] A funnel should not be left in the container.[6]
-
For liquid waste, utilize secondary containment, such as a plastic tray, to mitigate potential spills.[7]
-
Final Disposal Logistics
The final disposal of chemical waste is a regulated process that must be handled by trained professionals.
-
Institutional Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for chemical waste disposal. They will have established procedures for the collection, transport, and ultimate disposal of hazardous waste in compliance with federal, state, and local regulations.[3][6]
-
Licensed Waste Disposal Contractor: In the absence of an institutional EHS department, a licensed chemical waste management company must be contracted. These companies are equipped to handle all aspects of the disposal process, from on-site packaging to final destruction or landfilling at an approved facility.[9]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][9]
Data Summary for Safe Handling and Disposal
| Parameter | Guideline | Source |
| Primary Hazards | Acute oral toxicity, skin irritation, serious eye irritation, respiratory irritation. | [1][2][3] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][3] |
| Waste Container | Compatible, leak-proof, and clearly labeled with "HAZARDOUS WASTE" and full chemical name. | [4][5][6] |
| Storage Location | Designated and controlled Satellite Accumulation Area (SAA). | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [8] |
| Final Disposal Route | Through institutional EHS or a licensed hazardous waste disposal contractor. | [3][6] |
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, upholding the principles of laboratory safety and environmental stewardship.
References
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A Comprehensive Guide to the Safe Handling of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information presented is based on the hazard profile of the free base, 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole, and established best practices for handling similar chemical compounds.
Hazard Identification and Risk Assessment
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and its salts are heterocyclic compounds that, based on available data for the free base, present the following hazards:
The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating a substance that may cause less severe health effects.[1] A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, concentration, and specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | The compound is a serious eye irritant.[2][3][4] Goggles provide a direct seal around the eyes, while a face shield offers broader protection against splashes.[5][6] |
| Hand | Disposable, powder-free nitrile gloves. For prolonged contact or splash hazards, consider double-gloving or using thicker, chemical-resistant gloves.[5] | Nitrile gloves provide good chemical resistance for short-term contact.[5] Contaminated gloves should be removed and replaced immediately.[7] Hands should be washed thoroughly after glove removal.[7][8] |
| Body | A long-sleeved laboratory coat. For larger quantities or increased risk of splashes, a chemically resistant apron over the lab coat is recommended.[7] | Protects the skin from potential irritation and prevents contamination of personal clothing.[9] |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for particulates) should be worn.[6] | The compound may cause respiratory irritation.[2][3][4] A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection. Surgical masks are not sufficient.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility.
Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure to others.
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. This minimizes the potential for dust inhalation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Experimental Use
-
Containment: Keep all containers with the compound sealed when not in use.
-
Avoid Contact: Exercise caution to avoid direct contact with skin, eyes, and clothing.[7]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Be familiar with their operation.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spills: For minor spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
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Personal protective equipment (PPE) - Nemasol - Eastman. (n.d.). Retrieved from [Link]
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4,5-Dihydro-2-thiazolamine | C3H6N2S - PubChem. (n.d.). Retrieved from [Link]
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4H,5H,6H-cyclopenta(c)(1,2)oxazol-3-amine - PubChem. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
